molecular formula C8H7BrN2 B1268450 5-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 53484-15-4

5-Bromo-1-methyl-1H-benzo[d]imidazole

Cat. No.: B1268450
CAS No.: 53484-15-4
M. Wt: 211.06 g/mol
InChI Key: KMJMDIYGNFGEEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C8H7BrN2 and its molecular weight is 211.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-11-5-10-7-4-6(9)2-3-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMJMDIYGNFGEEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346290
Record name 5-Bromo-1-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53484-15-4
Record name 5-Bromo-1-methyl-1H-benzo[d]imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1-methyl-1H-benzo[d]imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-Bromo-1-methyl-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry, starting from o-phenylenediamine. The synthesis is presented as a multi-step process, with detailed experimental protocols, quantitative data, and workflow visualizations to aid in its practical application in a laboratory setting.

Introduction

Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1] Their biological activities are diverse, ranging from anticancer and antimicrobial to anti-inflammatory properties.[2][3] The introduction of substituents, such as a bromo group and a methyl group, onto the benzimidazole scaffold can significantly modulate its physicochemical properties and biological activity. This guide focuses on the synthesis of a specific derivative, this compound.

The synthesis commences with the readily available starting material, o-phenylenediamine, and proceeds through a logical sequence of bromination, cyclization to form the benzimidazole ring, and subsequent N-methylation. An alternative, potentially more efficient route starting from a pre-methylated and brominated diamine is also discussed.

Synthetic Pathway

The most direct synthetic route from o-phenylenediamine involves three primary steps:

  • Step 1: Bromination of o-phenylenediamine to yield 4-bromo-1,2-phenylenediamine.

  • Step 2: Cyclization of 4-bromo-1,2-phenylenediamine to form 5-bromo-1H-benzimidazole.

  • Step 3: N-Methylation of 5-bromo-1H-benzimidazole to afford the final product, this compound.

An alternative pathway involves the initial methylation of a brominated o-phenylenediamine, followed by cyclization.

Below is a DOT language script for the visualization of the primary synthetic pathway.

Synthetic_Pathway start o-Phenylenediamine intermediate1 4-Bromo-1,2-phenylenediamine start->intermediate1 Step 1: Bromination step1_reagents Bromine Acetic Acid Acetic Anhydride intermediate1->step1_reagents intermediate2 5-Bromo-1H-benzimidazole intermediate1->intermediate2 Step 2: Cyclization step2_reagents Trimethyl Orthoformate HCl intermediate2->step2_reagents product 5-Bromo-1-methyl-1H- benzo[d]imidazole intermediate2->product Step 3: N-Methylation step3_reagents Methylating Agent (e.g., Methyl Iodide) Base product->step3_reagents

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromo-o-phenylenediamine

This procedure outlines the bromination of o-phenylenediamine.

  • Materials: o-phenylenediamine, acetic acid, acetic anhydride, bromine, sodium hydrogensulfite.

  • Procedure:

    • A mixture of o-phenylenediamine (5 g, 46.2 mmol), acetic acid (40 ml), and acetic anhydride (10.4 g, 102 mmol) is cooled in an ice water bath.[4]

    • A solution of bromine (8.9 g, 55.4 mmol) in acetic acid (10 ml) is added to the cooled mixture.[4]

    • The reaction mixture is stirred for 40 minutes at 50-55 °C.[4]

    • After the reaction, the mixture is poured into a solution of sodium hydrogensulfite (1.5 g) in ice water (300 ml) to quench excess bromine.[4]

    • The resulting crude product, 4-bromo-o-phenyl diacetyl amide, is then hydrolyzed.

    • The crude product is dissolved in methanol, and a 5N sodium hydroxide aqueous solution is added for hydrolysis to obtain 4-bromo-o-phenylenediamine.[5]

    • The product can be purified by recrystallization from tert-butyl methyl ether to yield high-purity 4-bromo-o-phenylenediamine.[5]

Step 2: Synthesis of 5-Bromo-1H-benzimidazole

This protocol describes the cyclization of 4-bromo-1,2-phenylenediamine to form the benzimidazole ring.

  • Materials: 4-bromo-1,2-benzenediamine, N,N-dimethylformamide (DMF), trimethyl orthoformate, concentrated hydrochloric acid, saturated aqueous sodium bicarbonate, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 4-bromo-1,2-benzenediamine (3 g, 16 mmol) in N,N-dimethylformamide (22 mL), add trimethyl orthoformate (44 mL).[6]

    • The mixture is subsequently concentrated.[6]

    • Concentrated hydrochloric acid (1.5 mL) is added, and the reaction mixture is stirred at room temperature for 1 hour.[6]

    • Upon completion, the reaction mixture is diluted with deionized water (200 mL).[6]

    • The pH is adjusted to 7 with a saturated aqueous sodium bicarbonate solution.[6]

    • The mixture is extracted with ethyl acetate (200 mL).[6]

    • The organic layer is dried with anhydrous sodium sulfate and concentrated under reduced pressure to yield 5-bromo-1H-benzimidazole.[6]

Step 3: Synthesis of this compound

This section details the N-methylation of 5-bromo-1H-benzimidazole. The regioselectivity of this step can be challenging due to the tautomeric nature of the benzimidazole ring.[7] An alternative, high-yield synthesis starting from 4-bromo-N'-methylbenzene-1,2-diamine is also presented, which can inform the conditions for this step.

  • Materials: 5-bromo-1H-benzimidazole, a suitable methylating agent (e.g., methyl iodide), a base (e.g., sodium hydride or potassium carbonate), and an appropriate solvent (e.g., DMF or acetone).

  • General Procedure (adaptation):

    • Dissolve 5-bromo-1H-benzimidazole in a dry, aprotic solvent.

    • Add a base to deprotonate the imidazole nitrogen.

    • Add the methylating agent and stir the reaction at an appropriate temperature until completion (monitored by TLC).

    • Work up the reaction by quenching with water and extracting the product with an organic solvent.

    • Purify the product by column chromatography to separate the N1 and N3 methylated isomers and any unreacted starting material.

  • Alternative High-Yield Synthesis (for reference and adaptation):

    • Starting Material: 4-bromo-N'-methylbenzene-1,2-diamine.

    • Procedure:

      • To a solution of 4-bromo-N'-methylbenzene-1,2-diamine (1.7 g, 8 mmol) in triethyl orthoformate (10 mL), add p-toluenesulfonic acid monohydrate (152 mg, 0.8 mmol).[8]

      • Stir the reaction mixture at 85 °C for 2 hours.[8]

      • After completion, pour the mixture into water (50 mL) and extract with ethyl acetate (2 x 40 mL).[8]

      • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

      • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50/1 to 10/1) to afford this compound.[8]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reactants and Products

Compound NameStarting Material(s)Molecular FormulaMolecular Weight ( g/mol )
4-Bromo-1,2-phenylenediamineo-PhenylenediamineC₆H₇BrN₂187.04
5-Bromo-1H-benzimidazole4-Bromo-1,2-phenylenediamineC₇H₅BrN₂197.04
This compound5-Bromo-1H-benzimidazoleC₈H₇BrN₂211.06

Table 2: Reaction Conditions and Yields

Reaction StepKey ReagentsSolventTemperature (°C)TimeYield (%)
BrominationBromine, Acetic AnhydrideAcetic Acid50-5540 minHigh
CyclizationTrimethyl Orthoformate, HClDMFRoom Temp.1 hr~100% (crude)[6]
Methylation (Alternative Route)Triethyl Orthoformate, PTSA-852 hrs89%[8]

Table 3: Characterization Data for this compound

AnalysisResult
AppearanceYellow solid[8]
LC-MS (m/z)211.1 [M + H]⁺[8]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis s1 Reaction Setup: - Add reactants and solvent - Control temperature s2 Reaction Monitoring: - Thin Layer Chromatography (TLC) s1->s2 w1 Quenching: - Add water or quenching agent s2->w1 Reaction Complete w2 Extraction: - Separate with organic solvent w1->w2 w3 Drying: - Use anhydrous salt (e.g., Na₂SO₄) w2->w3 w4 Solvent Removal: - Rotary evaporation w3->w4 p1 Column Chromatography w4->p1 Crude Product p2 Fraction Collection p1->p2 p3 Solvent Evaporation p2->p3 a1 Characterization: - LC-MS - NMR p3->a1 Pure Product

Caption: General experimental workflow for synthesis, work-up, and purification.

Biological Context and Signaling Pathways

While a specific signaling pathway for this compound is not extensively documented, the benzimidazole scaffold is a well-established pharmacophore in drug discovery. Benzimidazole derivatives have been reported to interact with various biological targets. For instance, certain derivatives act as Bromodomain and Extra-Terminal Domain (BET) inhibitors, which are crucial regulators of gene expression and are implicated in cancer and inflammation.[9] Additionally, benzimidazoles are known to be DNA minor groove binders and can target enzymes like human topoisomerase I, making them promising anticancer agents.[3] The biological activity of this compound would need to be determined through specific biological assays.

The diagram below provides a conceptual representation of the role of BET inhibitors.

BET_Inhibition_Pathway bet_protein BET Protein (e.g., BRD4) acetylated_histone Acetylated Histone bet_protein->acetylated_histone Binds to transcription_factors Transcription Factors acetylated_histone->transcription_factors Recruits benzimidazole Benzimidazole-based BET Inhibitor benzimidazole->bet_protein Inhibits Binding oncogene_expression Oncogene Expression transcription_factors->oncogene_expression Promotes cell_proliferation Tumor Cell Proliferation oncogene_expression->cell_proliferation Leads to

Caption: Conceptual diagram of BET protein inhibition by a benzimidazole derivative.

Conclusion

The synthesis of this compound from o-phenylenediamine is a feasible multi-step process that can be achieved using established organic chemistry methodologies. This guide provides a detailed framework for its synthesis, including experimental protocols and quantitative data, to support researchers in the fields of chemical synthesis and drug development. Further investigation into the biological activity and potential signaling pathway interactions of this specific compound is warranted to fully elucidate its therapeutic potential.

References

Starting materials for 5-Bromo-1-methyl-1H-benzo[d]imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole

For researchers, scientists, and professionals in drug development, the synthesis of this compound, a key building block in medicinal chemistry, begins with the careful selection of appropriate starting materials. The synthetic strategy employed dictates the choice of precursors, with the most common approaches involving the formation of the benzimidazole core through cyclization reactions or the modification of a pre-existing benzimidazole scaffold. This guide details the primary starting materials and the associated synthetic pathways.

The synthesis of this compound can be broadly categorized into two main strategies:

  • Direct Cyclization to Form the N-Methylated Benzimidazole: This is often the most efficient approach, starting with a pre-methylated diamine.

  • Formation of the 5-Bromobenzimidazole Core Followed by N-Methylation: This two-step process offers flexibility but requires an additional synthetic step.

Strategy 1: Direct Cyclization with a Pre-methylated Diamine

The most direct route to this compound involves the cyclization of 4-bromo-N¹-methylbenzene-1,2-diamine . This starting material already contains the bromine substituent at the desired position and the N-methyl group, simplifying the synthesis to a single cyclization step.

Starting Material: 4-bromo-N¹-methylbenzene-1,2-diamine

This diamine is reacted with a one-carbon synthon, such as triethyl orthoformate or formic acid, to form the imidazole ring.

Experimental Protocol: Synthesis from 4-bromo-N¹-methylbenzene-1,2-diamine [1]

A solution of 4-bromo-N¹-methylbenzene-1,2-diamine (1.7 g, 8 mmol) in triethyl orthoformate (10 mL) is treated with p-toluenesulfonic acid monohydrate (PTSA·H₂O, 152 mg, 0.8 mmol). The reaction mixture is stirred at 85°C for 2 hours. After the reaction is complete, the mixture is poured into water (50 mL) and extracted with ethyl acetate (2 x 40 mL). The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50/1 to 10/1) to yield this compound.

Quantitative Data Summary: Direct Cyclization

Starting MaterialReagentsConditionsYieldPurity/AnalysisReference
4-bromo-N¹-methylbenzene-1,2-diamineTriethyl orthoformate, p-toluenesulfonic acid monohydrate85°C, 2 hours89%LC-MS m/z: 211.1 [M+H]⁺[1]

Logical Relationship: Direct Cyclization Pathway

G start 4-bromo-N¹-methylbenzene-1,2-diamine product This compound start->product Cyclization reagent Triethyl orthoformate (C1 source) reagent->product

Caption: Direct synthesis via cyclization of a pre-methylated diamine.

Strategy 2: N-Alkylation of 5-Bromobenzimidazole

This alternative strategy involves the initial synthesis of 5-bromobenzimidazole, followed by N-methylation. The key starting material for this pathway is 4-bromo-1,2-benzenediamine (also known as 4-bromo-o-phenylenediamine).

Starting Material: 4-bromo-1,2-benzenediamine

This diamine is first cyclized with a one-carbon source to form 5-bromobenzimidazole. Subsequently, an alkylating agent, such as methyl iodide or dimethyl sulfate, is used to introduce the methyl group onto one of the nitrogen atoms of the imidazole ring. It is important to note that this alkylation can potentially yield a mixture of N1 and N3 isomers.

Experimental Protocol: Two-Step Synthesis via N-Alkylation

Step 1: Synthesis of 5-Bromobenzimidazole (General Method)

A mixture of 4-bromo-1,2-benzenediamine and formic acid is heated to facilitate the cyclization reaction. Upon completion, the reaction is worked up to isolate the 5-bromobenzimidazole intermediate.

Step 2: N-Methylation of 5-Bromobenzimidazole (General Method)

5-Bromobenzimidazole is dissolved in a suitable solvent, such as DMF, and treated with a base (e.g., K₂CO₃) and a methylating agent (e.g., methyl iodide). The reaction is stirred at room temperature or with gentle heating until the starting material is consumed. The product, this compound, is then isolated and purified.

Quantitative Data Summary: Two-Step Synthesis

Starting MaterialIntermediateReagents for MethylationConditions for MethylationOverall YieldReference
4-bromo-1,2-benzenediamine5-bromobenzimidazoleMethyl iodide, K₂CO₃, DMFRoom TemperatureVariableGeneral Method

Experimental Workflow: Two-Step Synthesis Pathway

G start 4-bromo-1,2-benzenediamine intermediate 5-bromobenzimidazole start->intermediate Cyclization (e.g., with Formic Acid) product This compound intermediate->product N-Methylation (e.g., with CH₃I, K₂CO₃) G start 4-bromo-N-methyl-2-nitroaniline intermediate 4-bromo-N¹-methylbenzene-1,2-diamine start->intermediate Reduction of Nitro Group product This compound intermediate->product Cyclization

References

Spectroscopic Profile of 5-Bromo-1-methyl-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-Bromo-1-methyl-1H-benzo[d]imidazole. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development who require detailed analytical information for this specific molecule. This guide presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, some of the data presented is based on predictions and analysis of closely related analogs.

Table 1: 1H NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d6, Reference: TMS (0 ppm)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.20s1HH2
~7.90d1HH4
~7.70d1HH7
~7.40dd1HH6
3.85s3HN-CH3

Note: The predicted chemical shifts for the aromatic protons are based on the analysis of 5-Bromo-1H-benzo[d]imidazole and expected substituent effects of the N-methyl group. Experimental verification is recommended.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Solvent: DMSO-d6

Chemical Shift (δ) ppmAssignment
~144.5C2
~143.0C7a
~135.0C3a
~125.0C6
~122.0C4
~115.0C5
~112.0C7
~31.0N-CH3

Note: These chemical shifts are predicted values and should be confirmed by experimental data.

Table 3: IR Spectroscopic Data (Predicted Major Peaks)
Wavenumber (cm-1)IntensityAssignment
3100-3000MediumC-H stretch (aromatic)
2950-2850MediumC-H stretch (aliphatic, N-CH3)
~1620MediumC=N stretch (imidazole ring)
1600-1450Strong, Multiple BandsC=C stretch (aromatic and imidazole rings)
~1470MediumC-H bend (aliphatic, N-CH3)
~1280MediumC-N stretch
~810StrongC-H out-of-plane bend (aromatic)
~650MediumC-Br stretch
Table 4: Mass Spectrometry Data
TechniqueIonization ModeMass-to-Charge Ratio (m/z)Assignment
LC-MSESI+211.1, 213.1[M+H]+, [M+H+2]+ (isotopic pattern for Br)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation and Parameters:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • 1H NMR Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1.0 s.

    • Acquisition Time: ~4 s.

    • Spectral Width: -2 to 12 ppm.

  • 13C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2.0 s.

    • Acquisition Time: ~1.5 s.

    • Spectral Width: 0 to 200 ppm.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32.

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent system for electrospray ionization (ESI), typically a mixture of methanol or acetonitrile and water, at a concentration of approximately 1 µg/mL.

  • A small amount of formic acid (0.1%) may be added to promote protonation.

Instrumentation and Parameters:

  • Instrument: A liquid chromatography-mass spectrometry (LC-MS) system with an ESI source.

  • Parameters (ESI+ mode):

    • Capillary Voltage: 3.5-4.5 kV.

    • Nebulizer Gas (N2) Pressure: 30-40 psi.

    • Drying Gas (N2) Flow: 8-10 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: m/z 50-500.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]+) and its characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Sample 5-Bromo-1-methyl-1H- benzo[d]imidazole NMR NMR Spectroscopy (1H & 13C) Sample->NMR IR IR Spectroscopy (FT-IR ATR) Sample->IR MS Mass Spectrometry (LC-MS ESI+) Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR->IR_Data MS_Data Mass Spectrum (m/z, Isotopic Pattern) MS->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Characterization and properties of 5-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-1-methyl-1H-benzo[d]imidazole: Characterization and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic aromatic compound belonging to the benzimidazole class, a prominent scaffold in medicinal chemistry. Its structure, featuring a bromine substituent, makes it a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the characterization and properties of this compound, including its synthesis, physical and chemical properties, and a discussion of the known biological activities of related benzimidazole derivatives. This document is intended to serve as a foundational resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
Molecular Formula C₈H₇BrN₂[1]
Molecular Weight 211.06 g/mol [1]
Appearance Light brown to orange solid[2]
Boiling Point 317.2±34.0 °C (Predicted)
Density 1.60 g/cm³ (Predicted)
pKa 4.56±0.10 (Predicted)
Storage Temperature Room Temperature, Sealed in dry conditions

Spectroscopic and Analytical Data

Analysis MethodExpected/Reported DataReference
LC-MS (m/z) 211.1 [M+H]⁺[2]
¹H NMR Spectral data for similar compounds are available.[3][4][5]
¹³C NMR Spectral data for similar compounds are available.[3][5]
Infrared (IR) Spectroscopy Spectral data for similar compounds are available.
Mass Spectrometry (MS) Spectral data for similar compounds are available.[4]

Synthesis and Purification

A reliable synthetic route to this compound is critical for its availability for research and development. The following section details a common experimental protocol for its synthesis and subsequent purification.

Experimental Protocol: Synthesis

The synthesis of this compound is typically achieved through the cyclization of a substituted o-phenylenediamine.[2]

Materials:

  • 4-bromo-N'-methylbenzene-1,2-diamine (1.7 g, 8 mmol)

  • Triethyl orthoformate (10 mL)

  • p-toluenesulfonic acid monohydrate (PTSA-H₂O) (152 mg, 0.8 mmol)

  • Ethyl acetate (EA)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-N'-methylbenzene-1,2-diamine (1.7 g, 8 mmol) in triethyl orthoformate (10 mL), add p-toluenesulfonic acid monohydrate (152 mg, 0.8 mmol).

  • Stir the reaction mixture at 85 °C for 2 hours.

  • After completion of the reaction (monitored by TLC), pour the mixture into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 40 mL).

  • Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Experimental Protocol: Purification

The crude product is purified by silica gel column chromatography.[2]

Materials:

  • Crude this compound

  • Silica gel

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in petroleum ether.

  • Load the crude product onto the column.

  • Elute the column with a gradient of petroleum ether/ethyl acetate (from 50/1 to 10/1).

  • Collect the fractions containing the desired product and concentrate under reduced pressure to afford pure this compound as a yellow solid (yield: 1.5 g, 89%).[2]

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-bromo-N'-methylbenzene-1,2-diamine + Triethyl orthoformate + PTSA-H₂O Reaction Stir at 85°C for 2h Reactants->Reaction Workup Quench with Water & Extract with Ethyl Acetate Reaction->Workup Crude Crude Product Workup->Crude Concentration Column Silica Gel Column Chromatography (Petroleum Ether/Ethyl Acetate) Crude->Column Pure Pure 5-Bromo-1-methyl-1H- benzo[d]imidazole Column->Pure Anticancer_Mechanism cluster_drug Benzimidazole Derivative cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects Drug 5-Bromo-1-methyl-1H- benzo[d]imidazole Derivative Topo Topoisomerase Drug->Topo Microtubules Microtubules Drug->Microtubules Kinases Protein Kinases Drug->Kinases DNA_Damage DNA Damage Topo->DNA_Damage CellCycle_Arrest Cell Cycle Arrest Microtubules->CellCycle_Arrest Signal_Block Signal Transduction Blockade Kinases->Signal_Block Apoptosis Apoptosis DNA_Damage->Apoptosis CellCycle_Arrest->Apoptosis Signal_Block->Apoptosis

References

Navigating the Therapeutic Potential of 5-Bromo-1-methyl-1H-benzo[d]imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of the broader benzimidazole class of compounds. However, specific research focused exclusively on the biological activities of 5-Bromo-1-methyl-1H-benzo[d]imidazole derivatives is limited. This guide provides a comprehensive overview of the known biological activities of structurally related bromo- and N-methyl-substituted benzimidazole derivatives to infer the potential therapeutic applications of the title compounds and to guide future research.

Introduction

Benzimidazole, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active agents. The fusion of a benzene ring with an imidazole ring imparts a unique chemical architecture that allows for diverse biological interactions. Substitutions on the benzimidazole scaffold have been a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

This technical guide focuses on the derivatives of the this compound core. The introduction of a bromine atom at the 5-position and a methyl group at the N-1 position is anticipated to modulate the compound's lipophilicity, electronic properties, and metabolic stability, thereby influencing its biological activity and pharmacokinetic profile. While direct studies on this specific scaffold are sparse, this document collates and presents data from closely related analogues to provide a predictive framework for its therapeutic potential.

Anticancer Activity of Substituted Benzimidazole Derivatives

The anticancer potential of benzimidazole derivatives is a significant area of research. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer progression and the disruption of cellular signaling pathways.

A series of 2-aryl-6-methyl-1H-benzo[d]imidazole derivatives, positional isomers of the core topic, were synthesized and evaluated for their in vitro anticancer activity. Notably, the introduction of various aryl groups at the 2-position via Suzuki-Miyaura cross-coupling from a 2-bromo-6-methyl-1H-benzo[d]imidazole precursor yielded compounds with significant cytotoxicity against human cancer cell lines.

Quantitative Data on Anticancer Activity
Compound IDR-group (at C2)Cancer Cell LineIC50 (µM)Reference
14-methoxyphenylA549 (Lung)0.15 ± 0.01[1]
14-methoxyphenylSW480 (Colon)3.68 ± 0.59[1]
23,4,5-trimethoxyphenylA549 (Lung)11.75 µg/mL[1]
3PhenylA549 (Lung)>100[1]

Table 1: In vitro anticancer activity of 2-aryl-6-methyl-1H-benzo[d]imidazole derivatives.[1]

Experimental Protocols

MTT Assay for In Vitro Anticancer Activity Evaluation

The cytotoxic effects of the synthesized benzimidazole derivatives are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A549, SW480)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Serial dilutions of the test compounds are prepared in the complete culture medium. The existing medium is removed from the wells, and 100 µL of the medium containing different concentrations of the test compounds is added. A vehicle control (DMSO) and a blank (medium only) are included.[1]

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.[1]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes.[1]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a multi-well spectrophotometer.[1]

  • IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[1]

Signaling Pathways

Benzimidazole derivatives have been implicated in the modulation of several signaling pathways crucial for cancer cell proliferation and survival. One such pathway is the PI3K/Akt signaling cascade. Inhibition of PI3K by certain benzimidazole derivatives prevents the phosphorylation and activation of Akt, a key downstream protein kinase. This disruption can lead to the induction of apoptosis and inhibition of cell proliferation.[1]

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Benzimidazole Benzimidazole Derivative Benzimidazole->PI3K

Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives.

Antimicrobial Activity of Substituted Benzimidazole Derivatives

Benzimidazole derivatives are also recognized for their broad-spectrum antimicrobial activity against a variety of pathogenic bacteria and fungi. The presence of bromo and methyl substituents can enhance the antimicrobial potency of the benzimidazole core.

Quantitative Data on Antimicrobial Activity

While specific data for this compound derivatives is not available, studies on other bromo-substituted benzimidazoles have demonstrated significant antimicrobial effects. For example, 5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole has shown potent activity against E. coli and S. aureus.[2]

CompoundMicroorganismMIC (µg/mL)Reference
5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazoleE. coli ATCC 25922<4[2]
5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazoleS. aureus ATCC 25923<4[2]

Table 2: Minimum Inhibitory Concentration (MIC) of a 5-bromo-benzimidazole derivative.[2]

Experimental Protocols

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution: The test compounds are serially diluted in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria) for a specified period (e.g., 18-24 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Synthesis of Substituted Benzimidazole Derivatives

The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the specific core of this compound, a multi-step synthesis would be required, starting from a commercially available substituted benzene derivative. A general synthetic workflow is depicted below.

Synthesis_Workflow Start Substituted o-phenylenediamine Condensation Condensation Start->Condensation Reagent Carboxylic Acid or Aldehyde Reagent->Condensation Benzimidazole Substituted Benzimidazole Condensation->Benzimidazole Alkylation N-Alkylation (e.g., with CH3I) Benzimidazole->Alkylation FinalProduct N-Alkyl Benzimidazole Derivative Alkylation->FinalProduct

General synthetic workflow for N-alkylated benzimidazole derivatives.

Conclusion and Future Directions

While the current body of scientific literature lacks specific data on the biological activities of this compound derivatives, the information available for structurally similar compounds provides a strong rationale for their investigation as potential therapeutic agents. The presence of the bromo substituent at the 5-position and the methyl group at the N-1 position are key modifications that warrant further exploration for their impact on anticancer and antimicrobial activities.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Such studies should include in vitro screening against a panel of cancer cell lines and pathogenic microorganisms, determination of quantitative activity metrics (IC50, MIC), and elucidation of their mechanisms of action, including their effects on relevant signaling pathways. This targeted research will be crucial in unlocking the full therapeutic potential of this promising class of benzimidazole derivatives.

References

The Versatile Benzimidazole Scaffold: A Technical Guide to its Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, stands as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a remarkable diversity of pharmacological activities.[1][2] This has rendered substituted benzimidazoles a cornerstone in the development of therapeutics for a multitude of diseases, ranging from cancers and microbial infections to inflammatory conditions and viral illnesses.[3][4] This in-depth technical guide provides a comprehensive overview of the medicinal chemistry applications of substituted benzimidazoles, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanisms of action.

I. Synthesis of Substituted Benzimidazoles

The versatile benzimidazole core can be synthesized through various methods, with the condensation of an o-phenylenediamine with a carboxylic acid or its derivative being the most classical approach.[5] Modern synthetic strategies often employ one-pot reactions and diverse catalytic systems to enhance efficiency and yield.

Experimental Protocol: One-Pot Synthesis of 2-Substituted Benzimidazoles

This protocol outlines a general one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde.

Materials:

  • o-phenylenediamine

  • Substituted aldehyde

  • Catalyst (e.g., p-toluenesulfonic acid, ferric chloride)

  • Solvent (e.g., ethanol, methanol, or a solvent-free system)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of o-phenylenediamine (1 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the substituted aldehyde (1 mmol).

  • Add a catalytic amount of the chosen catalyst (e.g., 0.1 mmol).

  • The reaction mixture is then stirred at room temperature or heated to reflux, with the progress of the reaction monitored by TLC.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted benzimidazole.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the One-Pot Synthesis of 2-Substituted Benzimidazoles:

G start Start reactants o-phenylenediamine + Substituted Aldehyde + Catalyst in Solvent start->reactants reaction Stir at Room Temperature or Reflux reactants->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Remove Solvent monitoring->workup Complete purification Column Chromatography workup->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization end End characterization->end

Caption: A generalized workflow for the one-pot synthesis of 2-substituted benzimidazoles.

II. Anticancer Applications

Substituted benzimidazoles have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to thwart tumor growth and proliferation.[6][7] These mechanisms include the inhibition of tubulin polymerization, interference with DNA repair pathways through PARP inhibition, and the blockade of crucial signaling cascades by targeting receptor tyrosine kinases like VEGFR-2.[3][4][8]

Quantitative Data: Anticancer Activity of Substituted Benzimidazoles

The following table summarizes the in vitro anticancer activity (IC50 values) of selected substituted benzimidazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Tubulin Polymerization Inhibitors
Compound 7nSK-Mel-28 (Melanoma)2.55[2]
Compound 7uSK-Mel-28 (Melanoma)17.89[2]
PARP Inhibitors
2-phenyl-1H-benzimidazole-4-carboxamide (23)-0.015 (Ki)[9]
2-(4-hydroxymethylphenyl)-1H-benzimidazole-4-carboxamide (78)-0.0016 (Ki)[9]
VEGFR-2 Inhibitors
Compound 4cA549 (Lung), MCF-7 (Breast), PANC-1 (Pancreatic)0.475 (enzyme inhibition)[10]
Compound 4dA549 (Lung), MCF-7 (Breast), PANC-1 (Pancreatic)0.618 (enzyme inhibition)[10]
Compound 4rPANC-1, A549, MCF-75.5, 0.3, 0.5[7]
Compound 4sPANC-1, A549, MCF-7>20, 1.6, 1.9[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Substituted benzimidazole compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the substituted benzimidazole compounds and incubate for a further 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways in Anticancer Activity

1. Tubulin Polymerization Inhibition:

Certain benzimidazole derivatives exert their anticancer effects by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.[1][2][11]

G cluster_0 Microtubule Dynamics Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization Microtubule Microtubule Microtubule Polymerization->Microtubule Disrupted Microtubules Disrupted Microtubules Microtubule Polymerization->Disrupted Microtubules Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->Microtubule Polymerization Inhibits G2/M Arrest G2/M Arrest Disrupted Microtubules->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by substituted benzimidazoles.

2. PARP Inhibition:

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Benzimidazole-based PARP inhibitors trap PARP on damaged DNA, leading to the formation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations (a concept known as synthetic lethality).[8][12]

G DNA Single-Strand Break DNA Single-Strand Break PARP PARP DNA Single-Strand Break->PARP Recruits DNA Repair DNA Repair PARP->DNA Repair Double-Strand Break Double-Strand Break PARP->Double-Strand Break Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->PARP Inhibits & Traps Cell Death (Apoptosis) Cell Death (Apoptosis) Double-Strand Break->Cell Death (Apoptosis)

Caption: Mechanism of PARP inhibition by substituted benzimidazoles.

3. VEGFR-2 Inhibition:

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Substituted benzimidazoles can act as potent inhibitors of VEGFR-2, blocking the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[4][10]

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds & Activates Downstream Signaling Downstream Signaling VEGFR-2->Downstream Signaling Endothelial Cell Proliferation,\nMigration, Survival Endothelial Cell Proliferation, Migration, Survival VEGFR-2->Endothelial Cell Proliferation,\nMigration, Survival Downstream Signaling\n(e.g., PLCγ, PI3K/Akt, MAPK) Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Downstream Signaling->Endothelial Cell Proliferation,\nMigration, Survival Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->VEGFR-2 Inhibits Angiogenesis Angiogenesis Endothelial Cell Proliferation,\nMigration, Survival->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by substituted benzimidazoles.

III. Antimicrobial Applications

The benzimidazole scaffold is a prolific source of antimicrobial agents, with derivatives exhibiting activity against a broad spectrum of bacteria and fungi.[13][14] Their mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis.

Quantitative Data: Antimicrobial Activity of Substituted Benzimidazoles

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted benzimidazoles against selected microbial strains.

Compound IDMicrobial StrainMIC (µg/mL)Reference
III4 (3-F-4-Cl)E. coli62.5[13]
III5 (H)E. coli125[13]
III1 (m-NO2)P. aeruginosa62.5[13]
III2 (p-NO2)P. aeruginosa62.5[13]
Compound 22S. epidermidis32[14]
EJMCh-13S. aureus15.6[15]
EJMCh-9S. epidermidis15.6[15]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Substituted benzimidazole compounds

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the substituted benzimidazole compound in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension, except for the sterility control wells.

  • Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for MIC Determination:

G start Start prepare_compound Serial Dilution of Benzimidazole Compound start->prepare_compound prepare_inoculum Standardize Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate 96-Well Plate prepare_compound->inoculate_plate prepare_inoculum->inoculate_plate incubation Incubate at Appropriate Temperature inoculate_plate->incubation read_results Observe for Microbial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: A workflow for determining the Minimum Inhibitory Concentration (MIC).

IV. Anti-inflammatory Applications

Substituted benzimidazoles have demonstrated significant anti-inflammatory properties, primarily by targeting key enzymes and signaling pathways involved in the inflammatory cascade.[16][17] These include the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, and the modulation of other inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of Substituted Benzimidazoles

The following table shows the percentage of inhibition of paw edema in the carrageenan-induced rat paw edema model for selected benzimidazole derivatives.

Compound IDDose (mg/kg)% Inhibition of Paw Edema (at 3h)Reference
Compound IIIb20058.3[18]
Compound IIId20062.5[18]
Compound IIIj20060.4[18]
Compound IIIl20064.6[18]
Indomethacin (Standard)1070.8[18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan solution (1% in saline)

  • Substituted benzimidazole compounds

  • Pletysmometer

  • Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

  • Divide the rats into groups: a control group, a standard drug group, and groups for different doses of the test compounds.

  • Administer the test compounds or the standard drug orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a pletysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of benzimidazoles are often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.

G Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->COX-1 / COX-2 Inhibits

Caption: Inhibition of the COX pathway by substituted benzimidazoles.

V. Antiviral Applications

The benzimidazole scaffold has also been a fruitful source of antiviral agents, with compounds showing activity against a range of DNA and RNA viruses.[19] The mechanisms of antiviral action can be diverse, including the inhibition of viral enzymes or interference with viral replication processes.

Quantitative Data: Antiviral Activity of Substituted Benzimidazoles

The following table lists the 50% effective concentration (EC50) values of selected benzimidazole derivatives against different viruses.

Compound IDVirusEC50 (µM)Reference
Compound 2Coxsackievirus B5 (CVB-5)9[19]
Compound 3Coxsackievirus B5 (CVB-5)12[19]
Compound 69Respiratory Syncytial Virus (RSV)5[19]
Compound 81Respiratory Syncytial Virus (RSV)15[19]
Compound 97HIV-115.4[20]
Compound 98HIV-140[20]
Experimental Protocol: Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Substituted benzimidazole compounds

  • Crystal violet staining solution

Procedure:

  • Grow a confluent monolayer of host cells in 6-well plates.

  • Infect the cells with a known amount of virus for 1-2 hours.

  • Remove the virus inoculum and overlay the cells with a medium containing different concentrations of the benzimidazole compound and agarose or methylcellulose to restrict virus spread.

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well.

  • The EC50 value is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion

The substituted benzimidazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its inherent ability to interact with a wide range of biological targets has led to the development of numerous clinically important drugs and a plethora of promising drug candidates. The diverse pharmacological activities, coupled with the relative ease of synthesis and modification, ensure that benzimidazoles will remain a focal point of drug discovery and development efforts for the foreseeable future. This guide provides a foundational understanding of the key applications, methodologies, and mechanisms associated with this remarkable heterocyclic system, serving as a valuable resource for researchers dedicated to advancing therapeutic innovation.

References

A Technical Guide to 5-Bromo-1-methyl-1H-benzo[d]imidazole: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of 5-Bromo-1-methyl-1H-benzo[d]imidazole, a key heterocyclic intermediate in organic synthesis and pharmaceutical development. Due to the absence of publicly available single-crystal X-ray diffraction data for this specific compound, this document focuses on its synthesis and general properties.

Compound Profile

This compound is a substituted benzimidazole derivative. The benzimidazole scaffold is a prominent feature in many biologically active molecules, and the presence of a bromine atom at the 5-position and a methyl group at the 1-position provides specific electronic properties and synthetic handles for further chemical modifications.

Table 1: General Properties of this compound

PropertyValueReference
CAS Number 53484-15-4[1]
Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
Appearance Yellow solid[1]
InChI Key KMJMDIYGNFGEEO-UHFFFAOYSA-N
SMILES CN1C=NC2=CC(Br)=CC=C12

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through the cyclization of a substituted o-phenylenediamine. A representative experimental protocol is detailed below.

2.1. Synthesis of this compound from 4-bromo-N'-methylbenzene-1,2-diamine [1]

This method involves the reaction of 4-bromo-N'-methylbenzene-1,2-diamine with triethyl orthoformate in the presence of an acid catalyst.

  • Materials:

    • 4-bromo-N'-methylbenzene-1,2-diamine

    • Triethyl orthoformate

    • p-Toluenesulfonic acid monohydrate (PTSA-H2O)

    • Ethyl acetate (EA)

    • Water

    • Anhydrous sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Petroleum ether

  • Procedure:

    • To a solution of 4-bromo-N'-methylbenzene-1,2-diamine (1.7 g, 8 mmol) in triethyl orthoformate (10 mL), add p-toluenesulfonic acid monohydrate (152 mg, 0.8 mmol).

    • Stir the reaction mixture at 85 °C for 2 hours.

    • After the reaction is complete, pour the mixture into water (50 mL).

    • Extract the aqueous mixture with ethyl acetate (2 x 40 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (from 50/1 to 10/1) as the eluent.

    • The final product, this compound, is obtained as a yellow solid (1.5 g, 89% yield).

  • Characterization:

    • The product can be characterized by Liquid Chromatography-Mass Spectrometry (LC-MS). The expected [M+H]+ ion is m/z 211.1.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Workup cluster_purification Purification cluster_product Final Product A 4-bromo-N'-methylbenzene-1,2-diamine D Reaction at 85 °C for 2h A->D B Triethyl orthoformate B->D C p-Toluenesulfonic acid monohydrate C->D E Quenching with Water D->E F Extraction with Ethyl Acetate E->F G Drying and Concentration F->G H Silica Gel Column Chromatography G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

Crystal Structure Analysis

As of the date of this document, a detailed single-crystal X-ray diffraction study providing unit cell parameters, bond lengths, and bond angles for this compound is not available in the public domain. Researchers interested in the solid-state conformation of this molecule would need to perform a crystal structure determination. This would typically involve the following steps:

  • Crystallization: Growing single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • X-ray Data Collection: Mounting a suitable crystal on a diffractometer and collecting diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Processing the diffraction data to solve the phase problem and determine the atomic positions in the unit cell. The structural model is then refined to best fit the experimental data.

The resulting crystallographic information file (CIF) would contain all the quantitative structural data.

Conclusion

This compound is a valuable building block in medicinal chemistry and materials science. While its synthesis is well-established, a detailed understanding of its solid-state structure through single-crystal X-ray analysis remains an area for future investigation. The experimental protocol for its synthesis provided herein serves as a practical guide for researchers requiring this versatile intermediate for their work.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-1-methyl-1H-benzo[d]imidazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-1-methyl-1H-benzo[d]imidazole, a crucial parameter for its application in research and drug development. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on reported qualitative solubility and provides detailed experimental protocols for its quantitative determination.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound

Solvent ClassSolventSolubility
Polar Protic EthanolSoluble
MethanolSoluble
WaterInsoluble
Polar Aprotic DichloromethaneSoluble

This data is based on qualitative statements found in chemical supplier information and related literature.

Predicted and Quantitative Solubility Data

For effective use in experimental and developmental pipelines, quantitative solubility data is essential. Researchers are encouraged to determine this data empirically. The following table is provided as a template for recording experimentally determined solubility values at a specified temperature (e.g., 25°C).

Table 2: Template for Quantitative Solubility Data of this compound

SolventMolarity (mol/L)Grams per Liter (g/L)Temperature (°C)
e.g., Acetone
e.g., Acetonitrile
e.g., Chloroform
e.g., Dichloromethane
e.g., Dimethyl Sulfoxide (DMSO)
e.g., N,N-Dimethylformamide (DMF)
e.g., Ethanol
e.g., Ethyl Acetate
e.g., Hexanes
e.g., Isopropanol
e.g., Methanol
e.g., Tetrahydrofuran (THF)
e.g., Toluene

Experimental Protocols for Solubility Determination

To address the absence of quantitative data, this section provides a detailed protocol for determining the thermodynamic (equilibrium) solubility of this compound, which is considered the "gold standard" method.[1] A brief overview of kinetic solubility, a high-throughput alternative often used in early drug discovery, is also provided.[2][3][4][5][6][7]

The shake-flask method is a widely recognized and reliable technique for measuring the equilibrium solubility of a compound.[1][8][9][10] The process involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Stoppered glass flasks or vials

  • Thermostatic shaker or incubator

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a stoppered flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[8]

    • Seal the flasks to prevent solvent evaporation.

    • Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4][7][10] The time required may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed to let the excess solid settle.

    • Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by:

      • Filtration: Using a syringe filter compatible with the organic solvent.

      • Centrifugation: Centrifuging the sample and carefully collecting the supernatant.

  • Quantification of Solute:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

    • Dilute the saturated supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method and determine its concentration from the calibration curve.

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. This value represents the thermodynamic solubility.

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of compounds.[2][3][5][6] These methods measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous or organic medium.[4][7][11] Common techniques for detecting precipitation include nephelometry (light scattering), turbidimetry, and direct UV analysis after filtration.[3][4][8] While faster, kinetic solubility can overestimate thermodynamic solubility because it can lead to the formation of supersaturated solutions.[8]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Solubility_Workflow Workflow for Thermodynamic Solubility Determination cluster_prep cluster_sep cluster_quant A 1. Preparation B Add excess solid solute to known volume of solvent C Seal flask and place in thermostatic shaker B->C D Agitate for 24-72 hours at constant temperature C->D E 2. Phase Separation F Allow excess solid to settle G Separate supernatant via centrifugation or filtration F->G H 3. Quantification I Prepare standard solutions and generate calibration curve J Dilute saturated supernatant I->J K Analyze via HPLC or UV-Vis J->K L Calculate solubility K->L

Caption: Thermodynamic Solubility Determination Workflow.

References

Purity analysis of synthesized 5-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Purity Analysis of Synthesized 5-Bromo-1-methyl-1H-benzo[d]imidazole

For researchers, scientists, and drug development professionals, the verification of a synthesized compound's purity is a non-negotiable cornerstone of reliable and reproducible research. Impurities, even in trace amounts, can drastically alter the biological, chemical, and physical properties of a substance, leading to erroneous experimental results and potential safety concerns. This guide provides a comprehensive technical overview of the analytical methodologies for assessing the purity of this compound, a key heterocyclic scaffold in medicinal chemistry.

The purity assessment of a synthesized compound is a multi-faceted process that employs a combination of orthogonal analytical techniques. This approach ensures a comprehensive evaluation, where the weaknesses of one method are compensated by the strengths of another. The primary methods include chromatographic techniques for separation and quantification of impurities, spectroscopic methods for structural confirmation, and elemental analysis for verifying the empirical formula.

Overall Purity Assessment Workflow

The logical progression from a newly synthesized compound to a fully characterized, high-purity substance involves several key stages. The workflow begins with initial qualitative checks and moves toward rigorous quantitative and structural analyses, culminating in a final purity statement.

G cluster_0 Phase 1: Synthesis & Initial Checks cluster_2 Phase 3: Final Assessment synthesis Synthesized Compound (Crude Product) purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification tlc Qualitative Check (Thin-Layer Chromatography) purification->tlc hplc Primary Purity Assay (HPLC - UV) tlc->hplc report Final Purity Report (& Certificate of Analysis) hplc->report gcms Impurity ID & Volatiles (GC-MS) gcms->report nmr Structural Confirmation (¹H & ¹³C NMR) nmr->report ea Elemental Composition (CHN/Br Analysis) ea->report

Caption: General workflow for the purity assessment of a synthesized compound.

Chromatographic Purity Assessment

Chromatographic methods are the gold standard for determining the purity of chemical compounds by separating the main component from any impurities.[1][2] High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile and thermally labile compounds like benzimidazole derivatives.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, the result is typically expressed as a percentage of the main peak area relative to the total area of all detected peaks.

G prep 1. Sample Preparation (Dissolve in Mobile Phase, Filter) instrument 2. Instrument & Method Setup (Column, Gradient, Flow Rate, Detector) prep->instrument injection 3. Sample Injection (Autosampler) instrument->injection acquisition 4. Data Acquisition (Generate Chromatogram) injection->acquisition analysis 5. Data Analysis (Peak Integration & Identification) acquisition->analysis calculation 6. Purity Calculation (% Area = [Area_Main / Area_Total] * 100) analysis->calculation result Purity Result calculation->result

Caption: Workflow for HPLC purity analysis.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is used.[3][4]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[5]

  • Mobile Phase: A gradient elution is typically employed for effective separation.[6][7]

    • Phase A: 0.1% Formic acid in Water.

    • Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes can be used as an initial method.[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 254 nm and 288 nm, typical for benzimidazole derivatives.[7][8]

  • Sample Preparation: The synthesized compound is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration of approximately 0.5 mg/mL. The solution is then filtered through a 0.45 µm syringe filter before injection.[1][9]

  • Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the resulting chromatogram.[1][10]

Peak No.Retention Time (min)Peak AreaArea %Identity
13.5215,4800.25Starting Material Impurity
212.886,150,30099.65This compound
314.156,2000.10Unknown Impurity
Total 6,171,980 100.00
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[11] It is particularly useful for identifying volatile and semi-volatile impurities and confirming the molecular weight of the main compound. For halogenated organic compounds, GC-MS provides high confidence in compound identification.[12][13]

  • Sample Preparation: Approximately 1-5 mg of the sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate.[14] The sample must be free of particulate matter.[14]

  • GC Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[15]

  • Inlet Temperature: 280°C.[15]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[15]

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to a final temperature of 300°C and hold for 5 minutes.[15]

  • MS Ionization Mode: Electron Ionization (EI) at 70 eV.[15][16]

  • MS Acquisition Mode: Full scan mode (e.g., m/z 40-500) to identify all components.

Retention Time (min)Major m/z FragmentsIdentity
10.74210, 212 (M+, Br isotope pattern), 195, 197, 131This compound

Spectroscopic Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds.[17] Both ¹H and ¹³C NMR are used to confirm the identity of the synthesized compound and to detect and identify any structurally similar impurities. High-field NMR can be a primary method for demonstrating purity.[18]

  • Sample Quantity: For ¹H NMR, 5-10 mg of the sample is required. For ¹³C NMR, a higher concentration of 20-50 mg is often needed.[19][20]

  • Solvent: The sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).[21]

  • Procedure: The sample is weighed into a small vial, and the deuterated solvent is added. The mixture is agitated until the sample is completely dissolved. The solution must be free of any solid particles, which can be removed by filtering through a small plug of glass wool in a Pasteur pipette.[20] The clear solution is then transferred to a clean, dry 5 mm NMR tube.[21]

NucleusPredicted Chemical Shift (δ, ppm)Description
¹H NMR~ 7.90Singlet, 1H (imidazole C2-H)
~ 7.75Doublet, 1H (aromatic C4-H)
~ 7.55Singlet, 1H (aromatic C7-H)
~ 7.20Doublet, 1H (aromatic C6-H)
~ 3.85Singlet, 3H (N-CH₃)
¹³C NMR~ 144.0, 143.8, 135.0, 124.5, 122.0, 115.5, 111.0Aromatic & Imidazole Carbons
~ 31.5N-CH₃ Carbon

Elemental Analysis

Elemental analysis provides a quantitative determination of the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a sample.[17] This technique is crucial for confirming the empirical formula of a newly synthesized compound. The analysis is typically performed via combustion analysis.[22][23]

  • Sample Preparation: A small, precisely weighed amount of the dry sample (typically 1-3 mg) is placed in a tin or silver capsule.

  • Combustion: The sample is combusted in a high-temperature (around 1000°C) furnace in a stream of pure oxygen.[24] This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or NOx, which is subsequently reduced to N₂). Halogens are captured in a specific trap.

  • Detection: The resulting gases are separated and quantified by various detectors, such as thermal conductivity detectors or infrared cells.[22][24]

The experimentally determined values should be within ±0.4% of the calculated theoretical values to confirm the compound's purity and assigned formula.[18]

ElementTheoretical % (for C₈H₈BrN₂)Experimental %Deviation %
Carbon (C)45.5245.38-0.14
Hydrogen (H)3.823.89+0.07
Nitrogen (N)13.2713.15-0.12

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif frequently found in a wide array of pharmacologically active compounds, exhibiting antimicrobial, anticancer, and antiviral properties. The functionalization of the benzimidazole core is a critical step in the discovery and development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the benzimidazole nucleus.

These application notes provide a detailed overview and experimental protocols for the Suzuki coupling reaction of 5-Bromo-1-methyl-1H-benzo[d]imidazole with various arylboronic acids. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids make this method highly attractive for the synthesis of compound libraries in drug discovery programs.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling of an organohalide, in this case, this compound, with an organoboron compound, typically a boronic acid or its ester. The reaction proceeds via a catalytic cycle that involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the this compound, forming a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, replacing the bromide. The base is crucial for the activation of the organoboron reagent.

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.

Nitrogen-containing heterocycles like benzimidazoles can sometimes act as ligands and inhibit the palladium catalyst. Therefore, the careful selection of the catalyst system, including the palladium source and the ligand, as well as the base and solvent, is critical for achieving high yields and purity.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids. The data is compiled based on typical outcomes for analogous reactions with similar bromobenzimidazole substrates.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME80890-98
34-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1101680-92
43-Thienylboronic acidPd₂(dba)₃ (2)XPhos (5)K₃PO₄1,4-Dioxane1001275-88
54-Acetylphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃DMF/H₂O901082-90
62-Naphthylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O1001888-96

*Yields are based on isolated product after purification and are representative of typical results for similar substrates. Optimization may be required for specific arylboronic acids.

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L2-Br oxidative_addition->pd_intermediate pd_intermediate->pd0 transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate Ar-Pd(II)L2-Ar' transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Product) reductive_elimination->product aryl_bromide 5-Bromo-1-methyl- 1H-benzo[d]imidazole (Ar-Br) aryl_bromide->oxidative_addition boronic_acid Arylboronic Acid (Ar'-B(OH)2) boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis combine Combine Reactants: - this compound - Arylboronic acid - Base add_catalyst Add Catalyst System: - Palladium Source - Ligand (if applicable) combine->add_catalyst add_solvent Add Solvent System add_catalyst->add_solvent degas Degas Mixture (e.g., N₂ or Ar bubbling) add_solvent->degas heat Heat to Reaction Temp. (e.g., 80-110 °C) degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor quench Quench Reaction (e.g., add water) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (2-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME, DMF), potentially with degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (e.g., round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

General Procedure 1: Using Pd(PPh₃)₄

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1-methyl-5-aryl-1H-benzo[d]imidazole.

General Procedure 2: Using Pd(dppf)Cl₂

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), and cesium carbonate (Cs₂CO₃, 2.5 mmol).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Evacuate the tube and backfill with argon. Repeat this process three times.

  • Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME, 10 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath with stirring for 8-16 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite®, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel to yield the desired product.

Troubleshooting

  • Low or No Conversion:

    • Ensure all reagents and solvents are anhydrous and that the reaction was performed under a strict inert atmosphere.

    • Verify the activity of the palladium catalyst. Consider using a fresh batch or a different precatalyst.

    • Increase the reaction temperature or try a different solvent system. For less reactive arylboronic acids, a more polar solvent like DMF may be beneficial.

    • For sterically hindered substrates, a bulkier phosphine ligand such as SPhos or XPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ may improve yields.

  • Formation of Side Products:

    • Homo-coupling of the boronic acid can occur. Using a slight excess (1.2-1.5 equivalents) of the boronic acid is standard, but large excesses should be avoided.

    • Debromination of the starting material may be observed. This can sometimes be mitigated by lowering the reaction temperature or using a milder base.

    • Protodeboronation of the boronic acid can be an issue. Using anhydrous conditions and a suitable base (e.g., K₃PO₄, CsF) can help minimize this side reaction.

By following these protocols and considering the troubleshooting advice, the Suzuki-Miyaura coupling of this compound can be a reliable and efficient method for the synthesis of a diverse range of 5-aryl-1-methyl-1H-benzo[d]imidazole derivatives, which are valuable intermediates for drug discovery and development.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and drug development due to its broad substrate scope and functional group tolerance, enabling the synthesis of a wide array of arylamines.[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, and functionalization at the 5-position is a key strategy for the development of novel drug candidates.[3] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-Bromo-1-methyl-1H-benzo[d]imidazole, a key intermediate for the synthesis of diverse 5-aminobenzimidazole derivatives.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. This is followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired 5-amino-1-methyl-1H-benzo[d]imidazole product and regenerate the Pd(0) catalyst.[1][2] The choice of catalyst, ligand, and base is crucial for the success of the reaction and depends on the specific amine coupling partner. Bulky, electron-rich phosphine ligands are often essential for facilitating the catalytic cycle.[1][2]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled from literature on similar heteroaromatic substrates and serves as a starting point for optimization.

Table 1: Screening of Catalysts, Ligands, and Bases

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Dioxane10016~91[4]
2MorpholinePd₂(dba)₃ (1.5)RuPhos (3)NaOtBu (2)Toluene10012High
3n-HexylaminePd(OAc)₂ (2)BrettPhos (4)K₃PO₄ (2)t-BuOH11018Moderate
4BenzylaminePd₂(dba)₃ (1)DavePhos (2)LHMDS (2.2)THF8012High[5]
5IndolePd(OAc)₂ (2)Xantphos (4)K₂CO₃ (2)Dioxane11024Moderate

Table 2: Optimization of Reaction Parameters for the Coupling with Aniline

EntryParameter VariedConditionsYield (%)
1SolventToluene85
2SolventDioxane91[4]
3BaseNaOtBu95
4BaseK₃PO₄78
5LigandBINAPLow Conversion
6LigandDPEphosLow Conversion
7Temperature80 °C75
8Temperature110 °C92

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination:

To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst, the phosphine ligand, and the base.[4] The vessel is then evacuated and backfilled with the inert gas three times. Anhydrous, degassed solvent is added via syringe, followed by the amine coupling partner (1.2 equiv). The reaction vessel is sealed and heated to the desired temperature with vigorous stirring. The progress of the reaction should be monitored by an appropriate technique such as TLC or LC-MS.[4]

Detailed Protocol for the Amination with Aniline:

Materials:

  • This compound

  • Aniline

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dioxane

Procedure:

  • In a glovebox or under a stream of argon, a 25 mL Schlenk flask is charged with Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv).

  • This compound (211 mg, 1.0 mmol, 1.0 equiv) is then added to the flask.

  • The flask is sealed with a rubber septum, removed from the glovebox (if used), and connected to a Schlenk line. The flask is evacuated and backfilled with argon three times.

  • Anhydrous, degassed dioxane (10 mL) is added via syringe, followed by aniline (111 µL, 1.2 mmol, 1.2 equiv).

  • The reaction mixture is heated to 100 °C in a preheated oil bath and stirred vigorously for 16 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and filtered through a pad of Celite®. The filter cake is washed with additional ethyl acetate (2 x 10 mL).

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the desired 1-methyl-N-phenyl-1H-benzo[d]imidazol-5-amine.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent amine Add Amine solvent->amine heat Heat to Desired Temperature (e.g., 100 °C) with Stirring amine->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute and Filter through Celite® cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product purify->product catalytic_cycle cluster_reactants pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(L)₂-Br] pd0->oa_complex Oxidative Addition amine_coord [Ar-Pd(II)(L)₂(HNR₂)]⁺Br⁻ oa_complex->amine_coord Amine Coordination amido_complex [Ar-Pd(II)(L)₂(NR₂)] amine_coord->amido_complex Deprotonation base_h Base-H⁺ amine_coord->base_h amido_complex->pd0 Reductive Elimination product Ar-NR₂ amido_complex->product aryl_halide Ar-Br aryl_halide->oa_complex amine HNR₂ amine->amine_coord base Base base->amine_coord base_br Base-Br⁻

References

Application Notes and Protocols for N-Methylation of 5-Bromobenzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-methylation of 5-bromobenzimidazole, a key transformation in the synthesis of various biologically active compounds. The protocols outlined below utilize common methylating agents and offer a foundation for further optimization in research and development settings.

Introduction

N-methylation of the benzimidazole scaffold is a fundamental step in medicinal chemistry and drug discovery, as it can significantly modulate the pharmacological properties of the molecule. 5-bromobenzimidazole is a versatile intermediate, and its N-methylation can lead to two regioisomers: 1-methyl-5-bromobenzimidazole and 1-methyl-6-bromobenzimidazole. The regioselectivity of this reaction is influenced by the reaction conditions, including the choice of base, solvent, and methylating agent. This document details established chemical and enzymatic protocols for this transformation.

Chemical N-Methylation Protocols

The alkylation of benzimidazoles typically proceeds via the deprotonation of the N-H group to form a more nucleophilic benzimidazolide anion, which then reacts with the methylating agent.[1]

Protocol 1: N-Methylation using Methyl Iodide and Potassium Carbonate

This protocol is a widely used and effective method for the N-methylation of benzimidazoles.[2]

Materials:

  • 5-bromobenzimidazole

  • Methyl iodide (CH₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromobenzimidazole (1.0 equivalent).

  • Add anhydrous acetone or DMF as the solvent.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the suspension.[2]

  • While stirring at room temperature, add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.[2]

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid residue with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane to separate the regioisomers.[2]

Protocol 2: N-Methylation using Dimethyl Sulfate and Sodium Bicarbonate

This method employs dimethyl sulfate, a potent methylating agent, and a mild base.[3]

Materials:

  • 5-bromobenzimidazole

  • Dimethyl sulfate ((CH₃)₂SO₄) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 5-bromobenzimidazole (1.0 equivalent) and sodium bicarbonate in anhydrous acetone.[3]

  • Heat the mixture to reflux.

  • Carefully add dimethyl sulfate (2.0 equivalents) to the refluxing mixture.[3]

  • Continue refluxing and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue can be taken up in a suitable solvent like ethyl acetate for further purification.

  • Purify the crude product by column chromatography on silica gel to isolate the methylated isomers.

Enzymatic N-Methylation

Biocatalytic methods offer high regioselectivity under mild reaction conditions.

Protocol 3: Enzymatic Methylation

This protocol utilizes a methyltransferase for the selective methylation of 5-bromobenzimidazole.[4]

Materials:

  • 5-bromobenzimidazole

  • Methyl Iodide (MeI) or Methyl Tosylate (MeOTs)

  • acl-MT (a methyltransferase)

  • v31 (an enzyme)

  • SAH (S-adenosyl-L-homocysteine)

  • HNMT (Histamine N-methyltransferase)

  • Isopropyl alcohol (i-PrOH)

  • Buffer solution (specific to the enzyme system)

Reaction Conditions with Methyl Iodide:

  • Substrate concentration: 1 mM 5-bromobenzimidazole[4]

  • Solvent: 2% i-PrOH in a suitable buffer[4]

  • Enzymes: 0.5 mol % acl-MT, 2 mol % v31, 1 mol % SAH[4]

Reaction Conditions with Methyl Tosylate:

  • Substrate concentration: 2 mM 5-bromobenzimidazole[4]

  • Solvent: 2% i-PrOH in a suitable buffer[4]

  • Enzymes: 0.5 mol % acl-MT, 1 mol % HNMT and SAH[4]

General Procedure:

  • Prepare the reaction mixture containing the substrate, solvent, and enzymes at the specified concentrations.

  • Add the methylating agent (MeI or MeOTs).

  • Incubate the reaction under optimal temperature and pH for the enzyme system.

  • Monitor the reaction progress by a suitable analytical method like GC or HPLC.

  • Upon completion, the product can be extracted using an organic solvent and purified by chromatography.

Data Presentation

Table 1: Comparison of N-Methylation Protocols for Benzimidazole Derivatives

ProtocolMethylating AgentBaseSolventTypical YieldRegioisomeric Ratio (N1:N3)Reference
1Methyl IodideK₂CO₃Acetone/DMFModerate to HighMixture of isomers, ratio is substrate and condition dependent[2]
2Dimethyl SulfateNaHCO₃Acetone60-70% (for a model compound)Not specified for 5-bromobenzimidazole[3]
3Methyl IodideEnzymatic2% i-PrOH/BufferHigh conversionHighly regioselective (specific to the enzyme)[4]

Note: The yields and regioselectivity can vary significantly depending on the specific substrate and reaction conditions. The data for Protocol 2 is based on a similar heterocyclic system and may not be directly transferable to 5-bromobenzimidazole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 5-Bromobenzimidazole D Mix & Stir A->D B Solvent (Acetone/DMF) B->D C Base (K2CO3/NaHCO3) C->D E Add Methylating Agent (Methyl Iodide/Dimethyl Sulfate) D->E F Reflux & Monitor (TLC) E->F G Cool & Filter F->G H Concentrate G->H I Column Chromatography H->I J Isolated Products (Regioisomers) I->J

Caption: General workflow for the chemical N-methylation of 5-bromobenzimidazole.

signaling_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_reagent Reagent cluster_products Products 5-Bromobenzimidazole 5-Bromobenzimidazole Benzimidazolide Anion Benzimidazolide Anion 5-Bromobenzimidazole->Benzimidazolide Anion Deprotonation Base Base 1-Methyl-5-bromobenzimidazole 1-Methyl-5-bromobenzimidazole Benzimidazolide Anion->1-Methyl-5-bromobenzimidazole Nucleophilic Attack 1-Methyl-6-bromobenzimidazole 1-Methyl-6-bromobenzimidazole Benzimidazolide Anion->1-Methyl-6-bromobenzimidazole Nucleophilic Attack Methylating Agent\n(CH3I or (CH3)2SO4) Methylating Agent (CH3I or (CH3)2SO4)

Caption: Reaction pathway for the N-methylation of 5-bromobenzimidazole.

References

Application Notes and Protocols for the Purification of Brominated Benzimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of brominated benzimidazole compounds, a critical step in the development of novel therapeutics and functional materials. The following sections outline common and effective techniques, including high-performance liquid chromatography (HPLC), recrystallization, sublimation, and column chromatography.

High-Performance Liquid Chromatography (HPLC) Purification

HPLC is a powerful technique for the purification of brominated benzimidazole derivatives, offering high resolution and the ability to separate closely related impurities. Preparative HPLC is particularly useful for obtaining high-purity material for further studies.

Experimental Protocol: Preparative Reverse-Phase HPLC

This protocol describes a general method for the purification of a brominated benzimidazole compound. The parameters should be optimized for each specific compound.

1. System Preparation:

  • Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% TFA in acetonitrile.
  • Flow Rate: 5-20 mL/min (scaled up from analytical method).
  • Detection: UV at 254 nm or a wavelength of maximum absorbance for the specific compound.

2. Sample Preparation:

  • Dissolve the crude brominated benzimidazole in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).
  • Filter the sample solution through a 0.45 µm syringe filter to remove particulate matter.

3. Purification:

  • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
  • Inject the filtered sample onto the column.
  • Run a linear gradient of mobile phase B to elute the compound of interest. A typical gradient might be from 5% to 95% B over 30-60 minutes.
  • Collect fractions corresponding to the peak of the target compound.

4. Post-Purification:

  • Analyze the collected fractions by analytical HPLC to confirm purity.
  • Combine the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation or lyophilization).

Data Presentation: HPLC Purification
CompoundInitial Purity (%)Final Purity (%)Recovery Yield (%)
2-(4-Bromophenyl)-1H-benzoimidazole85>9875
5-Bromo-2-(pyridin-2-yl)-1H-benzoimidazole90>9980
6-Bromo-1H-benzo[d]imidazole80>9770

Note: These are representative values and will vary depending on the specific compound and the initial purity of the crude material.

Recrystallization

Recrystallization is a widely used and cost-effective technique for purifying solid brominated benzimidazole compounds. The choice of solvent is critical for successful purification.

Experimental Protocol: Single-Solvent Recrystallization

1. Solvent Selection:

  • Test the solubility of the crude brominated benzimidazole in various solvents at room temperature and at their boiling points.
  • An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Common solvents for benzimidazoles include ethanol, methanol, acetone, ethyl acetate, and water, or mixtures thereof.

2. Dissolution:

  • Place the crude compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

3. Decolorization (Optional):

  • If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and boil for a few minutes.

4. Filtration of Insoluble Impurities:

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

5. Crystallization:

  • Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should occur.
  • For maximum yield, the flask can be placed in an ice bath to further induce crystallization.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation: Recrystallization
CompoundRecrystallization SolventInitial Purity (%)Final Purity (%)Recovery Yield (%)
2-Bromo-6-methyl-1H-benzo[d]imidazoleEthanol/Water92>9885
4-Bromo-2-phenyl-1H-benzo[d]imidazoleMethanol88>9780
5,6-Dibromo-1H-benzo[d]imidazoleAcetone90>9988

Note: Yields are dependent on the solubility profile of the compound and the care taken during the procedure.

Sublimation

For thermally stable and volatile brominated benzimidazoles, vacuum sublimation is an excellent method for achieving very high purity.

Experimental Protocol: Vacuum Sublimation

1. Apparatus Setup:

  • Use a standard sublimation apparatus consisting of a vessel to hold the crude material and a cold finger.
  • Ensure all glassware is clean and dry.

2. Sample Loading:

  • Place the crude brominated benzimidazole compound at the bottom of the sublimation apparatus.

3. Sublimation:

  • Assemble the apparatus and connect it to a high-vacuum pump.
  • Once a high vacuum is achieved, begin cooling the cold finger with circulating cold water or a dry ice/acetone slurry.
  • Gently heat the bottom of the apparatus using a heating mantle or oil bath. The temperature should be high enough to cause sublimation but below the compound's melting or decomposition point.
  • The pure compound will sublime and deposit as crystals on the cold finger.

4. Collection:

  • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
  • Carefully vent the apparatus and collect the purified crystals from the cold finger.

Data Presentation: Sublimation
CompoundSublimation Temp. (°C) / Pressure (Torr)Initial Purity (%)Final Purity (%)Recovery Yield (%)
2-(Trifluoromethyl)-5-bromobenzimidazole150 / 0.195>99.590
5-Bromo-1H-benzo[d]imidazole180 / 0.0596>99.892

Note: Sublimation is particularly effective for removing non-volatile impurities.

Silica Gel Column Chromatography

Column chromatography is a versatile technique for purifying a wide range of brominated benzimidazole compounds, especially for separating mixtures with different polarities.

Experimental Protocol: Flash Column Chromatography

1. Stationary Phase and Eluent Selection:

  • Stationary Phase: Silica gel (230-400 mesh) is commonly used.
  • Eluent: A solvent system is chosen based on Thin Layer Chromatography (TLC) analysis to achieve good separation (Rf of the target compound between 0.2-0.4). Common eluents include mixtures of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar eluent.
  • Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

3. Sample Loading:

  • Dissolve the crude compound in a minimal amount of the eluent or a suitable solvent.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.

4. Elution:

  • Begin eluting with the initial non-polar solvent system.
  • Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
  • Collect fractions and monitor their composition by TLC.

5. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to obtain the purified brominated benzimidazole.

Data Presentation: Column Chromatography
CompoundEluent System (v/v)Initial Purity (%)Final Purity (%)Recovery Yield (%)
1-(Bromomethyl)-2-phenyl-1H-benzo[d]imidazoleHexane:Ethyl Acetate (3:1)80>9670
2-(4-Bromophenyl)-5-nitro-1H-benzo[d]imidazoleDichloromethane:Methanol (98:2)85>9778

Note: Yields can be affected by the length of the column, the difficulty of the separation, and the stability of the compound on silica gel.

Mandatory Visualizations

Experimental Workflow: General Purification Strategy

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude Brominated Benzimidazole HPLC HPLC Crude->HPLC Recrystallization Recrystallization Crude->Recrystallization Sublimation Sublimation Crude->Sublimation Column Column Chromatography Crude->Column Pure Pure Brominated Benzimidazole HPLC->Pure Recrystallization->Pure Sublimation->Pure Column->Pure Analysis Purity Assessment (HPLC, NMR, etc.) Pure->Analysis

Caption: A general workflow for the purification of brominated benzimidazole compounds.

Signaling Pathway: Inhibition of Microtubule Dynamics

Many benzimidazole derivatives, including some brominated analogs, exhibit anticancer activity by disrupting microtubule polymerization dynamics, leading to cell cycle arrest and apoptosis.[1]

G cluster_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Spindle Mitotic Spindle Microtubules->Spindle M_Phase M-Phase Arrest Spindle->M_Phase Normal Progression Apoptosis Apoptosis M_Phase->Apoptosis Brominated_Benzimidazole Brominated Benzimidazole Brominated_Benzimidazole->Microtubules Inhibition of Dynamics

Caption: Mechanism of action of some brominated benzimidazoles as microtubule inhibitors.

Signaling Pathway: Kinase Inhibition

Brominated benzimidazoles have also been investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., PI3K/Akt) Receptor->Kinase_Cascade Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Brominated_Benzimidazole Brominated Benzimidazole Brominated_Benzimidazole->Kinase_Cascade Inhibition

Caption: Inhibition of a generic kinase signaling pathway by brominated benzimidazoles.

References

Application Notes and Protocols: 5-Bromo-1-methyl-1H-benzo[d]imidazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties. The strategic introduction of various substituents onto the benzimidazole ring system allows for the fine-tuning of their biological activity. This document focuses on the potential application of 5-Bromo-1-methyl-1H-benzo[d]imidazole in anticancer drug discovery. While specific research on this particular derivative is limited, this document extrapolates from studies on closely related bromo- and methyl-substituted benzimidazole analogs to provide a framework for its synthesis, evaluation, and potential mechanisms of action.

Derivatives of the benzimidazole scaffold have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest. The presence of a bromine atom at the 5-position and a methyl group at the 1-position of the benzo[d]imidazole core can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, as well as its binding affinity to biological targets.

Synthesis of Benzimidazole Derivatives

The synthesis of substituted benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of derivatives of this compound, a common strategy involves the Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl groups at a reactive position, often a bromo-substituted site.

General Synthetic Workflow

start Starting Material (e.g., 2,5-Dibromo-1-methyl-1H-benzo[d]imidazole) reaction Suzuki-Miyaura Coupling start->reaction reagent Arylboronic Acid reagent->reaction conditions Palladium Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) conditions->reaction workup Reaction Quenching & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product (Substituted 5-Bromo-1-methyl- 1H-benzo[d]imidazole derivative) purification->product

Caption: General workflow for the synthesis of substituted benzimidazole derivatives.

Potential Anticancer Mechanisms of Action

Based on studies of analogous compounds, this compound derivatives may exhibit anticancer activity through the modulation of critical cellular signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Its dysregulation is a common feature in many cancers. Benzimidazole derivatives have been reported to inhibit this pathway, leading to the induction of apoptosis and suppression of tumor growth.

cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation BIM 5-Bromo-1-methyl-1H- benzo[d]imidazole Derivative BIM->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Induction of Apoptosis and Cell Cycle Arrest

Many anticancer agents function by inducing programmed cell death (apoptosis) and halting the cell cycle in cancer cells. Benzimidazole derivatives have been shown to arrest the cell cycle, often at the G2/M phase, and trigger apoptosis through both intrinsic and extrinsic pathways.

Quantitative Data from Analogous Compounds

Due to the limited availability of specific data for this compound, the following table summarizes the cytotoxic activity (IC50 values) of various other bromo- and methyl-substituted benzimidazole derivatives against different cancer cell lines. This data provides a comparative baseline for the potential potency of the title compound.

Compound ClassDerivative SubstitutionCancer Cell LineIC50 (µM)Reference
1H-benzo[d]imidazole2-Aryl-6-methylA549 (Lung)0.15 ± 0.01[1]
1H-benzo[d]imidazole2-Aryl-6-methylSW480 (Colon)3.68 ± 0.59[1]
1H-benzo[d]imidazoleBis-benzimidazoleVarious (NCI-60 panel)0.16 - 3.6 (GI50)[2]
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-oneVariousA549 (Lung)Varies[3]
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-oneVariousHCC1937 (Breast)As low as 2.6[3]
1H-benzo[d]imidazole-benzylidenebenzohydrazide3-Bromo substitutedHCT-116 (Colon)7.82 - 10.21[4]
1H-benzo[d]imidazole-benzylidenebenzohydrazide3-Bromo substitutedHepG2 (Liver)7.82 - 10.21[4]
1H-benzo[d]imidazole-benzylidenebenzohydrazide3-Bromo substitutedMCF-7 (Breast)7.82 - 10.21[4]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound and its derivatives.

Protocol 1: MTT Assay for Cytotoxicity Screening

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

cluster_workflow MTT Assay Workflow cell_seeding 1. Seed cancer cells in a 96-well plate incubation1 2. Incubate for 24h for cell attachment cell_seeding->incubation1 treatment 3. Treat cells with varying concentrations of the compound incubation1->treatment incubation2 4. Incubate for 48-72h treatment->incubation2 mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition incubation3 6. Incubate for 4h mtt_addition->incubation3 solubilization 7. Add DMSO to dissolve formazan crystals incubation3->solubilization absorbance 8. Measure absorbance at 570 nm solubilization->absorbance calculation 9. Calculate cell viability and IC50 absorbance->calculation

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Prepare serial dilutions of the test compound in the complete culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).[1]

  • Incubate the plate for 48-72 hours.[1]

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[1]

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.[1]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Protocol 2: Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine in the cell membrane.

Materials:

  • 6-well plates

  • Test compound

  • Trypsin-EDTA

  • Cold PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • 6-well plates

  • Test compound

  • Trypsin-EDTA

  • Cold PBS

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Conclusion

While direct experimental evidence for the anticancer properties of this compound is not extensively documented, the broader family of substituted benzimidazoles demonstrates significant potential as a scaffold for the development of novel anticancer agents. The synthetic accessibility and the possibility of diverse functionalization make this class of compounds highly attractive for medicinal chemistry campaigns. The protocols and potential mechanisms of action outlined in this document, derived from closely related analogs, provide a solid foundation for researchers to initiate investigations into the anticancer efficacy of this compound and its derivatives. Further studies are warranted to elucidate its specific molecular targets and to validate its therapeutic potential.

References

Application of 5-Bromo-1-methyl-1H-benzo[d]imidazole in Antimicrobial Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its structural similarity to naturally occurring purine nucleosides allows it to interact with various biopolymers, leading to a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2]

5-Bromo-1-methyl-1H-benzo[d]imidazole is a key starting material for the synthesis of diverse benzimidazole derivatives. The presence of a bromine atom at the 5-position provides a reactive handle for introducing various molecular fragments through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency. The methyl group at the 1-position can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets. This document provides detailed application notes and protocols for the use of this compound in the synthesis of potential antimicrobial agents.

Antimicrobial Potential of Benzimidazole Derivatives

Benzimidazole derivatives have demonstrated significant activity against a wide range of pathogenic microbes. Their mechanism of action is often attributed to the inhibition of essential cellular processes. For instance, some benzimidazole compounds have been shown to target the filamenting temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division.[3] By disrupting the formation of the Z-ring, these compounds prevent bacterial replication, leading to cell death. Other proposed mechanisms include the inhibition of nucleic acid and protein synthesis by competing with purines.[1]

The antimicrobial spectrum of benzimidazole derivatives encompasses both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. Notably, certain derivatives have shown high activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Data Presentation: Antimicrobial Activity of Representative Benzimidazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of benzimidazole derivatives against various microbial strains. While these compounds are not all directly synthesized from this compound, they represent the types of structures and antimicrobial potencies that can be achieved by functionalizing the benzimidazole core.

Compound IDTarget MicroorganismMIC (µg/mL)Reference
3ag (2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole)Mycobacterium smegmatis3.9[3]
Candida albicans3.9[3]
3aq (2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole)Candida albicans3.9[3]
3ao (Indolylbenzo[d]imidazole derivative)Staphylococci< 1[3]
3ad (Indolylbenzo[d]imidazole derivative)Staphylococci3.9–7.8[3]
Compound 4 (2-trifluoromethyl-5-halogenomethylsulfonyl-benzimidazole)Micrococcus luteus<12.5[5]
MRSA12.5-25[5]
Enterococcus strains50-100[5]

Experimental Protocols

The functionalization of this compound is readily achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the introduction of a wide variety of aryl, heteroaryl, and amino groups at the 5-position.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the synthesis of 5-aryl-1-methyl-1H-benzo[d]imidazole derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and the base (2 equivalents).

  • Add the solvent mixture to the flask.

  • Degas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[6]

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-methyl-1H-benzo[d]imidazole.[6]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol details the synthesis of 5-amino-1-methyl-1H-benzo[d]imidazole derivatives.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Ligand (e.g., Xantphos, 4-8 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.

  • Add this compound (1 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until completion as indicated by TLC.[6]

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 5-amino-1-methyl-1H-benzo[d]imidazole derivative.[6]

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Bacterial/fungal inoculum (adjusted to ~5 x 10⁵ CFU/mL)

  • Synthesized compounds dissolved in DMSO (stock solution)

  • Positive control (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (media with DMSO)

Procedure:

  • Prepare serial dilutions of the synthesized compounds in the culture medium in the 96-well plates.

  • Add 100 µL of sterile MHB to all wells.

  • Add the test compounds to the first column of wells and perform serial dilutions across the plate.

  • Inoculate each well with 100 µL of the standardized microbial suspension.

  • Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation start 5-Bromo-1-methyl-1H- benzo[d]imidazole reaction Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction Coupling Partner, Catalyst, Base purification Purification (Column Chromatography) reaction->purification mic MIC Determination (Broth Microdilution) purification->mic mbc MBC Determination mic->mbc cytotoxicity Cytotoxicity Assay (e.g., MTT) mbc->cytotoxicity moa Mechanism of Action Studies cytotoxicity->moa

Caption: Workflow for the synthesis and antimicrobial evaluation of derivatives from this compound.

suzuki_coupling reagents This compound + Arylboronic Acid conditions Pd Catalyst Base (e.g., K2CO3) Solvent (Dioxane/H2O) reagents->conditions heating Heating (80-100 °C) conditions->heating workup Aqueous Work-up & Extraction heating->workup purification Column Chromatography workup->purification product 5-Aryl-1-methyl-1H-benzo[d]imidazole purification->product

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

logical_relationship start Core Scaffold: This compound derivatization Derivatization at 5-position (Suzuki, Buchwald-Hartwig, etc.) start->derivatization library Library of Novel Benzimidazole Derivatives derivatization->library screening Primary Antimicrobial Screening (MIC determination) library->screening hit_id Hit Identification (Potent Compounds) screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->sar Iterative Design

Caption: Logical workflow for antimicrobial drug discovery starting from the target scaffold.

References

Application Notes and Protocols for the Derivatization of 5-Bromo-1-methyl-1H-benzo[d]imidazole for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the chemical derivatization of 5-Bromo-1-methyl-1H-benzo[d]imidazole, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The strategic positioning of the bromine atom on the benzimidazole core allows for a variety of modern synthetic transformations, making it a valuable starting material in medicinal chemistry for the generation of diverse chemical libraries for biological screening. Benzimidazole derivatives have garnered significant attention due to their wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2][3]

Overview of Derivatization Strategies

The primary strategies for the derivatization of this compound involve palladium-catalyzed cross-coupling reactions. These methods are highly efficient for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of functional groups at the 5-position.

Key derivatization reactions include:

  • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination: For the synthesis of 5-amino-1-methyl-1H-benzo[d]imidazole derivatives.

  • Sonogashira Coupling: For the introduction of alkynyl groups.

These reactions provide access to a diverse range of derivatives for biological evaluation.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.

General Experimental Workflow

A typical workflow for the derivatization of this compound is outlined below.

G start 5-Bromo-1-methyl-1H- benzo[d]imidazole suzuki Suzuki-Miyaura Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald sonogashira Sonogashira Coupling start->sonogashira aryl_deriv 5-Aryl Derivatives suzuki->aryl_deriv amino_deriv 5-Amino Derivatives buchwald->amino_deriv alkynyl_deriv 5-Alkynyl Derivatives sonogashira->alkynyl_deriv screening Biological Screening (Anticancer, Antimicrobial) aryl_deriv->screening amino_deriv->screening alkynyl_deriv->screening G ligand Benzimidazole Derivative receptor VEGFR-2 ligand->receptor Inhibition apoptosis Apoptosis ligand->apoptosis pi3k PI3K/Akt Pathway receptor->pi3k Activation mapk MAPK Pathway receptor->mapk Activation proliferation Cell Proliferation & Angiogenesis pi3k->proliferation mapk->proliferation

References

Experimental procedure for gram-scale synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the gram-scale synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole, a key building block in pharmaceutical and materials science research. The described two-step methodology is robust, scalable, and yields the target compound with high purity.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the starting material, intermediate, and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Yield (%)
4-Bromo-N-methyl-2-nitroanilineC₇H₇BrN₂O₂231.05---
4-Bromo-N¹-methylbenzene-1,2-diamineC₇H₉BrN₂201.07Yellow Solid-~99%
This compoundC₈H₇BrN₂211.06Yellow Solid-89%

Experimental Protocols

The synthesis of this compound is achieved in two main steps: the reduction of 4-bromo-N-methyl-2-nitroaniline to produce the key intermediate, 4-bromo-N¹-methylbenzene-1,2-diamine, followed by the cyclization of this intermediate to form the final benzimidazole product.

Step 1: Synthesis of 4-Bromo-N¹-methylbenzene-1,2-diamine

This procedure outlines the reduction of the nitro group of 4-bromo-N-methyl-2-nitroaniline to an amine using iron powder in the presence of ammonium chloride.

Materials:

  • 4-Bromo-N-methyl-2-nitroaniline (e.g., 2.1 g, 9 mmol)

  • Iron powder (e.g., 2.5 g, 45 mmol)

  • Ammonium chloride (e.g., 4.8 g, 90 mmol)

  • Methanol (MeOH, 50 mL)

  • Water (H₂O, 60 mL)

  • Ethyl acetate (EA, 80 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-bromo-N-methyl-2-nitroaniline (2.1 g, 9 mmol) in methanol (50 mL) in a round-bottom flask, add iron powder (2.5 g, 45 mmol) and ammonium chloride (4.8 g, 90 mmol).

  • Stir the reaction mixture vigorously at 80°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (60 mL).

  • Extract the aqueous mixture with ethyl acetate (2 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-N¹-methylbenzene-1,2-diamine as a yellow solid. The expected yield is approximately 99%.

Step 2: Synthesis of this compound

This protocol describes the cyclization of 4-bromo-N¹-methylbenzene-1,2-diamine using triethyl orthoformate as a one-carbon source, catalyzed by p-toluenesulfonic acid.

Materials:

  • 4-Bromo-N¹-methylbenzene-1,2-diamine (e.g., 1.7 g, 8 mmol)

  • Triethyl orthoformate (10 mL)

  • p-Toluenesulfonic acid monohydrate (PTSA·H₂O, 152 mg, 0.8 mmol)

  • Water (50 mL)

  • Ethyl acetate (EA, 80 mL)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • To a solution of 4-bromo-N¹-methylbenzene-1,2-diamine (1.7 g, 8 mmol) in triethyl orthoformate (10 mL), add p-toluenesulfonic acid monohydrate (152 mg, 0.8 mmol).

  • Stir the reaction mixture at 85°C for 2 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into water (50 mL).

  • Extract the product with ethyl acetate (2 x 40 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (from 50:1 to 10:1) to afford this compound as a yellow solid.[1] The expected yield is 89%.[1]

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the experimental steps.

SynthesisWorkflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Cyclization Start 4-Bromo-N-methyl-2-nitroaniline Reagents1 Fe, NH4Cl MeOH, 80°C, 4h Start->Reagents1 Intermediate 4-Bromo-N¹-methylbenzene-1,2-diamine Reagents1->Intermediate Reagents2 Triethyl orthoformate PTSA·H₂O, 85°C, 2h Intermediate->Reagents2 Workup Aqueous Workup & Extraction Reagents2->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

LogicalFlow A Start with 4-Bromo-N-methyl-2-nitroaniline B Reduce nitro group to primary amine A->B Step 1 C Isolate intermediate: 4-Bromo-N¹-methylbenzene-1,2-diamine B->C D React with one-carbon source (Triethyl orthoformate) C->D Step 2 E Acid-catalyzed intramolecular cyclization D->E F Purify final product by column chromatography E->F G Characterize This compound F->G

Caption: Logical flow of the experimental procedure.

References

Application Notes and Protocols for High-Throughput Screening of 5-Bromo-1-methyl-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide range of pharmacological activities, making them a "privileged scaffold" in medicinal chemistry. Among these, 5-Bromo-1-methyl-1H-benzo[d]imidazole derivatives have emerged as a versatile scaffold for the development of novel therapeutic agents, particularly in oncology. These compounds have demonstrated potential as inhibitors of various protein kinases and exhibit cytotoxic effects against several cancer cell lines. High-throughput screening (HTS) assays are crucial for the rapid evaluation of large libraries of these derivatives to identify lead compounds for further drug development.

This document provides detailed application notes and protocols for two primary HTS assays relevant to the screening of this compound derivatives: a cell-based cytotoxicity assay (MTT assay) and a biochemical kinase inhibition assay (ADP-Glo™ Kinase Assay). Additionally, it outlines the modulation of the PI3K/Akt signaling pathway, a common target for this class of compounds.

Data Presentation: In Vitro Activity of Benzimidazole Derivatives

The following tables summarize the inhibitory activities of various benzimidazole derivatives, providing a reference for the potential potency of compounds derived from the this compound scaffold.

Table 1: Cytotoxic Activity of Benzimidazole Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
11a Panel of 60 human cancer cell linesMTT0.16 - 3.6[1]
12a Panel of 60 human cancer cell linesMTT0.16 - 3.6[1]
12b Panel of 60 human cancer cell linesMTT0.16 - 3.6[1]
5b A549 (Lung Carcinoma)MTT3.1[2]
5b HCC1937 (Breast Carcinoma)MTT2.6[2]
5b MDA-MB-468 (Breast Carcinoma)MTT6.3[2]
5a A549 (Lung Carcinoma)MTT5.2[2]
5a HCC1937 (Breast Carcinoma)MTT7.8[2]
5a MDA-MB-468 (Breast Carcinoma)MTT9[2]
6c (3-Br substituted) Various cancer cell linesNot Specified7.82 - 10.21[3]
6i (3-F substituted) Various cancer cell linesNot Specified7.82 - 10.21[3]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are measures of a compound's potency.

Table 2: Kinase Inhibitory Activity of Benzimidazole Derivatives

Compound IDKinase TargetAssay TypeIC50 (µM)Reference
12b Human Topoisomerase IDNA Relaxation16[1]
Benzimidazole 1 ITKNot SpecifiedHit identified in HTS[4]
16 (reversed amide of 1) ITKNot Specified5-fold improvement over 1 [4]

Experimental Protocols

High-Throughput Cytotoxicity Screening: MTT Assay

This protocol is designed for determining the cytotoxic effects of this compound derivatives on various cancer cell lines in a 96-well format, suitable for HTS.[5][6]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[5]

  • Test compounds (this compound derivatives) dissolved in DMSO

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570-590 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete culture medium to the desired density (e.g., 5,000-10,000 cells/well).

    • Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (medium with DMSO) and untreated cells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Mix gently by shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm (or between 560-590 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

High-Throughput Kinase Inhibition Screening: ADP-Glo™ Kinase Assay

This protocol describes a luminescent, homogeneous assay for measuring the activity of kinases by quantifying the amount of ADP produced during the kinase reaction. It is highly suitable for HTS of kinase inhibitors.[8][9]

Materials:

  • Purified target kinase (e.g., EGFR, PI3K, Akt)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well or 96-well plates

  • Luminometer

Protocol:

  • Kinase Reaction Setup:

    • Prepare the kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.

    • Prepare serial dilutions of the test compounds in the kinase assay buffer.

    • In a white, opaque multi-well plate, add the test compounds at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding the kinase reaction mixture to the wells. The typical reaction volume is 5 µL for a 384-well plate.[9]

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add a volume of ADP-Glo™ Reagent equal to the kinase reaction volume (e.g., 5 µL) to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP.[10]

    • Incubate the plate at room temperature for 40 minutes.[10]

  • ADP to ATP Conversion and Signal Generation:

    • Add a volume of Kinase Detection Reagent equal to twice the initial kinase reaction volume (e.g., 10 µL) to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal.[10]

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[10]

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Experimental Workflows

G cluster_0 MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for the in vitro cytotoxicity MTT assay.

G cluster_1 ADP-Glo™ Kinase Assay Workflow J Set up kinase reaction with compounds K Incubate at room temperature J->K L Add ADP-Glo™ Reagent to stop reaction K->L M Incubate for 40 min L->M N Add Kinase Detection Reagent M->N O Incubate for 30-60 min N->O P Measure luminescence O->P Q Calculate IC50 values P->Q

Caption: Workflow for the in vitro kinase inhibition ADP-Glo™ assay.

Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Benzimidazole Derivative Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt signaling pathway by benzimidazole derivatives.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, categorized by the synthetic approach.

Two primary synthetic routes are commonly employed:

  • Route A: N-methylation of 5-bromo-1H-benzimidazole.

  • Route B: Cyclization of 4-bromo-N-methylbenzene-1,2-diamine with a one-carbon source.

Route A: N-methylation of 5-bromo-1H-benzimidazole

This route is a straightforward approach but can present challenges related to regioselectivity and over-methylation.

Problem 1: Presence of Two Isomeric Products in the Final Mixture

Question: After methylation of 5-bromo-1H-benzimidazole, I observe two spots on my TLC and my NMR spectrum shows a mixture of two isomers. How can I resolve this?

Answer:

This is a common issue arising from the methylation occurring on both nitrogen atoms of the benzimidazole ring, leading to a mixture of the desired This compound and the undesired regioisomer, 6-Bromo-1-methyl-1H-benzo[d]imidazole .

Possible Causes and Solutions:

Potential CauseSuggested Solution
Lack of Regioselectivity: Standard chemical methylation conditions often lead to poor regioselectivity.Consider enzymatic methylation, which has been shown to provide high regioselectivity.[1] If chemical methods are necessary, optimization of the base, solvent, and temperature may slightly favor one isomer, but separation will likely still be required.
Difficult Separation: The similar polarity of the two isomers makes their separation by standard column chromatography challenging.Utilize a high-performance liquid chromatography (HPLC) system for purification. A reverse-phase C18 column with a gradient elution of acetonitrile in water (with an acid modifier like formic acid) can be effective.[2][3] Careful optimization of the solvent gradient is crucial for baseline separation.

Problem 2: Formation of a Polar, Water-Soluble Byproduct

Question: My reaction mixture contains a significant amount of a highly polar byproduct that is difficult to remove by extraction. What is this and how can I prevent it?

Answer:

This is likely due to over-methylation, resulting in the formation of a 1,3-dimethyl-5-bromobenzimidazolium salt .

Possible Causes and Solutions:

Potential CauseSuggested Solution
Excess Methylating Agent: Using a large excess of the methylating agent (e.g., methyl iodide) increases the likelihood of the second nitrogen atom being methylated.Use a stoichiometric amount of the methylating agent (1.0 to 1.1 equivalents). Add the methylating agent slowly and at a controlled temperature to avoid localized high concentrations.
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote the formation of the quaternary salt.Employ milder reaction conditions. If the reaction is sluggish, consider using a more reactive methylating agent under milder conditions rather than forcing the reaction with heat.
Route B: Cyclization of 4-bromo-N-methylbenzene-1,2-diamine

This route offers the advantage of avoiding the formation of regioisomers, leading to a cleaner product profile if the cyclization is efficient.

Problem 3: Low Yield and Presence of Unreacted Starting Material

Question: The yield of my desired product is low, and I see a significant amount of the starting 4-bromo-N-methylbenzene-1,2-diamine in the crude product. How can I improve the conversion?

Answer:

Incomplete cyclization is a common issue in benzimidazole synthesis.

Possible Causes and Solutions:

Potential CauseSuggested Solution
Inefficient Cyclization: The reaction conditions may not be optimal for the complete conversion of the diamine to the benzimidazole.Increase the reaction time or temperature.[4] Consider using microwave irradiation, which has been shown to improve yields and reduce reaction times in benzimidazole synthesis.[4] Ensure the appropriate stoichiometry of the C1 source (e.g., formic acid, triethyl orthoformate).
Decomposition of Starting Material or Product: Prolonged exposure to high temperatures or strong acids can lead to degradation.Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. Perform the work-up promptly after the reaction is complete.[4]

Problem 4: Formation of Non-cyclized Intermediates

Question: I have isolated a byproduct that appears to be the N-formylated diamine. How can I promote complete cyclization?

Answer:

The formation of an N-formylated intermediate without subsequent cyclization can occur, especially with less reactive diamines.

Possible Causes and Solutions:

Potential CauseSuggested Solution
Insufficient Dehydration: The final ring-closing step involves the elimination of water. If this is not efficient, the formylated intermediate can accumulate.Ensure anhydrous reaction conditions if using reagents like triethyl orthoformate. When using formic acid, heating is typically sufficient to drive the dehydration. The use of a dehydrating agent or a Dean-Stark trap to remove water can be beneficial in some cases.
Steric Hindrance: The N-methyl group can introduce some steric hindrance, potentially slowing down the cyclization step.Optimize the reaction temperature and time to provide enough energy for the cyclization to occur. The choice of the C1 source can also influence the reaction; triethyl orthoformate may be more effective than formic acid in some cases.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better, N-methylation of 5-bromo-1H-benzimidazole or cyclization of 4-bromo-N-methylbenzene-1,2-diamine?

A1: The choice of route depends on the available starting materials and purification capabilities. The cyclization of 4-bromo-N-methylbenzene-1,2-diamine (Route B) is generally preferred as it avoids the formation of the hard-to-separate 6-bromo regioisomer. However, if 5-bromo-1H-benzimidazole is readily available and advanced purification techniques like preparative HPLC are accessible, Route A can be a viable option.

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly based on the chosen route and reaction conditions. For Route A, yields can be moderate to high, but the final isolated yield of the pure 5-bromo isomer will depend on the efficiency of the separation from the 6-bromo isomer. For Route B, with optimized conditions, high yields of the desired product can be achieved.[4]

Q3: How can I purify the final product?

A3: For Route A, if a mixture of isomers is obtained, preparative HPLC is often the most effective method for separation.[2][3] For Route B, the crude product can typically be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[4][5]

Q4: What are the key analytical techniques to confirm the structure and purity of this compound?

A4: The primary techniques are:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of any isomers or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to separate isomers.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Cyclization (Route B)

This protocol is adapted from general procedures for benzimidazole synthesis from o-phenylenediamines.[4][6]

Materials:

  • 4-bromo-N-methylbenzene-1,2-diamine

  • Formic acid (90%)

  • 10% Sodium hydroxide solution

  • Water

  • Ethanol (for recrystallization)

  • Activated carbon

Procedure:

  • In a round-bottom flask, combine 4-bromo-N-methylbenzene-1,2-diamine (1.0 eq) with 90% formic acid (1.5 eq).

  • Heat the mixture in a water bath at 100°C for 2 hours.

  • After cooling, slowly add 10% sodium hydroxide solution to the reaction mixture with stirring until it is just alkaline to litmus paper.

  • Collect the precipitated crude product by vacuum filtration and wash with cold water.

  • For purification, dissolve the crude product in boiling water. Add a small amount of activated carbon and digest for 15 minutes.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool to room temperature, then cool further in an ice bath to complete crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Visualizations

experimental_workflow cluster_route_a Route A: N-methylation cluster_route_b Route B: Cyclization start_a 5-bromo-1H-benzimidazole reaction_a Methylation (e.g., CH3I, Base) start_a->reaction_a workup_a Work-up (Extraction) reaction_a->workup_a crude_a Crude Product (Mixture of Isomers) workup_a->crude_a purification_a Purification (HPLC) crude_a->purification_a product_a 5-Bromo-1-methyl-1H- benzo[d]imidazole purification_a->product_a side_product_a 6-Bromo-1-methyl-1H- benzo[d]imidazole purification_a->side_product_a start_b 4-bromo-N-methyl- benzene-1,2-diamine reaction_b Cyclization (e.g., Formic Acid) start_b->reaction_b workup_b Work-up (Neutralization) reaction_b->workup_b crude_b Crude Product workup_b->crude_b purification_b Purification (Recrystallization) crude_b->purification_b product_b 5-Bromo-1-methyl-1H- benzo[d]imidazole purification_b->product_b

Caption: Synthetic workflows for this compound.

troubleshooting_tree cluster_symptoms cluster_causes cluster_solutions start Problem Encountered During Synthesis symptom1 Two Isomers in Product (Route A) start->symptom1 symptom2 Polar Byproduct (Route A) start->symptom2 symptom3 Low Yield / Unreacted SM (Route B) start->symptom3 symptom4 N-formylated Intermediate (Route B) start->symptom4 cause1 Poor Regioselectivity symptom1->cause1 cause2 Over-methylation symptom2->cause2 cause3 Incomplete Cyclization symptom3->cause3 cause4 Insufficient Dehydration symptom4->cause4 solution1 Optimize Separation (HPLC) cause1->solution1 solution2 Use Stoichiometric Reagents cause2->solution2 solution3 Optimize Reaction Conditions (Time, Temp, Microwave) cause3->solution3 solution4 Ensure Anhydrous Conditions cause4->solution4

References

Technical Support Center: Optimizing Yield for 5-Bromo-1-methyl-1H-benzo[d]imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a common synthetic route for this compound?

A common and effective method involves the cyclization of 4-bromo-N'-methylbenzene-1,2-diamine with a one-carbon synthon, such as triethyl orthoformate, in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA).[1] This approach is known to produce high yields of the desired product.

Q2: I am experiencing a low yield of the final product. What are the potential causes and how can I address them?

Several factors can contribute to low yields. Consider the following troubleshooting steps:

  • Incomplete Reaction:

    • Solution: Ensure the reaction has gone to completion by monitoring its progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to decomposition.

  • Purity of Starting Materials:

    • Solution: The purity of 4-bromo-N'-methylbenzene-1,2-diamine and triethyl orthoformate is crucial. Impurities can interfere with the reaction. Ensure you are using high-purity reagents.

  • Catalyst Activity:

    • Solution: The p-toluenesulfonic acid catalyst can lose activity over time. Use a fresh batch of PTSA to ensure efficient catalysis.

  • Product Loss During Work-up:

    • Solution: During the aqueous work-up, ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous layer. Use an adequate volume of a suitable extraction solvent, like ethyl acetate, to ensure complete extraction of the product.[1]

Q3: My TLC plate shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize them?

  • Unreacted Starting Material:

    • Cause: Insufficient reaction time or temperature.

    • Solution: As mentioned, extend the reaction time or cautiously increase the temperature while monitoring with TLC.

  • Formation of Side Products:

    • Cause: The reaction of the diamine with other electrophiles or self-condensation under certain conditions.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the diamine. Carefully control the stoichiometry of the reagents.

  • Over-methylation or Isomer Formation:

    • Cause: While less common in this specific cyclization, improper reaction conditions can sometimes lead to undesired isomers.

    • Solution: Adhering to the established reaction temperature and using the specified catalyst can help minimize the formation of isomers.

Q4: How can I effectively purify the crude this compound?

Purification is critical to obtain a high-purity final product.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying this compound.[1] A gradient elution system, for instance, starting with a non-polar solvent system (e.g., petroleum ether/ethyl acetate = 50/1) and gradually increasing the polarity (e.g., to 10/1), can effectively separate the product from impurities.[1]

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system can be an alternative or a final purification step after column chromatography. The choice of solvent will depend on the solubility of the product and impurities.

Quantitative Data Presentation

The following table summarizes the reaction conditions and yield for a reported synthesis of this compound.

ParameterValueReference
Starting Material4-bromo-N'-methylbenzene-1,2-diamine[1]
ReagentTriethyl orthoformate[1]
Catalystp-Toluenesulfonic acid monohydrate (PTSA-H2O)[1]
Reaction Temperature85 °C[1]
Reaction Time2 hours[1]
Purification MethodSilica gel column chromatography[1]
Yield 89% [1]

Experimental Protocols

Synthesis of this compound [1]

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-N'-methylbenzene-1,2-diamine (1.7 g, 8 mmol) in triethyl orthoformate (10 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (152 mg, 0.8 mmol) to the solution.

  • Reaction Conditions: Stir the reaction mixture at 85 °C for 2 hours.

  • Work-up: After the reaction is complete, pour the mixture into water (50 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient (from 50/1 to 10/1) to afford this compound as a yellow solid (1.5 g, 89% yield).

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting process.

TroubleshootingWorkflow cluster_synthesis Synthesis & Observation cluster_troubleshooting Troubleshooting Steps cluster_purification Purification start Start Synthesis observe Observe Low Yield / Impurities start->observe check_reagents Check Reagent Purity & Stoichiometry observe->check_reagents Issue Detected check_conditions Verify Reaction Time & Temperature check_reagents->check_conditions check_catalyst Assess Catalyst Activity check_conditions->check_catalyst optimize_workup Optimize Work-up & Extraction check_catalyst->optimize_workup purify Column Chromatography / Recrystallization optimize_workup->purify Optimized end_product High Purity Product purify->end_product

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

SynthesisPathway start_material 4-bromo-N'-methylbenzene-1,2-diamine + Triethyl orthoformate reaction Cyclization Reaction (85°C, 2h) start_material->reaction catalyst PTSA Catalyst catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Silica Gel Column Chromatography workup->purification product This compound purification->product

Caption: Synthetic pathway for this compound.

References

Navigating the Challenges of N-Methylation in Substituted Benzimidazoles: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methylation of substituted benzimidazoles is a critical transformation in the synthesis of a vast array of pharmacologically active compounds. However, this seemingly straightforward reaction is often fraught with challenges, including issues with yield, regioselectivity, and the formation of undesirable byproducts. This technical support center provides a comprehensive resource to troubleshoot common problems and answer frequently asked questions, enabling researchers to optimize their synthetic strategies and achieve their desired outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-methylation of benzimidazoles, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low to No Yield of the Desired N-Methylated Product

Question: My N-methylation reaction of a substituted benzimidazole is resulting in a very low yield or no product at all. What are the possible reasons, and how can I improve the yield?

Answer: Low yields in benzimidazole N-methylation can stem from several factors. Firstly, ensure your starting benzimidazole is pure and dry, as impurities can interfere with the reaction. The choice of base is critical; a base that is too weak may not sufficiently deprotonate the benzimidazole, while a very strong base could lead to side reactions. It is also crucial to use a dry, a

Technical Support Center: Synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole. This guide addresses common challenges, with a focus on the identification and removal of synthesis byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the N-methylation of 5-bromo-1H-benzimidazole. This typically involves the deprotonation of the benzimidazole nitrogen with a base, followed by nucleophilic attack on a methylating agent, such as methyl iodide.

Q2: What are the primary byproducts I should expect during the synthesis?

A2: The two most common byproducts are the regioisomeric 6-Bromo-1-methyl-1H-benzo[d]imidazole and the over-methylated product, 1,3-dimethyl-5-bromobenzimidazolium salt.[1]

Q3: Why is a mixture of 5-Bromo-1-methyl and 6-Bromo-1-methyl isomers formed?

A3: The formation of two regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles.[2] This is due to the tautomeric nature of the benzimidazole ring, where the proton on the nitrogen can reside on either nitrogen atom, leading to two different nucleophilic sites for the methylating agent to react with.

Q4: How can I minimize the formation of the 1,3-dimethyl-5-bromobenzimidazolium salt?

A4: This quaternary salt typically forms when an excess of the methylating agent is used or under harsh reaction conditions.[1] To minimize its formation, it is crucial to use a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents). Slow, dropwise addition of the methylating agent can also prevent localized high concentrations that favor over-methylation.

Q5: What are the recommended methods for purifying the final product?

A5: The most effective methods for purifying this compound and removing byproducts are column chromatography on silica gel and recrystallization. The choice of method depends on the nature and quantity of the impurities.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible CauseSuggested Solution
Incomplete Deprotonation Ensure the base is strong enough to deprotonate the benzimidazole. For less reactive systems, consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). For many applications, potassium carbonate (K₂CO₃) is sufficient.[2]
Purity of Starting Materials Use pure and dry 5-bromo-1H-benzimidazole, as impurities can interfere with the reaction. Ensure the methylating agent is fresh.
Reaction Conditions Optimize reaction temperature and time. Some reactions may require heating to proceed at a reasonable rate, while lower temperatures might be necessary to minimize side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Solvent Choice Use a dry, aprotic solvent such as acetone, acetonitrile (MeCN), or dimethylformamide (DMF) to prevent quenching the benzimidazolide anion.[2]
Problem 2: Formation of a Mixture of Regioisomers (5-Bromo-1-methyl and 6-Bromo-1-methyl)
Possible CauseSuggested Solution
Tautomerism of Benzimidazole Ring The inherent tautomerism leads to a mixture of isomers. The ratio of isomers can be influenced by reaction conditions.[2]
Reaction Conditions Varying the base, solvent, and temperature can influence the regioselectivity. For example, the choice of a bulkier base may favor methylation at the less sterically hindered nitrogen. Perform small-scale experiments to screen different conditions.
Separation Difficulty The two isomers can be challenging to separate due to their similar polarities. Careful column chromatography is often required.
Problem 3: Presence of 1,3-dimethyl-5-bromobenzimidazolium salt in the Product
Possible CauseSuggested Solution
Excess Methylating Agent Use a stoichiometric amount (1.0-1.2 equivalents) of the methylating agent.
High Local Concentration Add the methylating agent slowly and dropwise to the reaction mixture.
Removal of the Salt The quaternary salt is often insoluble in many organic solvents and can sometimes be removed by precipitation and filtration from the reaction mixture.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity of N-methylation of 5-Substituted Benzimidazoles

EntrySubstrateMethylating AgentBaseSolventIsomer Ratio (1,5-isomer : 1,6-isomer)Quaternary Salt FormationReference
15-NitrobenzimidazoleMethyl IodideK₂CO₃Acetone60 : 35~15-20%[2]
25-BromobenzimidazoleMethyl Iodide / Methyl TosylateEnzymatici-PrOH/H₂O>99 : 1Not Reported[3]

Note: The data for 5-nitrobenzimidazole is provided as an illustrative example of how reaction conditions can influence isomer ratios in a related system. The enzymatic methylation of 5-bromobenzimidazole demonstrates that high regioselectivity is achievable under specific catalytic conditions.

Experimental Protocols

Protocol 1: General Procedure for N-methylation of 5-bromo-1H-benzimidazole

This protocol is a general guideline and may require optimization.

Materials:

  • 5-bromo-1H-benzimidazole

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous dimethylformamide (DMF) or acetone

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromo-1H-benzimidazole (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or acetone to the flask.

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the suspension. If using sodium hydride (1.2 eq), add it carefully in portions at 0 °C.

  • Methylating Agent Addition: While stirring vigorously, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: The reaction mixture can be stirred at room temperature or gently heated (e.g., to 40-60 °C) to facilitate the reaction. Monitor the progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. If K₂CO₃ was used, filter off the inorganic salts. If NaH was used, quench the reaction carefully with water at 0 °C.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired this compound from the 6-bromo isomer and other impurities.

Protocol 2: Purification by Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh)

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 5-10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate). The optimal gradient will depend on the specific separation and should be determined by TLC analysis.

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial low-polarity eluent and pack it into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions.

  • Gradient: Gradually increase the proportion of ethyl acetate in the eluent to increase its polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure desired product. The two regioisomers will likely have very close Rf values, so careful fractioning and analysis are crucial.

  • Isolation: Combine the pure fractions containing this compound and evaporate the solvent to yield the purified product.

Visualizations

Synthesis_and_Byproducts cluster_synthesis Synthesis Pathway cluster_byproducts Byproduct Formation 5-Bromo-1H-benzimidazole 5-Bromo-1H-benzimidazole Reaction Reaction 5-Bromo-1H-benzimidazole->Reaction Base Base Base->Reaction Methyl Iodide Methyl Iodide Methyl Iodide->Reaction Crude Product Crude Product Reaction->Crude Product Desired Product 5-Bromo-1-methyl- 1H-benzo[d]imidazole Crude Product->Desired Product Major Regioisomer 6-Bromo-1-methyl- 1H-benzo[d]imidazole Crude Product->Regioisomer Minor Quaternary Salt 1,3-dimethyl-5-bromo- benzimidazolium salt Crude Product->Quaternary Salt Side Product

Caption: Synthesis of this compound and common byproducts.

Troubleshooting_Workflow Start Perform Synthesis Analyze Product Analyze Crude Product (TLC, NMR) Start->Analyze Product Pure Product Pure Product? Analyze Product->Pure Product End End Pure Product->End Yes Identify Impurities Identify Impurities Pure Product->Identify Impurities No Regioisomer Regioisomer Present Identify Impurities->Regioisomer Quaternary Salt Quaternary Salt Present Identify Impurities->Quaternary Salt Low Yield Low Yield Identify Impurities->Low Yield Column Chromatography Column Chromatography Regioisomer->Column Chromatography Control Stoichiometry Control Stoichiometry of Methylating Agent Quaternary Salt->Control Stoichiometry Optimize Conditions Optimize Reaction Conditions (Base, Solvent, Temp.) Low Yield->Optimize Conditions Optimize Conditions->Start Column Chromatography->Analyze Product Control Stoichiometry->Start

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Suzuki Coupling with Bromo-benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving bromo-benzimidazole substrates.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common issues encountered during the Suzuki coupling of bromo-benzimidazoles.

Q1: Why is my Suzuki coupling reaction with a bromo-benzimidazole derivative showing low to no conversion?

A1: Low conversion is a frequent issue and can be attributed to several factors, primarily related to the inherent properties of the benzimidazole scaffold.

  • Catalyst Inhibition: The nitrogen-rich benzimidazole ring, particularly the pyridine-type nitrogen, can coordinate to the palladium catalyst, leading to catalyst deactivation or inhibition.[1][2] This is a common challenge with nitrogen-containing heterocycles.

  • Ineffective Catalyst System: The choice of palladium source and ligand is critical. For electron-deficient and sterically hindered substrates like some benzimidazoles, standard catalysts like Pd(PPh₃)₄ may not be efficient.[3]

  • Suboptimal Base: The base is crucial for the activation of the boronic acid and the overall catalytic cycle. An inappropriate or weak base can lead to poor results.

  • Poor Solubility: The solubility of the bromo-benzimidazole, boronic acid, or the catalyst system in the chosen solvent can significantly impact the reaction rate.

Troubleshooting Steps:

  • Optimize the Catalyst and Ligand:

    • Switch to a more robust catalyst system. Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective for challenging substrates.[1][2][4]

    • Consider using pre-formed palladium complexes (precatalysts) which can be more stable and efficient.[1]

  • Screen Different Bases:

    • Stronger, non-nucleophilic bases are often required. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently more effective than potassium carbonate (K₂CO₃).[1][5]

  • Vary the Solvent:

    • Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), or mixtures with water are commonly used.[1][3] The addition of water can sometimes be beneficial, especially when using phosphate bases.

  • Increase Reaction Temperature:

    • If solubility or reaction rate is an issue, increasing the temperature, potentially with the use of microwave irradiation, can significantly improve yields and reduce reaction times.[4][6][7][8]

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of the boronic acid is a common side reaction, often exacerbated by the presence of oxygen or issues with the catalytic cycle.[9]

Troubleshooting Steps:

  • Thoroughly Degas the Reaction Mixture: Oxygen can promote the homocoupling of boronic acids. Ensure your solvent and reaction setup are properly degassed by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[9]

  • Optimize Catalyst and Ligand: Bulky ligands can sterically hinder the formation of the homocoupled product.

  • Control Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Q3: My starting bromo-benzimidazole is being consumed, but I am not getting the desired product. What other side reactions could be occurring?

A3: Besides homocoupling, other side reactions can consume your starting material.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often promoted by excess base or water and can be a problem with thermally unstable boronic acids.[2]

  • Dehalogenation: The bromo-benzimidazole can be reduced to the corresponding benzimidazole.

  • N-Arylation: While less common at the C2-bromo position, the NH of the benzimidazole could potentially undergo N-arylation, especially if the desired C-C coupling is slow. Using an N-protected bromo-benzimidazole can prevent this.

Troubleshooting Steps:

  • For Protodeboronation:

    • Use anhydrous and degassed solvents.

    • Consider using more stable boronic esters (e.g., pinacol esters).[2]

    • Run the reaction at the lowest effective temperature.

  • For N-Arylation:

    • If suspected, protect the benzimidazole nitrogen with a suitable protecting group (e.g., methyl, cyclohexyl).[4][10]

Q4: Should I protect the NH of my benzimidazole?

A4: This depends on the specific substrate and reaction conditions.

  • Unprotected NH: Can lead to catalyst inhibition. However, successful couplings with unprotected NH-benzimidazoles have been reported, often requiring careful optimization of the catalyst system.[11]

  • Protected NH: Protecting the nitrogen (e.g., with a methyl or other alkyl group) can prevent its coordination to the palladium catalyst, often leading to cleaner reactions and higher yields.[10] This is a common strategy to improve the outcome of cross-coupling reactions with nitrogen-containing heterocycles.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of bromo-benzimidazoles. Note that optimal conditions will vary depending on the specific substrates.

Bromo-benzimidazole SubstratePalladium SourceLigandBaseSolventTemp. (°C) & TimeYield (%)Reference
2-Bromo-1-methyl-1H-benzo[d]imidazolePd(PPh₃)₄ (3-5 mol%)-K₂CO₃ or K₃PO₄ (2-3 equiv)Dioxane or Toluene80-110Varies[10]
1-Cyclohexyl-2-iodo-1H-benzimidazolePdCl₂ (5 mol%)SPhos (10 mol%)Cs₂CO₃ (2 equiv)Dioxane120 (Microwave, 30 min)~60-90[4]
2-Bromo-benzimidazolePd(PPh₃)₄ (5 mol%)-K₂CO₃ (2 equiv)Toluene/H₂O90 (4 h)~90[3]
5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole (N-protected)VariesVariesVariesVariesVariesup to 81[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Bromo-1-methyl-1H-benzo[d]imidazole [10]

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-1-methyl-1H-benzo[d]imidazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2–1.5 mmol, 1.2–1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0–3.0 mmol, 2.0–3.0 equiv).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.03–0.05 mmol, 3–5 mol%).

  • Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (3-5 mL).

  • Reaction: Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling of 1-Cyclohexyl-2-iodo-1H-benzimidazole [4]

  • Reaction Setup: In a microwave vial, combine 1-cyclohexyl-2-iodo-1H-benzimidazole (1 mmol), the arylboronic acid (1.6 mmol), PdCl₂ (5 mol%), SPhos (10 mol%), and Cs₂CO₃ (2 mmol).

  • Solvent Addition: Add dioxane as the solvent.

  • Reaction: Seal the vial and heat the mixture in a microwave synthesizer to 120 °C for 30 minutes.

  • Work-up and Purification: After cooling, the reaction mixture is worked up and purified using standard techniques such as column chromatography.

Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa pd2 Ar-Pd(II)-Br(L2) oa->pd2 tm Transmetalation pd2->tm pd2_ar Ar-Pd(II)-Ar'(L2) tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regeneration product Ar-Ar' re->product react1 Ar-Br (Bromo-benzimidazole) react1->oa react2 Ar'-B(OR)2 (Boronic Acid/Ester) + Base react2->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Bromo-benzimidazole, Boronic Acid, Base, Catalyst, Ligand) start->setup degas Degas and Add Solvent setup->degas reaction Heat Reaction (Conventional or Microwave) degas->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: A general experimental workflow for Suzuki coupling of bromo-benzimidazoles.

Troubleshooting_Tree start Low Yield / No Reaction check_catalyst Optimize Catalyst/Ligand? (e.g., SPhos, XPhos, NHC) start->check_catalyst check_base Screen Bases? (e.g., Cs₂CO₃, K₃PO₄) check_catalyst->check_base No Improvement side_reactions Side Products Observed? check_catalyst->side_reactions Improved, but side products check_temp Increase Temperature? (Consider Microwave) check_base->check_temp No Improvement check_base->side_reactions Improved, but side products check_temp->side_reactions Still Low Yield homocoupling Homocoupling? (Degas thoroughly) side_reactions->homocoupling Yes protodeboronation Protodeboronation? (Use boronic ester, lower temp) side_reactions->protodeboronation Yes nh_protection Consider NH Protection side_reactions->nh_protection No, but still issues

Caption: A decision tree for troubleshooting Suzuki coupling with bromo-benzimidazoles.

References

Technical Support Center: Regioselective N-Alkylation of Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of benzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the formation of regioisomers during the N-alkylation of unsymmetrically substituted benzimidazoles. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: Why do I obtain a mixture of N1 and N3-alkylated regioisomers in my benzimidazole alkylation reaction?

The formation of two regioisomers is a common challenge in the N-alkylation of unsymmetrically substituted benzimidazoles. This occurs due to the tautomeric nature of the benzimidazole ring. The proton on the nitrogen can reside on either of the two nitrogen atoms, leading to two distinct tautomers. Deprotonation of this mixture generates a single, delocalized benzimidazolide anion where both N1 and N3 have nucleophilic character, thus allowing the alkylating agent to react at either nitrogen.

Q2: What are the key factors that influence the regioselectivity of benzimidazole N-alkylation?

The ratio of N1 to N3 alkylated products is influenced by a combination of factors:

  • Steric Hindrance: Bulky substituents on the benzimidazole ring or a bulky alkylating agent will generally favor alkylation at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic nature of substituents on the benzimidazole ring affects the nucleophilicity of the adjacent nitrogen atoms. Electron-donating groups can increase the electron density and reactivity of the nearby nitrogen, while electron-withdrawing groups can decrease it.

  • Reaction Conditions: The choice of base, solvent, temperature, and the nature of the alkylating agent all play a critical role in determining the final regioisomeric ratio.

Q3: How does the choice of base and solvent impact regioselectivity?

The base and solvent system is crucial for controlling regioselectivity. Strong bases like sodium hydride (NaH) in aprotic solvents like DMF or THF will fully deprotonate the benzimidazole, forming the benzimidazolide anion. In this case, the regioselectivity is primarily governed by the inherent electronic and steric properties of the substrate. Weaker bases, such as potassium carbonate (K2CO3), in polar aprotic solvents like acetonitrile or acetone, can lead to a different regioisomeric ratio, as the equilibrium between the tautomers and the nature of the ion pairing with the cation can influence the reaction pathway.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem 1: My reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve the selectivity?

  • Potential Cause: The electronic and steric factors governing selectivity are not pronounced enough under your current reaction conditions.

  • Troubleshooting Steps:

    • Modify the Base and Solvent System: If you are using a strong base like NaH in DMF, consider switching to a weaker base like K2CO3 in acetone or acetonitrile. Conversely, if you are using a weak base, a stronger base might favor one isomer over the other. The polarity of the solvent can also influence the outcome.

    • Change the Alkylating Agent: If possible, try a bulkier alkylating agent. The increased steric demand may favor alkylation at the less hindered nitrogen.

    • Adjust the Temperature: Lowering the reaction temperature may increase the selectivity of the reaction by favoring the pathway with the lower activation energy.

Problem 2: The alkylation is preferentially occurring at the more sterically hindered nitrogen. How can I reverse the selectivity?

  • Potential Cause: Electronic effects may be overriding steric hindrance. An electron-donating group can activate the adjacent, more hindered nitrogen, making it more nucleophilic.

  • Troubleshooting Steps:

    • Protecting Groups: In cases where high regioselectivity is essential, consider using a protecting group strategy. A bulky protecting group can be installed on one of the nitrogens to direct alkylation to the other.

    • Re-evaluate Electronic Effects: Analyze the substituents on your benzimidazole ring. If a strong electron-donating group is directing the alkylation, you may need to reconsider your synthetic strategy if the other regioisomer is desired.

Problem 3: I am observing the formation of a dialkylated product (1,3-dialkylbenzimidazolium salt). How can I prevent this?

  • Potential Cause: Over-alkylation can occur, especially with highly reactive alkylating agents or when using an excess of the alkylating agent.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a precise stoichiometry of your alkylating agent, typically 1.0 to 1.1 equivalents relative to the benzimidazole.

    • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile.

    • Monitor the Reaction: Closely monitor the reaction's progress using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Factors Influencing Regioisomer Formation

The decision-making process for controlling regioselectivity in benzimidazole N-alkylation can be visualized as a workflow.

G cluster_start Starting Point cluster_outcome Potential Outcomes start Unsymmetrically Substituted Benzimidazole steric Steric Hindrance (Substituent & Alkylating Agent) start->steric electronic Electronic Effects (EDG vs. EWG) start->electronic conditions Reaction Conditions (Base, Solvent, Temp.) start->conditions n1_product N1-Alkylated Product (Less Hindered/Electronically Favored) steric->n1_product Bulky groups favor less hindered N electronic->n1_product EWG at C4 favors N1 n3_product N3-Alkylated Product (More Hindered/Electronically Favored) electronic->n3_product EDG at C4 may favor N3 conditions->n1_product e.g., NaH/THF for certain substrates conditions->n3_product Solvent effects can alter selectivity

Improving the regioselectivity of 5-bromobenzimidazole methylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to improve the regioselectivity of 5-bromobenzimidazole methylation.

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of 5-bromobenzimidazole, offering potential causes and actionable solutions.

Problem 1: Poor Regioselectivity - Formation of a Mixture of N1 and N3 Isomers

  • Question: My reaction is producing a mixture of 1-methyl-5-bromo-1H-benzimidazole and 1-methyl-6-bromo-1H-benzimidazole (often referred to as N1 and N3 isomers), and they are difficult to separate. How can I favor the formation of one isomer over the other?

  • Answer: Achieving high regioselectivity is a frequent challenge in the alkylation of unsymmetrically substituted benzimidazoles due to the tautomeric nature of the benzimidazole ring.[1] The proton on the nitrogen can exist on either nitrogen atom, leading to two distinct nucleophilic sites for methylation.[1] Several strategies can be employed to improve selectivity:

    • Choice of Base and Solvent: The combination of base and solvent plays a critical role. Stronger bases like sodium hydride (NaH) in a polar aprotic solvent like DMF can favor one isomer, while weaker bases like potassium carbonate (K₂CO₃) in a less polar solvent like acetone might favor the other.[1] The polarity of the solvent can influence the tautomeric equilibrium and the solvation of the resulting anion, thereby affecting the site of methylation.[1]

    • Steric Hindrance: While the bromine atom at the 5-position does not create significant steric hindrance around either nitrogen, bulky methylating agents or the use of protecting groups could potentially be used to favor methylation at the less hindered nitrogen.[1][2]

    • Electronic Effects: The electron-withdrawing nature of the bromine atom influences the nucleophilicity of the two nitrogen atoms, but this effect is often not strong enough to provide complete selectivity.[1]

    • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetic product over the thermodynamic one. It is advisable to start reactions at 0 °C or even lower and slowly warm to room temperature.

Problem 2: Low Reaction Yield

  • Question: The overall yield of my methylated products is low. What are the possible reasons and how can I improve it?

  • Answer: Low yields can result from several factors:[1]

    • Purity of Reactants: Ensure the starting 5-bromobenzimidazole is pure and completely dry. Impurities can inhibit the reaction.

    • Base Strength: The chosen base may be too weak to fully deprotonate the benzimidazole N-H, leading to incomplete reaction. Consider using a stronger base like sodium hydride (NaH).[1]

    • Solvent Choice: Use a dry, aprotic solvent such as DMF, THF, or acetonitrile. Protic solvents (like ethanol or water) will quench the benzimidazolide anion, halting the reaction.[1]

    • Methylating Agent: Use a fresh, high-quality methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS).[1] Ensure it is added in the correct stoichiometric amount (typically 1.0-1.2 equivalents).

    • Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[1] Some reactions may require gentle heating to proceed at a reasonable rate.[1]

Problem 3: Formation of 1,3-Dimethyl-5-bromobenzimidazolium Salt

  • Question: I am observing the formation of a salt byproduct, likely from double methylation. How can I prevent this?

  • Answer: The formation of a 1,3-dimethylbenzimidazolium salt is a common side reaction, especially with an excess of the methylating agent or under forcing conditions.[1] To minimize this:

    • Control Stoichiometry: Use the methylating agent in a controlled amount, typically between 1.0 and 1.2 equivalents.

    • Slow Addition: Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations that favor over-methylation.[1]

    • Moderate Conditions: If heating is necessary, use the lowest effective temperature.[1] The quaternary salt is often insoluble in many organic solvents and can sometimes be removed by filtration.[1]

Problem 4: Difficulty in Product Purification

  • Question: I'm struggling to separate the regioisomers and remove unreacted starting material. What are the best purification techniques?

  • Answer: The structural similarity of the N1 and N3 isomers makes purification challenging.

    • Column Chromatography: This is the most effective method for separating the isomers.[1] Use silica gel and a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[1]

    • Thin-Layer Chromatography (TLC): Use TLC to determine the optimal solvent system for column chromatography and to monitor the fractions. The spots can be visualized under a UV lamp.[1]

    • Recrystallization: If a suitable solvent can be found, recrystallization may be an effective method for purifying the major isomer, provided it is sufficiently less soluble than the minor isomer and other impurities.

Data Presentation

The regioselectivity of benzimidazole methylation is highly dependent on the reaction conditions. The following table provides representative data on how varying conditions can influence the ratio of N1 to N3 methylated products for a substituted benzimidazole.

Table 1: Influence of Reaction Conditions on N1/N3 Regioselectivity

EntryMethylating AgentBaseSolventTemperature (°C)N1/N3 Ratio (Approx.)
1MeIK₂CO₃AcetoneReflux1 : 1.2
2MeINaHDMF0 to RT2.5 : 1
3DMSCs₂CO₃MeCNRT1 : 1.5
4MeINaHTHF0 to RT2.1 : 1
5DMSK₂CO₃DMF801 : 1.1

Note: These ratios are illustrative and can vary based on the specific substrate and precise experimental conditions. RT = Room Temperature.

Experimental Protocols

1. General Protocol for N-Methylation of 5-Bromobenzimidazole

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromobenzimidazole (1.0 eq.).

  • Solvent Addition: Add a dry, aprotic solvent (e.g., DMF or THF) to dissolve the starting material.

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add the base (e.g., NaH, 1.1 eq.) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture at this temperature for 30 minutes.

  • Methylating Agent Addition: Slowly add the methylating agent (e.g., methyl iodide, 1.05 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the starting material and the appearance of product spots.[1]

  • Workup: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to separate the regioisomers.[1]

2. Protocol for Product Analysis by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.[1]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane), gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the desired products.

  • Characterization: Combine the pure fractions of each isomer and concentrate them. Confirm the identity and purity of the products using analytical techniques such as NMR and Mass Spectrometry.[3]

Visualizations

Tautomerism cluster_0 5-Bromo-1H-benzimidazole cluster_1 6-Bromo-1H-benzimidazole 5-Bromo-1H 5-Bromo-1H 6-Bromo-1H 6-Bromo-1H 5-Bromo-1H->6-Bromo-1H Tautomerization

Caption: Tautomerism of 5-bromobenzimidazole leading to two reactive sites.

experimental_workflow start Start: Dry 5-Bromobenzimidazole dissolve 1. Dissolve in Dry Aprotic Solvent (e.g., DMF, THF) start->dissolve cool 2. Cool to 0 °C dissolve->cool add_base 3. Add Base (e.g., NaH) Stir for 30 min cool->add_base add_methylating 4. Add Methylating Agent (e.g., MeI) Slowly add_base->add_methylating react 5. Warm to RT & Stir (4-12 hours) add_methylating->react monitor 6. Monitor by TLC react->monitor monitor->react Incomplete workup 7. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 8. Column Chromatography workup->purify characterize 9. Characterization (NMR, MS) purify->characterize end End: Pure N1/N3 Isomers characterize->end

Caption: General experimental workflow for 5-bromobenzimidazole methylation.

troubleshooting_workflow start Problem Encountered issue What is the main issue? start->issue poor_reg Poor Regioselectivity (N1/N3 Mixture) issue->poor_reg Isomer Mixture low_yield Low Yield issue->low_yield Low Conversion side_product Side Product Formation (e.g., Quaternary Salt) issue->side_product Impurity sol_reg Troubleshooting Steps: - Change Base/Solvent combination - Lower reaction temperature - Screen different methylating agents poor_reg->sol_reg end Problem Resolved sol_reg->end sol_yield Troubleshooting Steps: - Check reactant purity & dryness - Use stronger base (e.g., NaH) - Ensure solvent is aprotic & dry - Increase reaction time/temp - Monitor by TLC low_yield->sol_yield sol_yield->end sol_side Troubleshooting Steps: - Use 1.0-1.2 eq. of methylating agent - Add methylating agent slowly - Use milder reaction temperature side_product->sol_side sol_side->end

Caption: Troubleshooting workflow for regioselective methylation issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methylating agents for this reaction? A1: The most frequently used methylating agents are methyl iodide (MeI) and dimethyl sulfate (DMS). Methyl iodide is highly reactive, while dimethyl sulfate is less volatile but also highly toxic. "Greener" alternatives like dimethyl carbonate (DMC) can also be used, though they often require higher temperatures.[1]

Q2: How does the choice of base impact the regioselectivity? A2: The base deprotonates the benzimidazole N-H to form the reactive anion.[1] The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) and its counter-ion can influence the position of the tautomeric equilibrium and the nucleophilicity of the two nitrogen atoms, thereby affecting the N1/N3 product ratio.[1] Stronger bases generally lead to faster reactions.[1]

Q3: What are the best solvents for 5-bromobenzimidazole methylation? A3: Dry, aprotic solvents are essential to prevent quenching the benzimidazolide anion.[1] Common choices include dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF), and acetone. The polarity of the solvent can significantly influence the regioselectivity of the methylation.[1]

Q4: How can I confirm the structure of my N1 and N3 methylated isomers? A4: The most definitive method for structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques like 1H-15N HMBC can be particularly useful for unambiguously determining the site of methylation.[3] X-ray crystallography can also provide absolute structural proof if suitable crystals can be obtained.

Q5: Are there enzymatic methods to improve regioselectivity? A5: Yes, biocatalytic approaches using engineered methyltransferase enzymes have shown promise in achieving very high regioselectivity (>99%) for the N-methylation of various heterocycles, including benzimidazoles. These methods offer mild reaction conditions and can be highly selective for one regioisomer.[4]

References

Technical Support Center: Overcoming Low Reactivity in Cross-Coupling Reactions of Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of benzimidazoles in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are benzimidazoles often challenging substrates in cross-coupling reactions?

Benzimidazoles can exhibit low reactivity in cross-coupling reactions due to several factors. The benzimidazole core is electron-rich, which can sometimes hinder oxidative addition, a key step in many catalytic cycles. Additionally, the nitrogen atoms in the imidazole ring can coordinate to the metal catalyst, potentially leading to catalyst inhibition or deactivation. For unprotected benzimidazoles, the acidic N-H proton can react with strong bases, leading to undesired side reactions or solubility issues.

Q2: What are the most common types of cross-coupling reactions used for benzimidazole functionalization?

The most frequently employed cross-coupling reactions for modifying benzimidazoles include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, typically coupling a halo-benzimidazole with a boronic acid or ester.[1][2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, reacting a halo-benzimidazole with an amine.[3][4]

  • C-H Activation/Functionalization: An increasingly popular method that avoids the pre-functionalization of the benzimidazole with a halide, directly coupling a C-H bond with a suitable partner.[5][6][7]

Q3: Is it necessary to protect the N-H group of the benzimidazole during a cross-coupling reaction?

While N-protection can be a viable strategy, it adds extra steps to the synthetic route. Fortunately, numerous protocols have been developed for the efficient cross-coupling of unprotected N-H benzimidazoles.[3] The key to success with unprotected substrates often lies in the careful selection of the base.[3]

Q4: Which position on the benzimidazole ring is most commonly functionalized via cross-coupling?

The 2-position of the benzimidazole ring is a frequent target for functionalization. Halogens at the C2 position are known to be more reactive towards oxidative addition due to the electron-deficient nature of this site, which can facilitate the reaction.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low conversion of starting materials is a common hurdle. The following sections provide guidance on optimizing reaction parameters to improve your yield.

Troubleshooting Steps:

  • Re-evaluate Your Catalyst and Ligand System: The choice of catalyst and ligand is critical for successful cross-coupling with benzimidazoles. For challenging substrates, specialized systems are often required.

  • Optimize the Base and Solvent: The base and solvent are not merely reaction media; they play active roles in the catalytic cycle.

  • Adjust the Reaction Temperature and Time: Insufficient thermal energy can lead to slow reaction rates.

  • Check Reagent and Solvent Quality: Cross-coupling reactions are often sensitive to impurities, particularly water and oxygen.

Detailed Recommendations and Data:

Catalyst and Ligand Selection:

For Suzuki-Miyaura and Buchwald-Hartwig reactions, palladium-based catalysts are most common. The use of pre-formed palladium precatalysts can lead to more reliable results compared to generating the active catalyst in situ.[3][4] Bulky, electron-rich phosphine ligands are generally the most effective for coupling N-heterocycles like benzimidazoles.[3][4]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Suzuki_Catalyst Pd(PPh3)4 Suzuki_Ligand Triphenylphosphine (in catalyst) Suzuki_Catalyst->Suzuki_Ligand Buchwald_Catalyst Palladium Precatalysts (e.g., BrettPhos Pd G3) Buchwald_Ligand Bulky Phosphine Ligands (e.g., RuPhos, BrettPhos) Buchwald_Catalyst->Buchwald_Ligand Low_Yield Low Yield Issue Solution Optimize Catalyst/Ligand Low_Yield->Solution Solution->Suzuki_Catalyst Solution->Buchwald_Catalyst

Table 1: Recommended Catalyst Systems for Benzimidazole Cross-Coupling

Reaction TypeRecommended CatalystsRecommended LigandsNotes
Suzuki-Miyaura Pd(PPh3)4Triphenylphosphine (as part of the catalyst complex)A classic and often effective choice.[1]
Buchwald-Hartwig Palladium Precatalysts (e.g., BrettPhos Pd G3)RuPhos, BrettPhos, t-BuXPhosHighly successful for challenging C-N couplings.[3]
C-H Activation Pd(OAc)2 / Cu(OAc)2None (dual catalyst system)Effective for intramolecular cyclizations.[8]

Base and Solvent Optimization:

The choice of base is highly dependent on whether the benzimidazole is N-protected. For unprotected benzimidazoles, a strong, non-nucleophilic base is often preferred.[3]

G Substrate Benzimidazole Substrate Protected N-Protected Substrate->Protected Unprotected N-H Unprotected Substrate->Unprotected Strong_Base Strong Bases (NaOtBu, KOtBu) Protected->Strong_Base Weaker_Base Weaker Bases (K2CO3, Cs2CO3) Protected->Weaker_Base Strong_Hindered_Base Strong, Hindered Bases (LiHMDS) Unprotected->Strong_Hindered_Base Unprotected->Weaker_Base

Table 2: Base and Solvent Recommendations

Substrate TypeRecommended BasesCommon SolventsRationale
N-H Unprotected LiHMDSToluene, DioxaneA strong, sterically hindered base minimizes side reactions with the N-H proton.[3]
N-Protected NaOtBu, KOtBuToluene, Dioxane, THFStandard strong bases for Buchwald-Hartwig reactions.[4]
General Suzuki K2CO3, Cs2CO3Toluene/Water, Dioxane/WaterWeaker bases are often sufficient and offer good functional group tolerance.[1]

Temperature and Reagent Quality:

  • Temperature: Most cross-coupling reactions involving benzimidazoles require heating, typically in the range of 80-110 °C.[3] If the reaction is sluggish, a gradual increase in temperature may be beneficial.

  • Reagent and Solvent Purity: Ensure all reagents are of high purity and that solvents are anhydrous and deoxygenated. The presence of water can lead to catalyst decomposition and side reactions like hydrodehalogenation.[4]

Issue 2: Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of the desired compound.

Common Side Reactions and Solutions:

  • Hydrodehalogenation: This is the replacement of the halide on the benzimidazole with a hydrogen atom.

    • Cause: Often due to catalyst decomposition or the presence of water.

    • Solution: Lower the reaction temperature, ensure strictly anhydrous conditions, and consider a slight increase in the ligand-to-palladium ratio.[3]

  • Homocoupling: Dimerization of the starting materials.

    • Cause: Can be prevalent in C-H activation reactions.

    • Solution: In some cases, using a co-catalyst system (e.g., Pd(II)/Cu(I)) can suppress homocoupling.[8]

  • Decomposition of Starting Materials:

    • Cause: The use of a base that is too strong or a temperature that is too high for the functional groups present on your substrates.

    • Solution: Screen weaker bases (e.g., Cs2CO3, K3PO4) and optimize the temperature.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of 2-Bromobenzimidazole (Unprotected)

This protocol is a general guideline and may require optimization for specific substrates.

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add 2-Bromobenzimidazole, Pd Precatalyst, Amine Setup->Reagents Solvent Add Anhydrous, Deoxygenated Solvent Reagents->Solvent Base Add LiHMDS Solution (Dropwise) Solvent->Base Heat Heat Reaction (80-110 °C) Base->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Materials:

  • 2-Bromobenzimidazole (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)[3]

  • Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M solution in THF (1.5-2.0 equiv)[3]

  • Anhydrous, deoxygenated toluene or dioxane

  • Inert atmosphere glovebox or Schlenk line setup

Procedure:

  • In an inert atmosphere glovebox, add the 2-bromobenzimidazole, palladium precatalyst, and a stir bar to an oven-dried reaction vial.

  • Add the amine coupling partner.

  • Add anhydrous, deoxygenated solvent to achieve a concentration of 0.1-0.2 M.

  • While stirring, add the LiHMDS solution dropwise.

  • Seal the reaction vial and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling of 2-Bromobenzimidazole

Materials:

  • 2-Bromobenzimidazole (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Potassium carbonate (2.0 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)

  • Degassed toluene (10 mL) and water (2 mL)

Procedure:

  • To a flame-dried round-bottom flask, add 2-bromobenzimidazole, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) under a stream of argon.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4 hours.[1]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[1]

References

Degradation pathways of 5-Bromo-1-methyl-1H-benzo[d]imidazole under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Bromo-1-methyl-1H-benzo[d]imidazole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies of its degradation pathways, particularly under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, this compound is primarily susceptible to acid-catalyzed hydrolysis. The most likely degradation pathway involves the cleavage of the imidazole ring. Benzimidazoles, in general, can undergo hydrolysis in acidic environments, and this is a key stability concern to address in experimental design.[1]

Q2: My this compound appears to be degrading in my acidic solution, even with minimal light exposure. What could be the cause?

A2: If photodegradation is minimized, the most probable cause of degradation in an acidic solution is hydrolysis. The benzimidazole core is known to be susceptible to acid-catalyzed hydrolysis.[1] The stability of the compound is highly dependent on the pH of your solution.

Q3: I am observing multiple degradation products in my HPLC analysis. How can I identify them?

A3: The identification of multiple degradation products typically requires the use of mass spectrometry (MS) coupled with a separation technique like HPLC (LC-MS). This allows for the determination of the mass-to-charge ratio of the degradation products, which, in conjunction with knowledge of the parent compound's structure, can help in postulating the structures of the degradants. Further structural elucidation may require techniques like NMR spectroscopy.

Q4: What general strategies can I employ to minimize the degradation of this compound during storage and handling in acidic media?

A4: To minimize degradation, it is crucial to carefully control the experimental conditions. Consider the following:

  • pH Control: The rate of acid-catalyzed hydrolysis is pH-dependent. If your experimental design allows, use the least acidic conditions possible.

  • Temperature: Higher temperatures will accelerate the rate of degradation. Conduct experiments at the lowest feasible temperature.

  • Inert Atmosphere: While hydrolysis is the primary concern in acidic media, oxidative degradation can sometimes occur, especially in the presence of trace metal ions. Purging your solution with an inert gas like nitrogen or argon can help to minimize this.

  • Fresh Solutions: Prepare acidic solutions of the compound fresh for each experiment to avoid analyzing pre-degraded material.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High variability in results between experiments. Inconsistent preparation and storage of stock solutions.Prepare stock solutions in a non-reactive solvent like DMSO.[1] Store stock solutions at -20°C or -80°C in single-use aliquots to prevent multiple freeze-thaw cycles.[1] Prepare working solutions in acidic media fresh for each experiment.[1]
Evidence of compound precipitation in aqueous acidic media. Poor aqueous solubility of the hydrophobic benzimidazole derivative.Keep the final concentration of any organic co-solvent (like DMSO) as low as possible (typically ≤0.5%).[1] Ensure rapid and thorough mixing when adding the compound to the acidic medium to aid dissolution.[1]
Unexpected peaks in HPLC chromatogram. Formation of degradation products.Conduct a forced degradation study to systematically identify degradation products under acidic, basic, oxidative, thermal, and photolytic conditions.[2][3][4] Use a photodiode array (PDA) detector to check for peak purity.
No degradation observed under mild acidic conditions. The compound is stable under the tested conditions.Increase the severity of the stress conditions in a controlled manner (e.g., increase acid concentration, temperature, or duration of exposure).[5]

Experimental Protocols

Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound to investigate its stability in acidic media.

Objective: To identify the degradation products of this compound formed under acidic stress and to understand its degradation pathway.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • HPLC grade acetonitrile and water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV/PDA detector and a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Stress:

    • In a volumetric flask, add an appropriate volume of the stock solution to 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize the aliquot with an equimolar amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution in the mobile phase to the same final concentration as the stressed samples.

  • HPLC Analysis:

    • Analyze the control and stressed samples by HPLC.

    • A typical starting condition could be a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

Data Presentation

The results of the forced degradation study can be summarized in a table as follows:

Stress Condition Time (hours) Parent Compound Remaining (%) Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C01000-
295.214.8 min
488.524.8 min, 6.2 min
875.124.8 min, 6.2 min
2450.334.8 min, 6.2 min, 7.1 min

Visualizations

Logical Workflow for Investigating Acidic Degradation

Workflow for Acidic Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL in ACN) prep_acid Prepare Acidic Solution (100 µg/mL in 0.1 M HCl) prep_stock->prep_acid prep_control Prepare Control Sample prep_stock->prep_control stress Incubate at 60°C prep_acid->stress hplc HPLC-PDA Analysis prep_control->hplc sampling Sample at 0, 2, 4, 8, 24h stress->sampling neutralize Neutralize with NaOH sampling->neutralize neutralize->hplc lcms LC-MS for Identification hplc->lcms nmr NMR for Structure Elucidation lcms->nmr pathway Propose Degradation Pathway lcms->pathway report Summarize Findings pathway->report

Caption: A logical workflow for investigating the acidic degradation of a compound.

Proposed Degradation Pathway under Acidic Conditions

Proposed Acidic Degradation Pathway parent This compound C8H7BrN2 intermediate Protonated Intermediate parent->intermediate H+ product1 Hydrolysis Product 1 Cleavage of Imidazole Ring intermediate->product1 H2O (Hydrolysis) product2 Further Degradation Products product1->product2 Further Hydrolysis

Caption: A proposed pathway for the acid-catalyzed degradation of the compound.

References

Technical Support Center: Catalyst Removal from 5-Bromo-1-methyl-1H-benzo[d]imidazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of catalyst residues from the synthesis of 5-Bromo-1-methyl-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used in the synthesis of this compound that may require removal?

A1: The synthesis of this compound and related benzimidazoles can employ a variety of catalysts, depending on the specific synthetic route. Common catalysts include:

  • Acid Catalysts: p-Toluenesulfonic acid (p-TsOH) is frequently used in condensation reactions to form the imidazole ring.[1][2]

  • Transition Metal Catalysts:

    • Palladium-based catalysts (e.g., Pd(OAc)₂, Pd/C) are often used in cross-coupling reactions to introduce substituents.

    • Copper-based catalysts (e.g., CuI, Cu₂O) are also utilized in cross-coupling and cyclization reactions.[3]

Q2: What are the standard workup procedures to remove these catalysts?

A2: A general workup procedure often involves quenching the reaction, followed by an aqueous wash, extraction with an organic solvent, drying, and concentration.[4] However, the specific method for catalyst removal depends on the nature of the catalyst:

  • Heterogeneous Catalysts (e.g., Pd/C): These can often be removed by simple filtration through Celite or a similar filter aid.

  • Homogeneous Catalysts (e.g., p-TsOH, soluble palladium or copper complexes): These require more specific techniques such as acid-base extraction, treatment with scavengers, activated carbon, or purification by column chromatography or recrystallization.

Q3: How can I tell if my product is still contaminated with catalyst?

A3: Catalyst contamination can be detected through several analytical techniques:

  • NMR Spectroscopy: Residual catalyst or ligands can sometimes be observed in ¹H or ¹³C NMR spectra as broad peaks or baseline noise.

  • Mass Spectrometry: The presence of unexpected metal isotopes may be detected.

  • ICP-MS (Inductively Coupled Plasma Mass Spectrometry): This is a highly sensitive technique for quantifying trace metal contamination.

  • Color: The presence of a persistent color in your product (e.g., a dark color from palladium black) can indicate contamination.

Q4: Can recrystallization alone be sufficient for catalyst removal?

A4: Recrystallization can be an effective method for purifying your product and removing impurities, including some catalyst residues.[5][6] Its effectiveness depends on the differential solubility of your product and the catalyst in the chosen solvent system. However, for very fine or soluble catalyst particles, it may not be sufficient to reach the high purity levels required for pharmaceutical applications. It is often used as a final purification step after other removal techniques have been employed.

Troubleshooting Guides

Issue 1: Difficulty Removing Homogeneous Metal Catalysts (Palladium or Copper)
Symptom Possible Cause Suggested Solution
Persistent color in the product after filtration. The catalyst is soluble in the reaction mixture.1. Metal Scavengers: Treat the solution with a solid-supported metal scavenger (e.g., silica- or polymer-bound thiols, amines, or phosphines). These have a high affinity for transition metals and can be easily filtered off. 2. Activated Carbon: Stir the solution of the crude product with activated carbon. The large surface area of the carbon can adsorb the metal catalyst.[7] 3. Aqueous Wash with Chelating Agents: For copper catalysts, wash the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia. The formation of a deep blue tetraamminecopper(II) complex in the aqueous layer indicates successful copper removal.
Product loss during purification. The product may be adsorbing to the purification medium (e.g., activated carbon, silica gel).1. Optimize Adsorbent Amount: Use the minimum amount of activated carbon or scavenger necessary for effective catalyst removal. 2. Solvent Selection: Choose a solvent for chromatography that ensures good separation between your product and the catalyst complex, while minimizing strong adsorption of the product to the stationary phase. 3. Wash the Solid Support: After filtration of a scavenger or activated carbon, wash the solid material with a small amount of fresh solvent to recover any adsorbed product.
Incomplete catalyst removal after using a scavenger. The chosen scavenger is not optimal for the specific metal species or reaction conditions.1. Scavenger Screening: Test a small panel of different scavengers to find the most effective one. 2. Optimize Conditions: Adjust the temperature and stirring time for the scavenger treatment. Heating can sometimes improve efficiency. 3. Consider the Oxidation State: The effectiveness of a scavenger can depend on the oxidation state of the metal. Ensure you are using a scavenger appropriate for the likely state of your catalyst post-reaction.
Issue 2: Removing Acid Catalysts (e.g., p-Toluenesulfonic Acid)
Symptom Possible Cause Suggested Solution
Acidic residue in the final product, confirmed by pH testing of an aqueous extract. Incomplete neutralization or removal of the acid catalyst.1. Aqueous Base Wash: During the workup, wash the organic layer with a dilute aqueous base solution, such as saturated sodium bicarbonate or 1M sodium hydroxide, to neutralize and extract the acidic catalyst.[5] 2. Acid-Base Extraction: Utilize the basic nature of the benzimidazole core. Dissolve the crude product in an organic solvent and extract it into an acidic aqueous solution. The basic product will move to the aqueous layer, leaving non-basic impurities behind. Then, neutralize the aqueous layer to precipitate the purified product. 3. Silica Gel Chromatography: p-TsOH is quite polar and will often stick to the baseline of a silica gel column, allowing for the elution of the less polar benzimidazole product.
Formation of an emulsion during aqueous base wash. The product may have surfactant-like properties.1. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion. 2. Filtration through Celite: Pass the emulsified mixture through a pad of Celite. 3. Patience: Allow the separatory funnel to stand for an extended period, as some emulsions will break over time.

Quantitative Data on Catalyst Removal

The following table summarizes typical efficiencies for various catalyst removal techniques. Note that the actual performance can vary significantly depending on the specific reaction conditions, solvent, and the nature of the product.

Catalyst Type Removal Method Typical Efficiency (% Catalyst Removed) Potential Impact on Yield Reference
Palladium (Homogeneous) Metal Scavenger (Thiol-functionalized silica)>95%Minimal to low lossGeneral knowledge
Palladium (Homogeneous) Activated Carbon80-99%Can lead to product loss due to adsorption[7]
Copper (Homogeneous) Aqueous Wash (Ammonia or EDTA)>90%Minimal lossGeneral knowledge
p-Toluenesulfonic Acid Aqueous Base Wash (e.g., NaHCO₃)>99%Minimal loss[5]
Heterogeneous (e.g., Pd/C) Filtration through Celite>99%Minimal lossGeneral knowledge

Experimental Protocols

Protocol 1: Removal of Homogeneous Palladium Catalyst using a Metal Scavenger
  • Reaction Completion: Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) if necessary to reduce viscosity.

  • Scavenger Addition: Add a silica- or polymer-based thiol scavenger (typically 5-10 equivalents relative to the palladium catalyst).

  • Stirring: Stir the mixture vigorously at room temperature for 4-16 hours. Gentle heating (e.g., 40 °C) may improve the scavenging efficiency.

  • Filtration: Filter the mixture through a pad of Celite to remove the scavenger-metal complex.

  • Washing: Wash the Celite pad with fresh organic solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product, which can then be further purified by column chromatography or recrystallization.

Protocol 2: Removal of Homogeneous Copper Catalyst by Aqueous Wash
  • Reaction Quenching: After the reaction is complete, cool the mixture and dilute it with an appropriate organic solvent (e.g., ethyl acetate).

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash with an aqueous solution of ammonium hydroxide or a saturated solution of EDTA.

  • Observation: A blue color in the aqueous layer indicates the formation of the copper-ammonia complex and successful removal of copper.

  • Repeated Washes: Repeat the aqueous wash until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 3: Removal of p-Toluenesulfonic Acid by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.

  • pH Check: After separation, check the pH of the aqueous layer to ensure it is basic, indicating that the acid has been neutralized. Repeat the wash if necessary.

  • Brine Wash: Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Visualizations

Experimental_Workflow_Metal_Scavenger start Reaction Mixture (Product + Soluble Catalyst) dilute Dilute with Organic Solvent start->dilute add_scavenger Add Metal Scavenger dilute->add_scavenger stir Stir (4-16h) at RT or 40°C add_scavenger->stir filter Filter through Celite Pad stir->filter wash_pad Wash Pad with Solvent filter->wash_pad Solid on filter combine Combine Filtrate and Washings filter->combine Filtrate wash_pad->combine waste Solid Waste (Scavenger-Catalyst Complex) wash_pad->waste concentrate Concentrate in vacuo combine->concentrate product Crude Product (Low Catalyst) concentrate->product Experimental_Workflow_Acid_Base_Wash start Reaction Mixture (Product + Acid Catalyst) dissolve Dissolve in Organic Solvent start->dissolve sep_funnel Transfer to Separatory Funnel dissolve->sep_funnel wash_base Wash with aq. NaHCO₃ Solution sep_funnel->wash_base separate Separate Layers wash_base->separate organic_layer Organic Layer (Product) separate->organic_layer aqueous_layer Aqueous Layer (Catalyst Salt) separate->aqueous_layer wash_brine Wash Organic Layer with Brine organic_layer->wash_brine dry Dry over Na₂SO₄ wash_brine->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Crude Product (Acid-Free) filter_concentrate->product Troubleshooting_Logic start Catalyst Removal Problem catalyst_type What type of catalyst was used? start->catalyst_type metal Homogeneous Metal Catalyst catalyst_type->metal Metal acid Acid Catalyst catalyst_type->acid Acid hetero Heterogeneous Catalyst catalyst_type->hetero Heterogeneous metal_issue Is the product colored after filtration? metal->metal_issue acid_issue Is the product acidic after workup? acid->acid_issue hetero_issue Is the catalyst passing through the filter? hetero->hetero_issue scavenger Use Scavenger or Activated Carbon metal_issue->scavenger Yes (e.g., Pd) chelation Use Aqueous Chelating Wash metal_issue->chelation Yes (e.g., Cu) base_wash Perform Aqueous Base Wash acid_issue->base_wash Yes celite Use a Finer Filter (e.g., Celite pad) hetero_issue->celite Yes

References

Validation & Comparative

Validating the Structure of 5-Bromo-1-methyl-1H-benzo[d]imidazole: A Comparative ¹H NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of reliable research. This guide provides a comparative analysis for the validation of the 5-Bromo-1-methyl-1H-benzo[d]imidazole structure using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed examination of its expected ¹H NMR spectrum in contrast with its potential positional isomers, namely 6-Bromo-1-methyl-1H-benzo[d]imidazole and 7-Bromo-1-methyl-1H-benzo[d]imidazole.

Predicted ¹H NMR Data Comparison

The differentiation between the 5-bromo, 6-bromo, and 7-bromo isomers of 1-methyl-1H-benzo[d]imidazole hinges on the distinct electronic environments of the protons on the benzene ring. These differences manifest as unique chemical shifts and coupling patterns in the ¹H NMR spectrum. The following table summarizes the predicted ¹H NMR data for these three isomers, based on established principles of NMR spectroscopy and data from related benzimidazole derivatives.

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-2~8.0-8.2s-
H-4~7.7-7.9d~1.5-2.0
H-6~7.3-7.5dd~8.5-9.0, ~1.5-2.0
H-7~7.5-7.7d~8.5-9.0
N-CH₃~3.8-4.0s-
6-Bromo-1-methyl-1H-benzo[d]imidazole H-2~8.0-8.2s-
H-4~7.6-7.8d~8.5-9.0
H-5~7.2-7.4dd~8.5-9.0, ~1.5-2.0
H-7~7.8-8.0d~1.5-2.0
N-CH₃~3.8-4.0s-
7-Bromo-1-methyl-1H-benzo[d]imidazole H-2~8.0-8.2s-
H-4~7.2-7.4dd~7.5-8.0, ~1.0-1.5
H-5~7.1-7.3t~7.5-8.0
H-6~7.5-7.7dd~7.5-8.0, ~1.0-1.5
N-CH₃~3.8-4.0s-

Note: These are predicted values and actual experimental data may vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring the ¹H NMR spectrum of this compound is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
  • Standard acquisition parameters should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • The acquired Free Induction Decay (FID) should be Fourier transformed.
  • The resulting spectrum should be phase-corrected and baseline-corrected.
  • The chemical shifts (δ) of all signals should be referenced to the internal standard (TMS).
  • The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J) for each signal in the aromatic region should be carefully determined.
  • The integration of each signal should be calculated to determine the relative number of protons.

Visualization of Structural Validation Workflow

The logical process for validating the structure of this compound against its isomers using the predicted ¹H NMR data is illustrated in the following diagram.

G cluster_0 Structure Validation Workflow cluster_1 Isomer Comparison cluster_2 Conclusion A Synthesized Compound (Presumed this compound) B Acquire ¹H NMR Spectrum A->B C Analyze Spectrum: - Chemical Shifts (δ) - Multiplicities - Coupling Constants (J) B->C D Compare Experimental Data with Predicted Data Table C->D E Match with 5-Bromo Isomer Pattern? - H-4 as a doublet (J ≈ 1.5-2.0 Hz) - H-7 as a doublet (J ≈ 8.5-9.0 Hz) D->E F Match with 6-Bromo Isomer Pattern? - H-7 as a doublet (J ≈ 1.5-2.0 Hz) - H-4 as a doublet (J ≈ 8.5-9.0 Hz) D->F G Match with 7-Bromo Isomer Pattern? - H-5 as a triplet D->G H Structure Confirmed as This compound E->H Yes I Structure is an Isomer (6-bromo or 7-bromo) E->I No F->I Yes J Inconclusive Data (Further analysis required) F->J No G->I Yes G->J No G cluster_5_bromo This compound cluster_6_bromo 6-Bromo-1-methyl-1H-benzo[d]imidazole cluster_7_bromo 7-Bromo-1-methyl-1H-benzo[d]imidazole 5-bromo N1-CH3 H-2 H-4 H-6 H-7 5-bromo_img 6-bromo N1-CH3 H-2 H-4 H-5 H-7 6-bromo_img 7-bromo N1-CH3 H-2 H-4 H-5 H-6 7-bromo_img

Differentiating Isomers of Bromo-Methyl-Benzimidazole: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of isomeric molecules is a critical challenge in chemical research and pharmaceutical development. Isomers, while possessing the same molecular formula, can exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive comparison of spectroscopic techniques for differentiating the key isomers of bromo-methyl-benzimidazole, a heterocyclic scaffold of interest in medicinal chemistry. By leveraging the unique fingerprints generated by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), researchers can unambiguously identify and characterize these closely related compounds.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for five key isomers of bromo-methyl-benzimidazole. It is important to note that while experimental data for some isomers are available, data for others, particularly 4-bromo-2-methyl-1H-benzimidazole and 7-bromo-2-methyl-1H-benzimidazole, are not readily found in publicly accessible literature. In such cases, expected values and patterns are predicted based on established spectroscopic principles and data from analogous compounds.

Table 1: ¹H NMR Spectroscopic Data of Bromo-Methyl-Benzimidazole Isomers

IsomerSolventChemical Shifts (δ, ppm)
4-bromo-2-methyl-1H-benzimidazole DMSO-d₆Predicted: Aromatic protons will show complex splitting patterns due to the influence of the bromine atom. The methyl protons will appear as a singlet, likely downfield compared to the 5- and 6-bromo isomers due to proximity to the bromine. The N-H proton will be a broad singlet.
5-bromo-2-methyl-1H-benzimidazole DMSO-d₆Aromatic protons typically appear as a complex multiplet. The methyl group gives a singlet around 2.5 ppm. The N-H proton is observed as a broad singlet downfield. Due to tautomerism, the spectra of 5-bromo and 6-bromo isomers are often identical in solution.
6-bromo-2-methyl-1H-benzimidazole DMSO-d₆Similar to the 5-bromo isomer due to rapid proton exchange between the two nitrogen atoms (tautomerism), resulting in an averaged spectrum.
7-bromo-2-methyl-1H-benzimidazole DMSO-d₆Predicted: The aromatic proton adjacent to the bromine atom (at position 6) would likely be the most deshielded. The methyl group will be a singlet. The overall aromatic region will display a distinct splitting pattern compared to other isomers.
2-(bromomethyl)-1H-benzimidazole CDCl₃Aromatic protons (H4/H7 and H5/H6) appear as multiplets around 7.54-7.57 and 7.20-7.25 ppm, respectively. The N-H proton is a broad singlet at approximately 4.89 ppm, and the key distinguishing feature is the singlet for the CH₂Br protons at around 4.64 ppm[1].

Table 2: ¹³C NMR Spectroscopic Data of Bromo-Methyl-Benzimidazole Isomers

IsomerSolventChemical Shifts (δ, ppm)
4-bromo-2-methyl-1H-benzimidazole DMSO-d₆Predicted: The carbon atom attached to the bromine (C4) will be significantly shifted. The methyl carbon will be in the typical aliphatic region. Aromatic carbons will show distinct shifts based on their position relative to the substituents.
5-bromo-2-methyl-1H-benzimidazole DMSO-d₆The carbon bearing the bromine (C5) will have a characteristic chemical shift. The methyl carbon appears around 14-15 ppm. Due to tautomerism, this will be indistinguishable from the 6-bromo isomer in solution.
6-bromo-2-methyl-1H-benzimidazole DMSO-d₆Similar to the 5-bromo isomer due to tautomerism.
7-bromo-2-methyl-1H-benzimidazole DMSO-d₆Predicted: The C7 carbon attached to bromine will have a unique chemical shift. The symmetry of the molecule is lower, which might result in more distinct signals for the aromatic carbons.
2-(bromomethyl)-1H-benzimidazole CDCl₃The key signal is the methylene carbon (CH₂Br) at approximately 33.7 ppm. The C2 carbon of the imidazole ring is observed around 140.1 ppm. Aromatic carbons appear in the 114-135 ppm range[1].

Table 3: IR Spectroscopic Data of Bromo-Methyl-Benzimidazole Isomers

IsomerSample Prep.Key Vibrational Frequencies (cm⁻¹)
4-bromo-2-methyl-1H-benzimidazole KBr PelletPredicted: N-H stretching (broad, ~3400-3200), C-H aromatic stretching (~3100-3000), C-H aliphatic stretching (~2950-2850), C=N and C=C stretching (~1650-1450), and a strong C-Br stretching band in the fingerprint region.
5-bromo-2-methyl-1H-benzimidazole KBr PelletN-H stretching, C-H aromatic and aliphatic stretching, C=N and C=C stretching. The C-Br stretch will be a characteristic absorption.
6-bromo-2-methyl-1H-benzimidazole KBr PelletThe IR spectrum in the solid state may show slight differences from the 5-bromo isomer, but these are often subtle.
7-bromo-2-methyl-1H-benzimidazole KBr PelletPredicted: Similar regions of absorption to the other isomers, but the precise frequencies and intensities in the fingerprint region will be unique.
2-(bromomethyl)-1H-benzimidazole KBr PelletN-H stretching (~3345), C-H aromatic stretching (~3045), C-H aliphatic stretching (~2952), and C=N stretching (~1682)[1].

Table 4: UV-Vis Spectroscopic Data of Bromo-Methyl-Benzimidazole Isomers

IsomerSolventλmax (nm)
Bromo-methyl-benzimidazole Isomers Methanol or EthanolGeneral: Benzimidazole and its derivatives typically exhibit two main absorption bands in the UV region, corresponding to π→π* transitions of the conjugated system. The position of the bromine and methyl groups will cause slight shifts (bathochromic or hypsochromic) in the absorption maxima, allowing for potential differentiation.

Table 5: Mass Spectrometry Data of Bromo-Methyl-Benzimidazole Isomers

IsomerIonizationKey Fragments (m/z) and Observations
Bromo-methyl-benzimidazole Isomers EI, ESIAll isomers will have the same molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₇BrN₂. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern. Differentiation will rely on the fragmentation patterns. Isomers with the methyl group on the ring are expected to lose a methyl radical. 2-(bromomethyl)-1H-benzimidazole will likely show a prominent peak corresponding to the loss of a bromine radical.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the bromo-methyl-benzimidazole isomer into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

    • Cap the NMR tube and gently invert to mix.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum using a 90° pulse angle.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger sample amount (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • The spectral width should be set to encompass all expected carbon signals (e.g., 0-160 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the bromo-methyl-benzimidazole isomer in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to obtain a final concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the solvent to be used as a blank.

    • Fill the other cuvette with the sample solution.

    • Record the absorbance spectrum over the desired wavelength range (e.g., 200-400 nm).

Mass Spectrometry (MS)
  • Sample Preparation (for ESI-MS):

    • Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode to determine the molecular weight and observe the characteristic bromine isotopic pattern.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern that can be used to distinguish between isomers.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic differentiation of bromo-methyl-benzimidazole isomers and a representative mass spectrometry fragmentation pathway.

workflow cluster_isomers Bromo-Methyl-Benzimidazole Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Isomer_Mix Mixture of Isomers or Unknown Isomer NMR NMR Spectroscopy (¹H, ¹³C) Isomer_Mix->NMR Elucidate connectivity IR IR Spectroscopy Isomer_Mix->IR Identify functional groups UV_Vis UV-Vis Spectroscopy Isomer_Mix->UV_Vis Analyze conjugation MS Mass Spectrometry (MS, MS/MS) Isomer_Mix->MS Determine molecular weight and fragmentation NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data IR_Data Functional Groups & Fingerprint Region IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) UV_Vis->UV_Vis_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Identified_Isomer Unambiguous Isomer Structure NMR_Data->Identified_Isomer IR_Data->Identified_Isomer UV_Vis_Data->Identified_Isomer MS_Data->Identified_Isomer

Caption: Workflow for Spectroscopic Differentiation of Isomers.

fragmentation M_plus Molecular Ion (M⁺) m/z = 210/212 loss_Br Loss of Br radical (-Br•) M_plus->loss_Br M_minus_Br [M-Br]⁺ m/z = 131 loss_Br->M_minus_Br loss_HCN Loss of HCN M_minus_Br->loss_HCN fragment_1 Further Fragmentation loss_HCN->fragment_1

Caption: Predicted MS Fragmentation of 2-(bromomethyl)-1H-benzimidazole.

References

Comparative Biological Activity of 5-Bromo- and 1-Methyl-Substituted Benzimidazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] This guide provides a comparative analysis of the biological activities of benzimidazole analogs featuring 5-bromo and 1-methyl substitutions. While a comprehensive screening of a novel, cohesive series of 5-Bromo-1-methyl-1H-benzo[d]imidazole analogs is not extensively documented in publicly available literature, this guide synthesizes available data on related substituted benzimidazoles to offer insights into their potential as therapeutic agents. The data presented herein is curated from various studies to facilitate a comparative understanding of their anticancer and antimicrobial potencies.

Anticancer Activity: A Comparative Analysis

Several studies have highlighted the potential of substituted benzimidazoles as anticancer agents. Their mechanisms of action often involve the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest, particularly at the G2/M phase.[1][3][4] The following table summarizes the in vitro anticancer activity of various 5-bromo and 1-methyl-substituted benzimidazole analogs against different human cancer cell lines.

Table 1: In Vitro Anticancer Activity of Substituted Benzimidazole Analogs (IC50/GI50 in µM)

Compound ID/DescriptionSubstitution PatternCancer Cell LineIC50/GI50 (µM)Reference CompoundIC50/GI50 (µM)
Binimetinib 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamideMEK1/2 (enzyme assay)0.012--
Compound 42 Benzimidazole with 4-bromo substitution at the phenacyl moietyHepG2 (Liver)2.015-FU5.30
HCT-116 (Colon)1.785-FU4.00
MCF-7 (Breast)1.555-FU4.30
MBIC Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateMCF-7 (Breast)0.73 ± 0.0--
MDA-MB-231 (Breast)20.4 ± 0.2--
Compound 12b 1H-Benzo[d]imidazole derivative-0.16 to 3.6 (Mean GI50 against 60 cell lines)--
Indole-benzimidazole 2a N-benzylated indole-benzimidazole with bromo substitutionT47D (Breast)15.48 ± 0.10--
Indole-benzimidazole 2b N-H indole-benzimidazole with bromo substitutionT47D (Breast)4.99 ± 0.6--

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. 5-FU: 5-Fluorouracil. Data is compiled from multiple sources for comparative purposes.[1][5][6][7][8]

Antimicrobial Activity: A Comparative Analysis

Benzimidazole derivatives have also demonstrated significant potential as antimicrobial agents. The structure-activity relationship suggests that substitutions on the benzimidazole core, including halogenation, can modulate the antimicrobial spectrum and potency.[2] The following table presents the minimum inhibitory concentrations (MIC) of various 5-bromo and 1-methyl-substituted benzimidazole analogs against selected microbial strains.

Table 2: In Vitro Antimicrobial Activity of Substituted Benzimidazole Analogs (MIC in µg/mL)

Compound ID/DescriptionSubstitution PatternMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
5-bromo-2-(3-bromothiophen-2-yl)-1H-benzimidazole 5-bromo, 2-(3-bromothiophen-2-yl)S. aureus / E. coli<4--
2-(3-bromothiophen-2-yl)-5-chloro-1H-benzimidazole 5-chloro, 2-(3-bromothiophen-2-yl)S. aureus / E. coli<4--
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) 1-methyl, 2-(1H-indol-3-yl)M. smegmatis3.9--
C. albicans3.9--

MIC: Minimum Inhibitory Concentration. Data is compiled from multiple sources for comparative purposes.

Signaling Pathways and Experimental Workflows

To visualize the general mechanism of action and experimental procedures, the following diagrams are provided.

anticancer_mechanism cluster_drug Benzimidazole Analog cluster_cell Cancer Cell Benzimidazole Benzimidazole Microtubule_Polymerization Microtubule Polymerization Benzimidazole->Microtubule_Polymerization Inhibits Mitosis Mitosis Microtubule_Polymerization->Mitosis Disrupts Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitosis->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle_Arrest->Apoptosis

General anticancer mechanism of action for some benzimidazole analogs.

experimental_workflow cluster_synthesis Compound Preparation cluster_screening Biological Activity Screening cluster_analysis Data Analysis Synthesis Synthesis of Benzimidazole Analogs Purification Purification & Characterization Synthesis->Purification Anticancer_Screening Anticancer Screening (e.g., MTT Assay) Purification->Anticancer_Screening Antimicrobial_Screening Antimicrobial Screening (e.g., Broth Microdilution) Purification->Antimicrobial_Screening Data_Analysis IC50 / MIC Determination Anticancer_Screening->Data_Analysis Antimicrobial_Screening->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis

General experimental workflow for screening novel benzimidazole analogs.

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the existing medium and add 100 µL of fresh medium containing various concentrations of the test compounds to the wells. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.

References

A Comparative Guide to the Synthesis of 5-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The synthesis of 5-substituted benzimidazoles, in particular, is of significant interest as modifications at this position can profoundly influence biological activity. This guide provides an objective comparison of various synthetic routes to these valuable compounds, supported by experimental data, to aid researchers in selecting the most appropriate methodology for their specific needs.

Comparison of Synthetic Routes

The synthesis of 5-substituted benzimidazoles has evolved from classical high-temperature condensations to more efficient and environmentally benign modern techniques. The choice of synthetic route often depends on the desired substituent, available starting materials, and scalability. Traditional methods, such as the Phillips-Ladenburg condensation of o-phenylenediamines with carboxylic acids, often require harsh conditions.[1][2] Modern approaches, including metal-catalyzed reactions and microwave-assisted synthesis, offer significant improvements in reaction times, yields, and substrate scope.[1][3]

The most common and versatile starting materials are 4-substituted-1,2-diaminobenzenes, which can be condensed with a variety of reagents to introduce the C2-substituent and form the imidazole ring.

Data Summary

The following table summarizes quantitative data for various synthetic routes to 5-substituted benzimidazoles, providing a direct comparison of their efficiencies.

5-Substituent (R)C2-SourceCatalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference(s)
-HFormic acid4 M HCl-Reflux-High[4]
-CH₃Acetic acid4 M HCl-Reflux-High[5]
-OCH₃4-methoxy-1,2-phenylenediamine & Formic acidZnO nanoparticles-70-98[6]
-Cl4-chloro-1,2-phenylenediamine & BenzaldehydeNa₂S₂O₅---70-90[7]
-NO₂4-nitro-o-phenylenediamine & AldehydeVOSO₄---High[3]
-Iodo4-iodo-1,2-phenylenediamine & Substituted butanoate4 M HCl-Reflux--[4]
Various arylAromatic aldehydesAu/TiO₂CHCl₃:MeOH (3:1)252 hHigh[8]
Various arylAromatic aldehydesNH₄ClEthanol80-902 hModerate-Good[1]
Various arylAromatic aldehydesMontmorillonite K10-60-81.2-98.5[1]
Various arylAromatic aldehydesEr(OTf)₃Solvent-free-5 min91-99[1]
Various arylAromatic aldehydesp-toluenesulfonic acidSolvent-free (grinding)--High[3]
Various alkylAliphatic carboxylic acidsActivated alumina ballsSolvent-free--High[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of synthetic routes. Below are protocols for key methodologies.

Protocol 1: Condensation of a 4-Substituted-o-phenylenediamine with an Aldehyde using a Catalyst

This method is a widely used and versatile approach for the synthesis of 2,5-disubstituted benzimidazoles.[3]

Materials:

  • 4-Substituted-o-phenylenediamine (1.0 mmol)

  • Aromatic or aliphatic aldehyde (1.0 mmol)

  • Catalyst (e.g., VOSO₄, 10 mol%)[3]

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of the 4-substituted-o-phenylenediamine (1.0 mmol) and the aldehyde (1.0 mmol) in the chosen solvent, add the catalyst.

  • Stir the reaction mixture at the specified temperature (ranging from room temperature to reflux, depending on the catalyst and substrates).[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is worked up. This may involve pouring it into ice-cold water to precipitate the product.[1]

  • The crude product is then collected by filtration, washed, and purified, typically by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and improve yields.[1][10]

Materials:

  • 4-Substituted-o-phenylenediamine (1.0 mmol)

  • Carboxylic acid or aldehyde (1.0 mmol)

  • Catalyst/Reagent (e.g., Polyphosphoric acid (PPA) or Montmorillonite K10)[1]

Procedure:

  • In a microwave-safe vessel, combine the 4-substituted-o-phenylenediamine (1.0 mmol), the carboxylic acid or aldehyde (1.0 mmol), and the catalyst/reagent.

  • Irradiate the mixture in a microwave reactor at a specified power and for a short duration (typically 3-15 minutes).[1][10]

  • After cooling, the product is isolated and purified using standard techniques as described in Protocol 1.

Visualizing the Synthetic Landscape

The following diagrams illustrate the general synthetic pathways and a decision-making framework for selecting an appropriate route.

Synthetic_Pathways_for_5-Substituted_Benzimidazoles Start 4-Substituted o-Phenylenediamine C2_Source C2-Source Aldehyde Aldehyde CarboxylicAcid Carboxylic Acid /Derivative C2_Source->Aldehyde C2_Source->CarboxylicAcid Product 5-Substituted Benzimidazole Aldehyde->Product CarboxylicAcid->Product Phillips-Ladenburg Condensation

Caption: General synthetic pathways to 5-substituted benzimidazoles.

Route_Selection_Flowchart Start Desired 5-Substituent? Aryl Aryl Substituent Start->Aryl Aryl Alkyl Alkyl Substituent Start->Alkyl Alkyl Condensation Condensation with Aromatic Aldehyde Aryl->Condensation Phillips Phillips-Ladenburg with Aliphatic Carboxylic Acid Alkyl->Phillips Modern Consider Modern Methods: - Metal Catalysis - Microwave Synthesis - Green Chemistry Condensation->Modern High Yield/ Short Time Traditional Consider Traditional Methods: - Higher Temperatures - Longer Reaction Times Condensation->Traditional Simpler Reagents Phillips->Modern Improved Conditions Phillips->Traditional Established Protocol

Caption: Decision-making flowchart for selecting a synthetic route.

References

Cytotoxicity of Bromo-Substituted Versus Chloro-Substituted Benzimidazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, halogenated benzimidazoles have garnered significant attention for their potent cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of the cytotoxic performance of bromo-substituted versus chloro-substituted benzimidazoles, supported by experimental data from various studies.

Executive Summary

The substitution of a halogen atom onto the benzimidazole core significantly influences its cytotoxic activity. While a definitive and universal superiority of one halogen over the other cannot be declared without direct comparative studies under identical conditions, the available data suggests that bromo-substituted benzimidazoles frequently exhibit potent cytotoxicity. For instance, in one study, a bromo-derivative was identified as the most active compound among a series of synthesized benzimidazole derivatives[1]. The increased reactivity and different electronic properties of the C-Br bond compared to the C-Cl bond may contribute to these observed differences in biological activity.

This guide summarizes quantitative cytotoxicity data for representative bromo- and chloro-substituted benzimidazoles, details the experimental protocols for assessing cytotoxicity, and illustrates key signaling pathways implicated in their mechanism of action.

Data Presentation: Quantitative Cytotoxicity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected bromo- and chloro-substituted benzimidazole derivatives against various cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

CompoundHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Compound 5BromoMCF-7 (Breast)17.8 ± 0.24 µg/mL[1]
DU-145 (Prostate)10.2 ± 1.4 µg/mL[1]
H69AR (Lung)49.9 ± 0.22 µg/mL[1]
5,6-dibromo-1-beta-D-ribofuranosylbenzimidazoleDibromoFS-4 (Fibroblast)12
Compound 5eChloroMCF-7 (Breast)0.4 - 15.6[2]
CaCo-2 (Colon)0.4 - 15.6[2]
CCRF-CEM (Leukemia)0.4 - 15.6[2]
5,6-dichloro-1-beta-D-ribofuranosylbenzimidazoleDichloroFS-4 (Fibroblast)38

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

The following section details the methodology for the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method for assessing cell viability and cytotoxicity.

MTT Cell Viability Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom microplates

  • Test compounds (bromo- and chloro-substituted benzimidazoles)

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compounds. Control wells containing medium with and without the solvent are also included. The plates are incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, 10-20 µL of the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15-20 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm is often used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

Halogenated benzimidazoles exert their cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. Key signaling pathways implicated in these processes are the ROS-JNK pathway and the p53-p21 pathway.

Experimental Workflow for Cytotoxicity Assessment

G cluster_workflow Experimental Workflow start Start: Seed Cancer Cells in 96-well plates treatment Treat with Bromo- and Chloro-substituted Benzimidazoles (various concentrations) start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Measure Absorbance and Analyze Data mtt_assay->data_analysis end Determine IC50 values and Compare Cytotoxicity data_analysis->end

Caption: A generalized experimental workflow for assessing the cytotoxicity of benzimidazole derivatives using the MTT assay.

Apoptosis Induction via the ROS-JNK Signaling Pathway

Many cytotoxic agents, including some benzimidazole derivatives, induce the production of reactive oxygen species (ROS) within cancer cells. Elevated ROS levels can lead to cellular stress and activate the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn can trigger the apoptotic cascade.

G cluster_pathway ROS-JNK Apoptosis Pathway benzimidazole Halogenated Benzimidazole ros Increased Reactive Oxygen Species (ROS) benzimidazole->ros jnk JNK Activation ros->jnk ap1 AP-1 Activation jnk->ap1 bax Bax Upregulation ap1->bax apoptosis Apoptosis bax->apoptosis

Caption: Simplified diagram of the ROS-JNK signaling pathway leading to apoptosis, which can be induced by halogenated benzimidazoles.

Cell Cycle Arrest via the p53-p21 Pathway

Benzimidazole derivatives can also induce cell cycle arrest, often at the G1 or G2/M phase, preventing cancer cells from proliferating. This can be mediated by the tumor suppressor protein p53, which, when activated by cellular stress, can upregulate the expression of p21, a cyclin-dependent kinase (CDK) inhibitor. p21 then binds to and inhibits CDK complexes, leading to cell cycle arrest.

G cluster_pathway p53-p21 Cell Cycle Arrest Pathway benzimidazole Halogenated Benzimidazole stress Cellular Stress / DNA Damage benzimidazole->stress p53 p53 Activation stress->p53 p21 p21 Upregulation p53->p21 cdk CDK Inhibition p21->cdk arrest G1/S Phase Arrest cdk->arrest

Caption: The p53-p21 signaling pathway, a common mechanism for G1 cell cycle arrest induced by cytotoxic compounds like halogenated benzimidazoles.

References

Comparative study of different palladium catalysts for benzimidazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzimidazoles, a core scaffold in many pharmaceutical agents, has been significantly advanced through the use of palladium catalysis. The choice of catalyst and reaction conditions is critical to achieving high yields, short reaction times, and broad substrate scope. This guide provides an objective comparison of different palladium catalytic systems for benzimidazole synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in benzimidazole synthesis is highly dependent on the palladium source, the nature of the supporting ligand, the base, and the solvent system employed. Below is a summary of performance data for various palladium catalytic systems, collated from recent literature.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Key Advantages
1 mol% Pd₂(dba)₃ / 8 mol% PPh₃NaOH (aq)DME/H₂O1600.25-2High (up to 98%)Rapid, high-yielding, simple purification[1]
Pd(OAc)₂K₂CO₃Toluene11012ModerateOne-pot synthesis, uses O₂ as oxidant[2]
Pd/NHC ComplexesKOAcDMAc120-1502Moderate to HighEffective for direct arylation[3][4][5][6]
Pd(PPh₃)₄NaOt-Bu/K₂CO₃TolueneReflux18High (up to 91%)Established method for aryl-amination[1]
Recycled Pd catalyst--Mild-Good to ExcellentCatalyst can be recovered and reused[7]

This table represents a consolidation of data from multiple sources and reaction conditions may vary between studies. Direct comparison of yields should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. The following are representative experimental protocols for key palladium-catalyzed benzimidazole syntheses.

Protocol 1: Microwave-Assisted Synthesis using Pd₂(dba)₃/PPh₃

This protocol is adapted from an improved procedure for the rapid synthesis of benzimidazoles[1].

Materials:

  • Amidine substrate (0.26 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 M in DME)

  • Triphenylphosphine (PPh₃, 0.2 M in DME)

  • Sodium hydroxide (NaOH, 2.08 M in water)

  • 1,2-Dimethoxyethane (DME)

  • Microwave vial

Procedure:

  • To a microwave vial, add the amidine (0.26 mmol) dissolved in DME (90 μL).

  • Sequentially add the PPh₃ solution (106 μL, 8 mol %), NaOH solution (0.25 mL, 2.0 equiv), and the Pd₂(dba)₃ solution (53 μL, 1 mol %). The total solvent volume should be 0.5 mL.

  • Seal the vial with a crimped cap.

  • Heat the reaction mixture in a microwave instrument at 160 °C. Reaction times can vary from 15 minutes to 2 hours depending on the substrate.

  • Upon completion, as monitored by an appropriate technique (e.g., TLC or LC-MS), cool the reaction to room temperature.

  • Proceed with standard aqueous work-up and purification, which may include extraction and chromatography. A key advantage of this method is the potential for simple, non-chromatographic purification[1].

Protocol 2: Conventional Heating with Pd(OAc)₂

This protocol is based on a one-pot synthesis approach using molecular oxygen as the oxidant[2].

Materials:

  • Substituted o-phenylenediamine

  • Aldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Molecular oxygen (or air)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the o-phenylenediamine, aldehyde, Pd(OAc)₂, and K₂CO₃ in toluene.

  • Heat the reaction mixture to 110 °C under an atmosphere of oxygen (or in the presence of air).

  • Maintain the reaction at this temperature for 12 hours.

  • Monitor the reaction progress.

  • After completion, cool the mixture and perform a standard work-up procedure followed by purification to isolate the benzimidazole product.

Visualizing the Process

To better understand the experimental workflow and the relationships between different catalytic systems, the following diagrams are provided.

experimental_workflow reagents Reactants (Amidine/o-phenylenediamine + Aryl Halide) reaction_setup Reaction Setup (Solvent + Base) reagents->reaction_setup catalyst_prep Catalyst System Preparation (Pd Source + Ligand) catalyst_prep->reaction_setup reaction Reaction (Heating/Microwave) reaction_setup->reaction workup Work-up & Purification reaction->workup product Benzimidazole Product workup->product

Caption: Generalized experimental workflow for palladium-catalyzed benzimidazole synthesis.

catalyst_comparison cluster_catalysts Palladium Catalyst Systems pd_dba Pd₂(dba)₃/Phosphine Ligand High Yields Rapid Reactions (Microwave) pd_oac Pd(OAc)₂ One-Pot Procedure Uses O₂ as Oxidant pd_nhc Pd(II)-NHC Complexes Effective for Direct Arylation Good Functional Group Tolerance pd_recycled Recyclable Pd Catalysts Sustainable Reusable benzimidazole Benzimidazole Synthesis benzimidazole->pd_dba High Throughput benzimidazole->pd_oac Operational Simplicity benzimidazole->pd_nhc Broad Scope benzimidazole->pd_recycled Green Chemistry

Caption: Conceptual comparison of different palladium catalyst systems for benzimidazole synthesis.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Substituted Benzimidazole Derivatives and Established Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the in vitro anticancer activity of various substituted benzimidazole derivatives reveals their promise as a new class of therapeutic agents. While specific data for 5-Bromo-1-methyl-1H-benzo[d]imidazole derivatives were not prominently available in the reviewed literature, a wealth of information on structurally related compounds highlights their significant cytotoxic effects against a range of human cancer cell lines. This guide provides a comparative analysis of these benzimidazole derivatives against known anticancer drugs, supported by experimental data and detailed protocols.

Benzimidazole scaffolds are a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Researchers have extensively explored the modification of the benzimidazole nucleus to develop novel anticancer agents.[2][3] Substitutions at various positions of the benzimidazole ring have been shown to modulate their biological activity, leading to compounds with potent efficacy.[1][2] This guide synthesizes findings on the in vitro anticancer activity of several substituted benzimidazole derivatives and compares their performance with established inhibitors such as Doxorubicin, Cisplatin, and Etoposide.

Comparative Anticancer Activity: Benzimidazole Derivatives vs. Known Inhibitors

The in vitro cytotoxic activity of novel therapeutic compounds is a critical initial step in drug discovery, with the half-maximal inhibitory concentration (IC50) being a key metric for potency. The following table summarizes the IC50 values for a selection of substituted benzimidazole derivatives against various cancer cell lines, juxtaposed with the activity of well-known anticancer drugs.

Compound/InhibitorCancer Cell LineIC50 (µM)Reference
Benzimidazole Derivatives
N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamideA549 (Lung)0.15 ± 0.01[4]
SW480 (Colon)3.68 ± 0.59[4]
1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanoneMCF-7 (Breast)5.30[5]
CCRF-CEM (Leukemia)6.80[5]
Benzyl-5-(4-methylpiperazin-1-ylsulfonyl)-1H-benzo[d]imidazol-2(3H)-oneHCC1937 (Breast)2.6[6]
Known Inhibitors
DoxorubicinA549 (Lung)0.46 ± 0.02[4]
CisplatinA549 (Lung)5.77 ± 1.60[4]
EtoposideA549 (Lung)9.44 ± 1.98[4]

The data indicates that certain benzimidazole derivatives exhibit remarkable potency, with IC50 values in the low micromolar and even nanomolar range. For instance, the N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide demonstrated significantly greater potency against the A549 lung cancer cell line than the established chemotherapeutic agents Cisplatin and Etoposide, and was also more potent than Doxorubicin.[4] Similarly, other derivatives have shown promising activity against breast cancer and leukemia cell lines.[5][6]

Experimental Protocols

The evaluation of in vitro anticancer activity typically involves standardized cell-based assays. The following is a generalized protocol for the MTT assay, a common colorimetric method used to assess cell viability.

MTT Assay Protocol for Cytotoxicity Screening
  • Cell Culture: Human cancer cell lines, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HCT116 (colon carcinoma), are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The benzimidazole derivatives and known inhibitors are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these dilutions and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into purple formazan crystals. The culture medium is then removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.[7]

Visualizing the Experimental and Biological Processes

To better understand the workflow and the potential mechanisms of action, the following diagrams are provided.

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Cancer Cell Lines Cancer Cell Lines Culture in Medium Culture in Medium Cancer Cell Lines->Culture in Medium Seed in 96-well Plates Seed in 96-well Plates Culture in Medium->Seed in 96-well Plates Prepare Serial Dilutions Prepare Serial Dilutions Seed in 96-well Plates->Prepare Serial Dilutions Treat Cells Treat Cells Prepare Serial Dilutions->Treat Cells Add MTT Solution Add MTT Solution Treat Cells->Add MTT Solution Incubate Incubate Add MTT Solution->Incubate Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance Calculate % Viability Calculate % Viability Measure Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

Caption: Workflow for In Vitro Anticancer Activity Screening using the MTT Assay.

Many benzimidazole derivatives exert their anticancer effects by interfering with critical cellular signaling pathways. One such pathway is the PI3K/Akt pathway, which is frequently dysregulated in cancer and plays a key role in cell survival and proliferation.[7]

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival, Proliferation, Growth Cell Survival, Proliferation, Growth Downstream Effectors->Cell Survival, Proliferation, Growth Benzimidazole Derivative Benzimidazole Derivative Benzimidazole Derivative->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt Signaling Pathway by Benzimidazole Derivatives.

References

Comparative analysis of classical versus modern methods for benzimidazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds. The efficient synthesis of this privileged heterocyclic system is therefore of paramount importance to the drug discovery and development pipeline. This guide provides an objective comparison of classical and modern synthetic methodologies for benzimidazole construction, supported by experimental data, to inform the selection of the most appropriate synthetic strategy.

At a Glance: Key Differences in Synthetic Approaches

Classical methods for benzimidazole synthesis, while foundational, often necessitate harsh reaction conditions and extended reaction times. In contrast, modern techniques offer significant advantages in terms of efficiency, yield, and environmental impact, often employing catalytic systems or alternative energy sources to drive the cyclization.

FeatureClassical Methods (e.g., Phillips-Ladenburg)Modern Methods (e.g., Microwave-Assisted, Catalytic)
Reaction Time Hours to days[1][2]Minutes to a few hours[3][4][5][6]
Temperature Often high (e.g., >180°C)[7][8]Room temperature to moderate heating[9][10][11]
Yields Moderate to good[12]Good to excellent, often quantitative[1][3][9]
Reagents Often requires strong acids (e.g., PPA) or oxidants[1][8]Catalytic amounts of metals, photocatalysts, or mild reagents[10][13][14]
Environmental Impact Use of harsh reagents and high energy consumption[15]Greener approaches with solvent-free options and lower energy use[1][16]
Substrate Scope Can be limited by harsh conditionsGenerally broader due to milder conditions[9][17]

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows for a traditional thermal condensation and a modern catalyzed approach to benzimidazole synthesis.

classical_synthesis Reactants o-Phenylenediamine + Carboxylic Acid/Aldehyde HighTemp High Temperature (>150°C) Reactants->HighTemp Heat AcidCatalyst Strong Acid (e.g., PPA, HCl) Intermediate Amide/Schiff Base Intermediate HighTemp->Intermediate Cyclodehydration Cyclodehydration Intermediate->Cyclodehydration Intramolecular Condensation Product Benzimidazole Cyclodehydration->Product

Classical Benzimidazole Synthesis Workflow

modern_synthesis Reactants o-Phenylenediamine + Aldehyde/Other Substrate ActivatedComplex Activated Complex Reactants->ActivatedComplex Catalyst Catalyst (e.g., Metal, Photocatalyst) Catalyst->ActivatedComplex EnergySource Energy Source (Microwave, Light, etc.) EnergySource->ActivatedComplex Cyclization Catalytic Cycle (Oxidative Cyclization, C-H Activation, etc.) ActivatedComplex->Cyclization Cyclization->Catalyst Catalyst Regeneration Product Benzimidazole Cyclization->Product

Modern Catalyzed Benzimidazole Synthesis Workflow

Comparative Experimental Data

The following table summarizes quantitative data from various studies, highlighting the improvements of modern synthetic methods over classical approaches.

MethodReactantsCatalyst/ReagentSolventTemp. (°C)TimeYield (%)Reference
Classical Heating o-Phenylenediamine, Benzoic AcidPolyphosphoric Acid (PPA)-14520 min - 8 h40-95[1]
Classical Heating o-Phenylenediamine, AldehydeAmmonium ChlorideEthanol80-902 hModerate-Good[1]
Microwave Irradiation o-Phenylenediamine, Carboxylic AcidPolyphosphoric Acid (PPA)--3-10 min10-50% increase vs. conventional[1][5]
Microwave Irradiation o-Phenylenediamine, Carboxylic Acid-Water-1.5-4 min80-95[3]
Microwave Irradiation o-Phenylenediamine, AldehydeMontmorillonite K10 Clay-60-81.2-98.5[1]
Solvent-Free o-Phenylenediamine, AldehydeEr(OTf)₃--5 min91-99[1]
Photocatalysis o-Phenylenediamine, AldehydeRose Bengal (2 mol%)AcetonitrileRoom Temp.-Good-Excellent[14]
Nanocatalysis o-Phenylenediamine, AldehydeGold Nanoparticles on TiO₂CHCl₃:MeOH252 hHigh[10]
C-H Activation Aniline derivatives, DioxazolonesIridium(III) complex---Decent[17]

Experimental Protocols

Classical Method: Phillips-Ladenburg Condensation with Conventional Heating

This protocol is a representative example of the classical synthesis of 2-substituted benzimidazoles.

Procedure:

  • In a round-bottom flask, a mixture of o-phenylenediamine (1.0 equiv.) and a carboxylic acid (1.0 equiv.) is prepared.

  • Polyphosphoric acid (PPA) is added in excess to act as both a catalyst and a dehydrating agent.

  • The mixture is heated to 150-200°C with stirring for several hours (typically 4-8 hours).

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the hot reaction mixture is carefully poured into a beaker of ice-cold water.

  • The resulting acidic solution is neutralized with a base (e.g., 10% NaOH solution) until a precipitate is formed.

  • The solid product is collected by filtration, washed with cold water, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Modern Method 1: Microwave-Assisted Synthesis

This protocol demonstrates the significant reduction in reaction time achieved with microwave irradiation.[3]

Procedure:

  • In a microwave-safe vessel, o-phenylenediamine (1.0 equiv.), a carboxylic acid (1.0 equiv.), and a few drops of 4M hydrochloric acid are mixed.[3]

  • The vessel is placed in a microwave reactor and subjected to microwave irradiation (e.g., at 50% power) for a short duration, typically ranging from 1.5 to 4 minutes.[3]

  • The progress of the reaction can be monitored by TLC after a short irradiation time.

  • After completion, the reaction mixture is cooled to room temperature.

  • The crude product is then purified by recrystallization from a solvent mixture, such as ethanol and water (50:50), to yield the pure benzimidazole derivative.[3]

Modern Method 2: Photocatalytic Synthesis

This protocol exemplifies a green chemistry approach using visible light at room temperature.[14]

Procedure:

  • In a clear glass vial equipped with a magnetic stir bar, the aldehyde (1.0 equiv.), o-phenylenediamine (1.0 equiv.), and acetonitrile (solvent) are combined.[14]

  • A catalytic amount of Rose Bengal (e.g., 2 mol%) is added to the mixture.[14]

  • The vial is left open to the air and placed near a visible light source, such as an 11W LED bulb, and stirred at room temperature.[14]

  • The reaction is monitored by TLC until the starting materials are consumed.[14]

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting residue is then purified by column chromatography to isolate the 2-substituted benzimidazole.

Modern Method 3: Solid-Phase Synthesis

This method is particularly useful for generating libraries of benzimidazole derivatives.[18][19]

Procedure:

  • Loading: An appropriate resin (e.g., resin-bound bromoacetamide) is swelled in a suitable solvent like N,N-dimethylformamide (DMF). The o-phenylenediamine derivative is then added, and the mixture is agitated to allow for the monoalkylation onto the solid support.[18][19]

  • Cyclization: After washing the resin to remove excess reagents, a solution of an aldehyde in a suitable solvent is added. The mixture is agitated to facilitate the cyclization to form the resin-bound benzimidazole.[19]

  • Cleavage: The resin is washed again to remove unreacted aldehyde. The benzimidazole product is then cleaved from the solid support using a cleavage cocktail, such as trifluoroacetic acid (TFA).[19]

  • Isolation: The resin is filtered off, and the filtrate containing the product is concentrated in vacuo to yield the desired benzimidazole.[19]

Conclusion

The synthesis of benzimidazoles has evolved significantly from the classical, often harsh, condensation reactions. Modern synthetic methods, including microwave-assisted synthesis, photocatalysis, and the use of novel catalytic systems, offer substantial improvements in terms of reaction times, yields, and environmental sustainability.[1][5] For researchers and professionals in drug development, the adoption of these modern techniques can accelerate the synthesis of diverse benzimidazole libraries for biological screening and lead optimization. The choice of method will ultimately depend on the specific substrate, desired scale, available equipment, and green chemistry considerations.

References

Navigating the N-Methylation of 5-Bromobenzimidazole: A Comparative Guide to Common Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic N-methylation of 5-bromobenzimidazole is a critical step in the synthesis of various biologically active compounds. The choice of base is a pivotal factor influencing the efficacy, yield, and regioselectivity of this reaction. This guide provides an objective comparison of common bases used for the N-methylation of 5-bromobenzimidazole, supported by available experimental data and detailed protocols.

The N-methylation of 5-bromobenzimidazole proceeds through the deprotonation of the imidazole nitrogen, forming a nucleophilic anion that subsequently reacts with a methylating agent, typically methyl iodide. The strength and nature of the base employed directly impact the rate of this deprotonation and can influence the ratio of the resulting N1 and N3 methylated isomers (1-methyl-6-bromobenzimidazole and 1-methyl-5-bromobenzimidazole).

Comparative Efficacy of Bases

The selection of a suitable base is crucial for optimizing the N-methylation of 5-bromobenzimidazole. Commonly employed bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). Each presents distinct advantages and disadvantages in terms of reactivity, handling, and impact on product distribution.

BaseSolventMethylating AgentTemperatureYield (%)Isomer Ratio (N1/N3)Reference
Potassium Carbonate (K₂CO₃) DMFMethyl IodideRoom Temp.~70-85%MixtureGeneral Knowledge
Sodium Hydride (NaH) THF/DMFMethyl Iodide0°C to Room Temp.HighPotential for higher regioselectivityGeneral Knowledge
Cesium Carbonate (Cs₂CO₃) Acetonitrile/DMFMethyl IodideRoom Temp.HighOften favors one isomerGeneral Knowledge

Note: The yields and isomer ratios are approximate and can vary based on specific reaction conditions. Direct comparative studies for 5-bromobenzimidazole are not extensively documented in publicly available literature; these values are based on general principles of benzimidazole methylation.

Potassium Carbonate (K₂CO₃) is a mild and cost-effective base, making it a common choice for general N-alkylation reactions. In a solvent like dimethylformamide (DMF), it effectively facilitates the methylation of 5-bromobenzimidazole, typically affording good yields. However, it may result in a mixture of the N1 and N3 isomers, which can necessitate chromatographic separation.

Sodium Hydride (NaH) is a strong, non-nucleophilic base that ensures rapid and complete deprotonation of the benzimidazole nitrogen.[1] This can lead to faster reaction rates and potentially higher yields compared to weaker bases. The use of NaH, often in an aprotic solvent like tetrahydrofuran (THF) or DMF, may also offer improved regioselectivity, although this is highly substrate-dependent. Careful handling is required due to its pyrophoric nature.

Cesium Carbonate (Cs₂CO₃) is a stronger base than potassium carbonate and is known to enhance the rate of N-alkylation reactions.[1] Its greater solubility in organic solvents compared to other inorganic carbonates can be advantageous. In some cases, the "cesium effect" can lead to higher yields and improved regioselectivity in N-alkylation reactions, potentially favoring the formation of a single isomer.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are general protocols for the N-methylation of 5-bromobenzimidazole using the discussed bases.

Protocol 1: N-methylation using Potassium Carbonate

Materials:

  • 5-bromobenzimidazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer

  • Round-bottom flask

  • Standard work-up and purification equipment

Procedure:

  • To a solution of 5-bromobenzimidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomers.

Protocol 2: N-methylation using Sodium Hydride

Materials:

  • 5-bromobenzimidazole

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Methyl Iodide (CH₃I)

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

  • Standard work-up and purification equipment

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF or DMF in a round-bottom flask.

  • Cool the suspension to 0°C using an ice bath.

  • Add a solution of 5-bromobenzimidazole (1.0 eq) in the same anhydrous solvent dropwise to the NaH suspension.

  • Stir the mixture at 0°C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add methyl iodide (1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: N-methylation using Cesium Carbonate

Materials:

  • 5-bromobenzimidazole

  • Cesium Carbonate (Cs₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • Acetonitrile (ACN) or Dimethylformamide (DMF), anhydrous

  • Magnetic stirrer

  • Round-bottom flask

  • Standard work-up and purification equipment

Procedure:

  • Dissolve 5-bromobenzimidazole (1.0 eq) in anhydrous acetonitrile or DMF.

  • Add anhydrous cesium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add methyl iodide (1.1 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product via column chromatography.

Logical Workflow and Considerations

The choice of base for the N-methylation of 5-bromobenzimidazole is a critical decision that impacts the overall efficiency of the synthesis. The following diagram illustrates the logical workflow and key considerations in this process.

N_Methylation_Workflow Workflow for N-Methylation of 5-Bromobenzimidazole cluster_start Starting Materials cluster_reaction Reaction & Work-up cluster_analysis Analysis & Purification Start 5-Bromobenzimidazole Reaction N-Methylation Reaction (Deprotonation & Nucleophilic Attack) Start->Reaction MeI Methyl Iodide MeI->Reaction K2CO3 K2CO3 (Mild, Cost-effective) K2CO3->Reaction Good Yields Mixture of Isomers NaH NaH (Strong, High Reactivity) NaH->Reaction High Yields Potentially Regioselective Cs2CO3 Cs2CO3 (Strong, High Solubility) Cs2CO3->Reaction High Yields Often Regioselective Workup Aqueous Work-up & Extraction Reaction->Workup TLC TLC Monitoring Reaction->TLC Monitoring Purification Column Chromatography Workup->Purification Products N1 and N3 Isomers Purification->Products

Caption: Logical workflow for the N-methylation of 5-bromobenzimidazole, highlighting base selection and subsequent steps.

The tautomeric nature of the 5-bromobenzimidazole ring is a key factor leading to the formation of two regioisomers. The bromine substituent at the 5-position influences the electron density at the two nitrogen atoms, which can affect the regioselectivity of the methylation. Stronger bases and specific solvent-cation interactions can play a role in favoring one tautomer over the other, thereby influencing the final product ratio.

Tautomerism Tautomerism in 5-Bromobenzimidazole cluster_methylation N-Methylation Products node1 5-Bromo-1H-benzimidazole node2 6-Bromo-1H-benzimidazole node1->node2 Tautomerization Product1 1-Methyl-5-bromobenzimidazole node1->Product1 Methylation at N1 Product2 1-Methyl-6-bromobenzimidazole node2->Product2 Methylation at N1

Caption: Tautomerism of 5-bromobenzimidazole leading to two possible N-methylation products.

References

Safety Operating Guide

Safe Disposal of 5-Bromo-1-methyl-1H-benzo[d]imidazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-1-methyl-1H-benzo[d]imidazole, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of the solid compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[2][3]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[4] Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4]

  • Waste Collection:

    • Collect waste this compound, including contaminated materials, in a designated, compatible, and sealable waste container.[3]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name: "this compound".

  • Container Management:

    • Keep the waste container tightly closed when not in use.[2][3]

    • Store the container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents and acids.[3][5]

  • Spill Management:

    • In the event of a spill, avoid generating dust.[1][2]

    • For dry spills, carefully sweep or vacuum the material into a suitable disposal container.[2][4]

    • Prevent the spilled material from entering drains or waterways.[1][2][4]

  • Final Disposal:

    • Dispose of the contents and the container through an approved and licensed hazardous waste disposal facility.[4][5][6] Do not attempt to dispose of this chemical in standard laboratory trash or down the drain.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup and disposal of the hazardous waste.

Quantitative Data Summary

No specific quantitative data for the disposal of this compound, such as concentration limits for disposal or specific quantities for neutralization, were available in the searched safety data sheets. For all chemical waste, follow the principle of "As Low As Reasonably Achievable" (ALARA) for quantities designated for disposal.

Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.

cluster_0 Preparation Phase cluster_1 Collection & Storage cluster_2 Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in Ventilated Area (Chemical Fume Hood) B->C D Collect Waste in Designated Container C->D Initiate Collection E Label Container Clearly 'Hazardous Waste' & Chemical Name D->E F Store in Cool, Dry, Ventilated Area E->F G Segregate from Incompatible Materials F->G H Consult Institutional EHS G->H Ready for Disposal I Arrange for Professional Disposal (Approved Waste Facility) H->I J Document Waste Disposal I->J

References

Essential Safety and Operational Guide for Handling 5-Bromo-1-methyl-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical procedures for the handling and disposal of 5-Bromo-1-methyl-1H-benzo[d]imidazole. Adherence to these instructions is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed.[1]

  • Signal Word: Warning[1]

  • Hazard Statement: H302: Harmful if swallowed

  • Pictogram: GHS07 (Exclamation Mark)

  • Precautionary Statements:

    • P264: Wash hands and any exposed skin thoroughly after handling.[1]

    • P270: Do not eat, drink or smoke when using this product.[1]

    • P301+P312+P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

    • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should be worn over safety glasses if there is a risk of splashing or explosion.[2]
Hand Protection Chemical-resistant GlovesNitrile rubber gloves are recommended for handling this chemical and should be changed immediately if contaminated.[3]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect against skin contact.[2][4]
Respiratory Protection RespiratorAll handling should occur in a certified chemical fume hood. If exposure limits are exceeded or engineering controls are insufficient, a NIOSH/MSHA-approved respirator is necessary.[1][5]
Footwear Closed-toe ShoesSandals and open-toed shoes are not permitted in the laboratory.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and environmental compliance.

3.1. Handling Protocol

  • Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.

  • Weighing and Transfer: Conduct all weighing and transferring of this compound inside a chemical fume hood to prevent the release of dust or vapors.[6] Use appropriate tools to avoid direct contact.

  • During Operation: Keep the container tightly closed when not in use.[6] Avoid the formation of dust.

  • Post-Handling: Clean the work area thoroughly after the procedure is complete. Decontaminate any equipment that has come into contact with the chemical.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[6]

3.2. Spill Response

In the event of a spill, immediate and appropriate action is required.

  • Evacuation: Evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Prevent the further spread of the spill using absorbent materials.

  • Cleanup: For solid spills, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material. Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.[7]

  • Decontamination: Clean the spill area with a suitable decontamination solution.

3.3. Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weighing paper) must be collected in a dedicated and clearly labeled hazardous waste container.[6] Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.

  • Halogenated Waste: As this compound contains bromine, it should be disposed of as halogenated organic waste. Do not mix with non-halogenated waste streams.[8]

  • Container Management: Do not overfill waste containers. Tightly seal containers when not in use to prevent the release of vapors.

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1] Never pour chemical waste down the drain or dispose of it in regular trash.[6] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[7]

Workflow Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Verify Fume Hood Verify Fume Hood Inspect PPE Inspect PPE Verify Fume Hood->Inspect PPE Clean Workspace Clean Workspace Inspect PPE->Clean Workspace Weigh Chemical Weigh Chemical Clean Workspace->Weigh Chemical Transfer Chemical Transfer Chemical Weigh Chemical->Transfer Chemical Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Decontaminate Equipment Decontaminate Equipment Perform Experiment->Decontaminate Equipment Segregate Halogenated Waste Segregate Halogenated Waste Perform Experiment->Segregate Halogenated Waste Clean Workspace Post-Use Clean Workspace Post-Use Decontaminate Equipment->Clean Workspace Post-Use Remove PPE Remove PPE Clean Workspace Post-Use->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands Label Waste Container Label Waste Container Segregate Halogenated Waste->Label Waste Container Store Securely Store Securely Label Waste Container->Store Securely Arrange EHS Pickup Arrange EHS Pickup Store Securely->Arrange EHS Pickup

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-1-methyl-1H-benzo[d]imidazole
Reactant of Route 2
Reactant of Route 2
5-Bromo-1-methyl-1H-benzo[d]imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.